Thalidomide
Description
This compound appears as needles or white powder. (NTP, 1992)
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a dicarboximide that is isoindole-1,3(2H)-dione in which the hydrogen attached to the nitrogen is substituted by a 2,6-dioxopiperidin-3-yl group. It is a member of piperidones and a member of phthalimides.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, this compound was withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of inflammatory disorders and cancers. This compound displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action. Due to severe teratogenicity, pregnancy must be excluded before the start of treatment and patients must enrol in the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception adherence.
The physiologic effect of this compound is by means of Decreased Immunologically Active Molecule Activity.
This compound and its analogues lenalidomide and pomalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. These three agents are associated with a low rate of serum aminotransferase elevations during therapy and have been implicated in causing rare instances of clinically apparent liver injury which can be severe.
This compound is a synthetic derivative of glutamic acid (alpha-phthalimido-glutarimide) with teratogenic, immunomodulatory, anti-inflammatory and anti-angiogenic properties. this compound acts primarily by inhibiting both the production of tumor necrosis factor alpha (TNF-alpha) in stimulated peripheral monocytes and the activities of interleukins and interferons. This agent also inhibits polymorphonuclear chemotaxis and monocyte phagocytosis. In addition, this compound inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for immune system disease and multiple myeloma and has 85 investigational indications. This drug has a black box warning from the FDA.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. This compound displays immunosuppresive and anti-angiogenic activity. It inhibits release of tumor necrosis factor-alpha from monocytes, and modulates other cytokine action. [PubChem]
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. This compound displays immunosuppressive and anti-angiogenic activity. It inhibits release of TUMOR NECROSIS FACTOR-ALPHA from monocytes, and modulates other cytokine action.
See also: Lenalidomide (related).
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17) | |
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InChI Key |
UEJJHQNACJXSKW-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
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Molecular Formula |
C13H10N2O4 | |
| Record name | THALIDOMIDE | |
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DSSTOX Substance ID |
DTXSID9022524 | |
| Record name | Thalidomide | |
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Molecular Weight |
258.23 g/mol | |
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Physical Description |
Thalidomide appears as needles or white powder. (NTP, 1992), Solid | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C, Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene., Very soluble in dioxane, pyridine, 2.55e+00 g/L | |
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Color/Form |
Needles | |
CAS No. |
50-35-1, 841-67-8, 2614-06-4 | |
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Melting Point |
516 to 520 °F (NTP, 1992), 270 °C | |
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Foundational & Exploratory
The Molecular Glue Mechanism of Thalidomide: A Technical Guide to Cereblon-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a drug with a notorious past due to its severe teratogenicity, has been successfully repurposed for the treatment of various hematological cancers, including multiple myeloma.[1][2][3] This remarkable therapeutic comeback was made possible by the elucidation of its unique mechanism of action, which hinges on the protein Cereblon (CRBN).[1][4] this compound and its derivatives, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues."[2][5] They facilitate an interaction between CRBN, the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex, and specific "neosubstrate" proteins that are not normally targeted by this ligase.[1][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the drug's therapeutic effects.[4][6] This guide provides an in-depth technical overview of the this compound-Cereblon mechanism, presenting key quantitative data, detailed experimental protocols, and visualizations of the core pathways.
Core Mechanism of Action: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The central player in this compound's mechanism of action is the CRL4^CRBN^ E3 ubiquitin ligase complex. This complex is composed of Cullin 4 (CUL4), Ring-Box 1 (RBX1), DNA damage-binding protein 1 (DDB1), and Cereblon (CRBN) itself, which acts as the substrate receptor.[4][7] In the absence of this compound, the CRL4^CRBN^ complex has its own set of endogenous substrates. However, the binding of this compound to a specific pocket in CRBN creates a novel protein surface.[1][7] This modified surface is then able to recognize and bind to specific neosubstrates, effectively hijacking the E3 ligase machinery to target them for degradation.[5][6]
The "Molecular Glue" in Action: Neosubstrate Degradation
The therapeutic efficacy of this compound and its analogs is directly linked to the degradation of specific neosubstrates. Key among these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma effects of these drugs.[8][9][10] Conversely, the teratogenic effects of this compound are attributed to the degradation of other neosubstrates, such as SALL4.[2][11] The specific neosubstrates targeted can vary between different this compound analogs, which has driven the development of new IMiDs with improved therapeutic windows.[12]
Quantitative Data: Binding Affinities and Degradation
The interaction between this compound analogs, Cereblon, and neosubstrates has been quantified using various biophysical and cellular assays. The following tables summarize key data from the literature. It is important to note that absolute values can vary depending on the specific experimental conditions.
Table 1: Binding Affinities of this compound and Analogs to Cereblon
| Compound | Assay Type | Binding Constant | Organism/Construct |
| This compound | - | Kd: ~250 nM[13] | Not Specified |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer[5] | Not Specified |
| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM[14] | Human |
| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM[14] | Human |
| Lenalidomide | Competitive Titration | Ki: 177.80 nM[5] | Human DDB1-CRBN |
| Pomalidomide | Competitive Titration | Ki: 156.60 nM[5] | Human DDB1-CRBN |
| CC-885 | TR-FRET | IC50: 0.43 nM[14] | Human |
Table 2: Neosubstrate Degradation Data
| Compound | Neosubstrate | Cell Line | Assay | Metric | Value |
| Lenalidomide | IKZF1 | MM1.S | Western Blot | DC50 | ~10 nM[15] |
| Lenalidomide | IKZF3 | MM1.S | Western Blot | DC50 | ~10 nM[15] |
| Pomalidomide | IKZF1 | MM1.S | Western Blot | DC50 | ~1 nM[15] |
| Pomalidomide | IKZF3 | MM1.S | Western Blot | DC50 | ~1 nM[15] |
| CC-885 | GSPT1 | MOLM-13 | Western Blot | DC50 | <10 nM[1] |
| This compound | SALL4 | HEK293T | Western Blot | - | Degradation observed at 10 µM[11] |
Experimental Protocols
The elucidation of the this compound-Cereblon mechanism has been dependent on a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat released or absorbed during a binding event.[5][16] This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5]
Methodology:
-
Sample Preparation: Purified recombinant CRBN protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The this compound analog is dissolved in the final dialysis buffer.[5]
-
ITC Experiment: The CRBN solution is loaded into the sample cell of the calorimeter. The this compound analog solution is loaded into the injection syringe. A series of small, precisely measured injections of the ligand are made into the sample cell while maintaining a constant temperature.[5]
-
Data Analysis: The heat change after each injection is recorded. The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[5]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a this compound analog) to a ligand (e.g., CRBN) immobilized on a sensor surface in real-time.[5] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[5]
Methodology:
-
Immobilization: Recombinant CRBN protein is immobilized onto a sensor chip surface.[5]
-
Binding Analysis: A series of concentrations of the this compound analog in a suitable running buffer are flowed over the sensor chip surface. The association and dissociation of the analyte are monitored in real-time.[5]
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.[5]
Western Blot for Protein Degradation
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. It is a cornerstone for assessing neosubstrate degradation.[6][13]
Methodology:
-
Cell Culture and Treatment: Cells expressing the target neosubstrate are cultured and then treated with the this compound analog or a vehicle control for a specified time course.[13]
-
Cell Lysis: Cells are harvested and lysed to release total cellular proteins.[6]
-
Protein Quantification: The total protein concentration of each lysate is determined using a suitable method (e.g., BCA assay) to ensure equal loading.[6]
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[6]
-
Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the neosubstrate of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).[6]
-
Detection and Analysis: The protein bands are visualized and quantified using a suitable detection reagent and imaging system. Protein levels are typically normalized to a loading control (e.g., GAPDH or β-actin).[6][13]
Conclusion and Future Directions
The discovery of Cereblon as the primary target of this compound has not only demystified the drug's complex pharmacology but has also ushered in a new era of drug development.[1][17] The "molecular glue" mechanism has provided a blueprint for the rational design of novel therapeutics that can induce the degradation of previously "undruggable" proteins.[6] This has led to the development of new Cereblon E3 ligase modulators (CELMoDs) with enhanced selectivity and potency.[1] Furthermore, the this compound-Cereblon interaction has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that link a target protein to an E3 ligase to induce its degradation.[1][18] As our understanding of the structural and molecular determinants of neosubstrate recognition continues to grow, so too will our ability to design highly specific and effective protein-degrading drugs for a wide range of diseases.
References
- 1. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation using this compound and its derivatives [jstage.jst.go.jp]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
The Stereospecific Teratogenicity of Thalidomide: A Technical Guide to its Enantiomeric Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the teratogenic effects of thalidomide, with a specific focus on the differential activities of its (R)- and (S)-enantiomers. This compound, a racemic mixture, is notorious for causing severe birth defects, a tragedy that underscored the critical importance of stereochemistry in drug development.[1][2][3] This document delves into the molecular mechanisms underpinning this compound's teratogenicity, centered on its interaction with the primary target protein, Cereblon (CRBN).[4][5][6] We present detailed experimental protocols for key assays used to investigate these effects, quantitative data on enantiomer-specific binding affinities, and visualizations of the implicated signaling pathways and experimental workflows. This guide is intended to serve as a vital resource for researchers in pharmacology, toxicology, and drug development, offering a deep understanding of this compound's tragic legacy and the ongoing efforts to develop safer derivatives.
Introduction: The Chiral Enigma of this compound
Originally marketed as a safe sedative and antiemetic in the late 1950s and early 1960s, this compound was responsible for a global epidemic of severe congenital malformations.[1][7] The most prominent of these was phocomelia, a condition characterized by shortened or absent limbs.[1][8] It was later discovered that this compound exists as a racemic mixture of two enantiomers, (R)-thalidomide and (S)-thalidomide. The (R)-enantiomer possesses the desired sedative properties, while the (S)-enantiomer is potently teratogenic.[1][9] A critical challenge in administering the "safe" enantiomer is that the two forms rapidly interconvert under physiological conditions, meaning that administering pure (R)-thalidomide does not prevent the formation of the harmful (S)-enantiomer in the body.[1][9][10][11]
The this compound disaster was a watershed moment in pharmacology and drug regulation, highlighting the profound impact of stereoisomerism on biological activity.[2] This guide will explore the molecular basis for the differential effects of this compound enantiomers, focusing on their interaction with Cereblon and the subsequent downstream cellular events that lead to developmental abnormalities.
The Molecular Target: Cereblon (CRBN)
The primary molecular target of this compound is Cereblon (CRBN), a protein that functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[4][12][13] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins.
The binding of this compound to CRBN alters the substrate specificity of the CRL4^CRBN^ complex.[14][15] This leads to the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase—for ubiquitination and subsequent degradation.[16] The degradation of these neosubstrates is central to both the therapeutic and teratogenic effects of this compound.
Enantioselective Binding to Cereblon
The teratogenic effects of this compound are initiated by the stereospecific binding of its enantiomers to the this compound-binding domain (TBD) of CRBN. The (S)-enantiomer exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.[17][18][19] Biochemical studies have shown that (S)-thalidomide binds to CRBN approximately 10-fold more tightly than (R)-thalidomide.[18][19] This differential binding affinity is a key determinant of the enantiomer-specific teratogenic activity.
dot
References
- 1. Comparative Chiral Separation of this compound Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of this compound enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Separation of this compound by HPLC | Phenomenex [phenomenex.com]
- 9. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of this compound-Specific Transcriptomics and Proteomics Signatures during Differentiation of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.e-bookshelf.de [content.e-bookshelf.de]
- 15. [PDF] Structural basis of this compound enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Glue Paradigm: A Technical Guide to Thalidomide-Induced SALL4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide, a drug with a notorious past, has re-emerged as a powerful therapeutic, primarily through its action as a "molecular glue." This guide provides an in-depth technical overview of a critical mechanism underlying both its therapeutic efficacy and teratogenic effects: the induced degradation of the transcription factor Sal-like protein 4 (SALL4). We will explore the intricate molecular interactions, detail the experimental methodologies used to elucidate this pathway, and present key quantitative data. This document serves as a comprehensive resource for researchers in oncology, developmental biology, and drug discovery, offering insights into the principles of targeted protein degradation and the specific case of SALL4.
Introduction: The Molecular Mechanism of Action
This compound and its analogs, known as immunomodulatory drugs (IMiDs), function by hijacking the body's own protein disposal machinery.[1][2] These small molecules act as a molecular glue, fostering an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, that would not normally interact.[3][4] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[5][6]
One of the most significant neosubstrates of the this compound-CRBN complex is the transcription factor SALL4.[1][7] SALL4 is a crucial regulator of embryonic development, particularly limb formation, and is also implicated in the self-renewal of hematopoietic stem cells and the progression of certain cancers.[8][9][10] The degradation of SALL4 is now understood to be a primary cause of the devastating birth defects associated with this compound, as these defects phenocopy those seen in genetic syndromes caused by SALL4 mutations.[1][7][11]
Signaling Pathway of this compound-Induced SALL4 Degradation
The degradation of SALL4 is initiated by the binding of this compound to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[12][13] This binding event alters the substrate specificity of CRBN, creating a new binding surface that recognizes a specific structural motif within SALL4, particularly within its zinc finger domains.[1][2] This leads to the formation of a ternary complex (SALL4-thalidomide-CRBN), which facilitates the transfer of ubiquitin from the E2 conjugating enzyme to SALL4.[6] The resulting polyubiquitinated SALL4 is then recognized and degraded by the proteasome.[5][14]
Quantitative Data
The degradation of SALL4 is a dose-dependent process. The following tables summarize key quantitative data from published studies.
Table 1: Dose-Dependent Degradation of SALL4 by IMiDs
| Cell Line | Compound | Concentration (µM) | SALL4 Degradation (%) | Reference |
| H9 hESC | This compound | 1 | ~25% | [1][2] |
| 10 | ~75% | [1][2] | ||
| Lenalidomide | 0.1 | ~50% | [1][2] | |
| 1 | >90% | [1][2] | ||
| Pomalidomide | 0.01 | ~50% | [1][2] | |
| 0.1 | >90% | [1][2] | ||
| Kelly Cells | This compound | 1 | ~20% | [1][2] |
| 10 | ~60% | [1][2] | ||
| Lenalidomide | 0.1 | ~40% | [1][2] | |
| 1 | ~80% | [1][2] | ||
| Pomalidomide | 0.01 | ~50% | [1][2] | |
| 0.1 | >90% | [1][2] |
Note: Degradation percentages are estimated from Western blot data presented in the cited literature.
Table 2: In Vitro Binding Affinities (TR-FRET)
| Interacting Proteins | Compound | Apparent KD (nM) | Reference |
| DDB1ΔB-CRBN + hsSALL4ZnF2 | This compound | ~200 | [1][2] |
| Lenalidomide | ~50 | [1][2] | |
| Pomalidomide | ~20 | [1][2] | |
| DDB1ΔB-CRBN + hsSALL4ZnF4 | This compound | >1000 | [1][2] |
| Lenalidomide | ~500 | [1][2] | |
| Pomalidomide | ~100 | [1][2] |
Note: KD values are apparent affinities determined by titrating the IMiD.
Experimental Protocols
Immunoprecipitation (IP) for SALL4-CRBN Interaction
This protocol is designed to demonstrate the this compound-dependent interaction between SALL4 and CRBN.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add 20 µL of a 50% slurry of Protein A/G agarose beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add an appropriate amount of anti-CRBN antibody to the pre-cleared lysate and incubate with gentle rotation overnight at 4°C.
-
Complex Capture: Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the eluate by Western blotting using an anti-SALL4 antibody. An increased SALL4 signal in the this compound-treated sample compared to the DMSO control indicates a drug-dependent interaction with CRBN.
Western Blotting for SALL4 Degradation
This protocol is used to quantify the reduction in SALL4 protein levels following this compound treatment.
Workflow Diagram:
Methodology:
-
Sample Preparation: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for SALL4 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the SALL4 band intensity to the corresponding loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to CRBN in a cellular context.
Workflow Diagram:
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[17]
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[18]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble CRBN at each temperature by Western blotting. A shift in the melting curve of CRBN to a higher temperature in the presence of this compound indicates ligand binding and stabilization of the protein.
Conclusion
The this compound-induced degradation of SALL4 serves as a paradigm for the mechanism of molecular glue degraders. Understanding this process at a molecular and quantitative level is crucial for the rational design of novel therapeutics that can harness the power of targeted protein degradation while avoiding off-target effects like teratogenicity. The experimental protocols detailed in this guide provide a robust framework for investigating this and other molecular glue-mediated degradation events. As the field of targeted protein degradation continues to expand, the principles learned from the study of this compound and SALL4 will undoubtedly pave the way for the development of safer and more effective medicines.
References
- 1. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 3. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Rapid proteasome degradation of SMAD4 in DBA iPSCs. - Public Library of Science - Figshare [plos.figshare.com]
- 9. SALL4 mediates teratogenicity as a this compound-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. CETSA [cetsa.org]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Thalidomide Tragedy: A Historical and Scientific Whitepaper for Drug Development Professionals
A deep dive into the scientific failings, subsequent discoveries, and regulatory overhaul that continue to shape modern pharmaceutical research.
The thalidomide tragedy of the late 1950s and early 1960s stands as a stark reminder of the profound responsibility inherent in drug development. Initially marketed as a seemingly safe, over-the-counter sedative and antiemetic for morning sickness, this compound's teratogenic effects resulted in a global health crisis, with thousands of children born with severe congenital malformations.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a historical perspective on the tragedy, focusing on the scientific investigations that unraveled its mechanisms of action and the subsequent evolution of drug safety regulations.
A Bitter Pill: The Rise and Fall of this compound
Developed by the German pharmaceutical company Chemie Grünenthal in 1954, this compound was launched in 1957.[4][5] It was promoted as a "wonder drug" for insomnia, coughs, colds, and, most notably, morning sickness in pregnant women, with advertising emphasizing its supposed non-toxic nature.[1][4] However, by the early 1960s, a dramatic increase in infants born with phocomelia (severe limb malformations), as well as other defects affecting the eyes, ears, and internal organs, was observed.[1][6] In 1961, Dr. William McBride in Australia and Dr. Widukind Lenz in Germany independently linked the surge in birth defects to maternal this compound use, leading to its withdrawal from the market.[4][7]
Quantitative Impact of the this compound Tragedy
The full extent of the this compound tragedy is difficult to quantify precisely, but it is estimated that over 10,000 children worldwide were born with this compound-induced birth defects, and a significant number of miscarriages and stillbirths are also attributed to the drug.[1][8][9] The following tables summarize the estimated impact in several countries.
| Country/Region | Estimated Number of Affected Births | Additional Notes |
| Worldwide | >10,000 | Some estimates range up to 20,000. Approximately 40% of affected infants died around the time of birth.[1][8] |
| West Germany | ~2,500 | The country where this compound was first developed and marketed.[1] |
| United Kingdom | ~2,000 | The drug was licensed in the UK from 1958 to 1961.[1] |
| Canada | >100 | This compound was available in Canada until 1962.[7][10] |
| Japan | - | While the exact number is difficult to ascertain, a significant number of "this compound babies" were reported.[11] |
| United States | ~17 | The widespread use of this compound was largely prevented by FDA reviewer Dr. Frances Kelsey, who had concerns about its safety. However, the drug was distributed in clinical trials.[1] |
Table 1: Estimated Number of Individuals Affected by this compound-Induced Birth Defects.
| Parameter | Value/Description | Source(s) |
| Typical Dosage for Morning Sickness (1950s-1960s) | Marketed as an over-the-counter drug in some regions, specific dosage recommendations for morning sickness are not well-documented in the search results but it was readily available.[1][9] | [1][9] |
| Teratogenic Dose | A single dose of this compound taken during the critical window of pregnancy was sufficient to cause birth defects.[8][12] | [8][12] |
| Critical Window of Exposure | The most severe defects occurred when the drug was taken between 20 and 36 days after fertilization.[1][8] | [1][8] |
Table 2: Dosage and Exposure Information for this compound.
Unraveling the Mechanism: A Scientific Journey
The this compound tragedy spurred decades of research to understand its devastating teratogenic effects and, paradoxically, its therapeutic benefits, which were later discovered. Two key scientific breakthroughs were pivotal in elucidating this compound's mechanism of action: the discovery of its anti-angiogenic properties and the identification of Cereblon (CRBN) as its direct molecular target.
The Anti-Angiogenesis Hypothesis
A significant breakthrough came in 1994 when Dr. Judah Folkman's lab demonstrated that this compound inhibits angiogenesis, the formation of new blood vessels.[9] This led to the hypothesis that the limb defects were a result of disrupted blood vessel development in the embryonic limb buds.
This in vivo assay was crucial in demonstrating this compound's anti-angiogenic effects.
-
Objective: To assess the effect of a test compound on the growth of new blood vessels in the normally avascular cornea of a rabbit.
-
Methodology:
-
Pellet Preparation: A slow-release pellet containing a pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF) is prepared. For testing inhibitors, the test compound (this compound) can be incorporated into the pellet or administered systemically.
-
Surgical Procedure: Under anesthesia, a small pocket is surgically created in the cornea of a rabbit, approximately 1-2 mm from the limbus (the border of the cornea and the sclera).
-
Pellet Implantation: The prepared pellet is implanted into the corneal pocket.
-
Observation and Quantification: Over a period of several days to two weeks, the growth of new blood vessels from the limbus towards the pellet is observed and quantified using a slit lamp. The length and density of the new vessels are measured.
-
Analysis: The extent of angiogenesis in animals treated with the test compound is compared to that in control animals. A reduction in vessel growth indicates an anti-angiogenic effect.
-
The Discovery of Cereblon (CRBN) as the Primary Target
The definitive breakthrough in understanding this compound's mechanism of action came in 2010 with the identification of Cereblon (CRBN) as its direct binding partner.[12][13] CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).
This biochemical technique was instrumental in isolating and identifying CRBN as the this compound-binding protein.
-
Objective: To identify the cellular proteins that directly bind to a specific small molecule (in this case, this compound).
-
Methodology:
-
Ligand Immobilization: A derivative of this compound is chemically synthesized with a linker arm that allows it to be covalently attached to a solid support matrix, such as agarose or magnetic beads. This creates an "affinity column" or "affinity beads."
-
Cell Lysate Preparation: A solution containing all the proteins from a cell line (cell lysate) is prepared.
-
Affinity Chromatography: The cell lysate is passed over the this compound-bound affinity matrix. Proteins that have an affinity for this compound will bind to the immobilized drug, while other proteins will wash through.
-
Elution: The bound proteins are then eluted (released) from the matrix, often by changing the pH or salt concentration of the buffer, or by adding a high concentration of the free drug to compete for binding.
-
Protein Identification: The eluted proteins are then identified using techniques such as mass spectrometry. In the case of this compound, this process identified Cereblon as the primary binding partner.[14]
-
The Molecular Cascade: Signaling Pathways of Teratogenesis and Therapy
The binding of this compound to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. This "molecular glue" effect leads to the recruitment of specific proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism is central to both this compound's teratogenic and therapeutic effects.
Teratogenic Effects: Degradation of SALL4
A key breakthrough in understanding this compound-induced birth defects was the discovery that this compound binding to CRBN leads to the degradation of the transcription factor SALL4.[15][16] SALL4 is crucial for limb development, and mutations in the SALL4 gene are known to cause syndromes that phenocopy this compound embryopathy, such as Duane-radial ray syndrome and Holt-Oram syndrome.[15][16]
Caption: this compound-induced degradation of SALL4 leading to teratogenesis.
Therapeutic Effects: Degradation of Ikaros and Aiolos
The immunomodulatory and anti-myeloma effects of this compound and its analogs (IMiDs), such as lenalidomide and pomalidomide, are largely attributed to the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][17] The degradation of these factors leads to the death of multiple myeloma cells and the stimulation of T-cells.
Caption: IMiD-induced degradation of Ikaros and Aiolos mediating therapeutic effects.
A Paradigm Shift in Drug Regulation
The this compound tragedy was a watershed moment for pharmaceutical regulation worldwide. It exposed critical deficiencies in the then-existing drug approval processes and underscored the urgent need for rigorous preclinical and clinical testing for safety and efficacy.
The Kefauver-Harris Amendments in the United States
In the United States, the near-miss with this compound, largely due to the diligence of FDA reviewer Dr. Frances Kelsey, led to the passage of the Kefauver-Harris Drug Amendments in 1962.[18] This legislation fundamentally strengthened the FDA's authority and transformed drug regulation in the country.
Key Provisions of the Kefauver-Harris Amendments:
-
Proof of Efficacy: For the first time, drug manufacturers were required to provide substantial evidence of a drug's effectiveness for its intended use, in addition to proof of safety.[18]
-
Informed Consent: The amendments mandated that subjects of clinical trials must provide informed consent.
-
Adverse Event Reporting: Drug manufacturers were required to report adverse drug reactions to the FDA.
-
FDA Oversight of Clinical Trials: The FDA was given greater authority to oversee the conduct of clinical trials.[18]
Caption: The evolution of drug regulation in response to the this compound tragedy.
Global Impact on Teratogenicity Testing
The this compound disaster led to the global implementation of mandatory teratogenicity testing for all new drugs.[19][20] Regulatory agencies worldwide established guidelines for developmental and reproductive toxicology (DART) studies to assess the potential of a drug to cause harm to a developing fetus.
The Rebirth of this compound and the Dawn of IMiDs
Despite its tragic history, this compound was rediscovered to have potent therapeutic effects. In the 1960s, it was found to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy.[21] Later, its anti-angiogenic and immunomodulatory properties led to its successful use in the treatment of multiple myeloma.[5][6]
This renaissance spurred the development of this compound analogs, known as Immunomodulatory Drugs (IMiDs), such as lenalidomide and pomalidomide. These second and third-generation compounds were designed to have enhanced therapeutic activity and a more favorable safety profile, although the risk of teratogenicity remains. The development of IMiDs represents a significant advancement in the treatment of hematological malignancies and continues to be an active area of research.
Lessons for the Modern Researcher
The this compound tragedy offers several enduring lessons for today's researchers, scientists, and drug development professionals:
-
The Primacy of Rigorous Preclinical and Clinical Testing: The disaster underscores the absolute necessity of comprehensive safety and efficacy testing before a drug is brought to market.
-
Understanding the Mechanism of Action: A thorough understanding of a drug's molecular mechanism of action is crucial for predicting both its therapeutic effects and its potential toxicities.
-
The Importance of Post-Marketing Surveillance: The tragedy highlighted the need for robust systems to monitor and report adverse drug reactions after a drug has been approved.
-
Ethical Considerations in Clinical Trials: The principles of informed consent and patient safety are paramount in all stages of clinical research.
The story of this compound is a cautionary tale, but it is also a story of scientific discovery and the remarkable resilience of the scientific and medical communities. The knowledge gained from this tragedy has fundamentally reshaped the landscape of drug development, leading to safer medicines and a deeper understanding of human biology. It is a history that every individual involved in the creation of new therapies must understand and remember.
References
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- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolution of pharmacovigilance: Lessons from this compound - ecancer [ecancer.org]
- 6. Pharmacovigilance: the evolution of drug safety monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. CRL4CRBN Mediated Degradation of SALL4 Links this compound Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 9. Molecular Mechanisms of the Teratogenic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Regulatory Affairs: A Powerful Story of How Drug Regulation Transformed Healthcare [pharmacores.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 13. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. US Regulatory Response to this compound (1950-2000) | Embryo Project Encyclopedia [embryo.asu.edu]
- 19. This compound: the tragedy of birth defects and the effective treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The Rise, Fall and Subsequent Triumph of this compound: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Thalidomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially developed as a sedative, thalidomide was withdrawn from the market due to its severe teratogenic effects. However, subsequent research has unveiled its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties, leading to its repurposing for various conditions, including erythema nodosum leprosum and multiple myeloma.[1] This technical guide provides an in-depth overview of the initial studies that elucidated the core anti-inflammatory mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways involved.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily targeting the production of tumor necrosis factor-alpha (TNF-α), modulating the NF-κB signaling pathway, and interacting with the Cereblon (CRBN) E3 ubiquitin ligase complex.
Inhibition of Tumor Necrosis Factor-Alpha (TNF-α) Production
One of the earliest and most significant discoveries regarding this compound's anti-inflammatory action is its ability to selectively inhibit the production of TNF-α, a key pro-inflammatory cytokine.[2] The primary mechanism for this inhibition is the enhanced degradation of TNF-α messenger RNA (mRNA).[3][4]
Quantitative Data on TNF-α Inhibition
| Experimental System | Stimulant | This compound Concentration | Effect on TNF-α | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | 1 µg/mL | 40% inhibition of TNF-α production | [2] |
| Human Monocytes | Lipopolysaccharide (LPS) | 50 µg/mL | Reduced TNF-α mRNA half-life from ~30 min to ~17 min | [3] |
| Human Fetal Microglial Cells | LPS or Lipoarabinomannan | Dose-dependent | Inhibition of TNF-α release | [5] |
| RAW 264.7 Macrophage-like Cells | Lipopolysaccharide (LPS) | 10, 100, 500 µg/mL | Significant inhibition of TNF-α production | [6][7] |
Modulation of the NF-κB Signaling Pathway
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous inflammatory genes, including TNF-α and interleukin-8.[8][9] This suppression is achieved through the inhibition of IκB kinase (IKK) activity, which is essential for the activation of NF-κB.[8][9] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[10]
Signaling Pathway: NF-κB Inhibition by this compound
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits tumor necrosis factor-alpha production by lipopolysaccharide- and lipoarabinomannan-stimulated human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production via down-regulation of MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NF-kappa B activity by this compound through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | Inhibition of NF-κB Activity by this compound through Suppression of IκB Kinase Activity | ID: 8p58pq045 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dawn of a New Paradigm: Early Investigations into Thalidomide's Anti-Angiogenic Properties
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially synthesized in the 1950s as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal from the market. However, astute clinical observations and subsequent rigorous scientific inquiry in the early 1990s unveiled a previously unknown and profound biological activity: the inhibition of angiogenesis, the formation of new blood vessels. This discovery, spearheaded by the seminal work of D'Amato, Folkman, and colleagues, not only provided a plausible explanation for its devastating birth defects but also opened an entirely new therapeutic avenue for a drug once consigned to medical history. This technical guide delves into the core early research that established this compound as a potent anti-angiogenic agent, focusing on the key experimental models, quantitative data, and initial hypotheses regarding its mechanism of action.
Core Experimental Models of Early Research
The foundational studies establishing this compound's anti-angiogenic effects relied on elegant in vivo models that allowed for the direct observation and quantification of neovascularization. The two most pivotal assays were the rabbit cornea micropocket assay and the chick chorioallantoic membrane (CAM) assay.
The Rabbit Cornea Micropocket Assay
The avascular nature of the cornea provided a clear backdrop against which to study the growth of new blood vessels. In this model, a small pellet containing a pro-angiogenic stimulus, most notably basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), was surgically implanted into a surgically created pocket in the rabbit cornea.[1][2] The subsequent growth of blood vessels from the limbal vasculature towards the pellet could be observed and quantified over several days.
The Chick Chorioallantoic Membrane (CAM) Assay
The CAM, a highly vascularized extraembryonic membrane of the chicken embryo, served as another critical model. Test substances could be applied directly to the CAM, and their effects on the dense capillary network could be readily observed and quantified. This model was instrumental in assessing the anti-angiogenic potential of this compound and its analogs.
Quantitative Data from Seminal Studies
The early research provided compelling quantitative evidence of this compound's ability to inhibit induced neovascularization. The following tables summarize key findings from this period.
| Experiment | Angiogenic Stimulus | This compound Dosage | Inhibition of Neovascularization | Reference |
| Rabbit Cornea Micropocket Assay | Basic Fibroblast Growth Factor (bFGF) | 200 mg/kg (oral) | Significant inhibition of vessel growth observed. | D'Amato et al., 1994[1] |
| Rabbit Cornea Micropocket Assay | Vascular Endothelial Growth Factor (VEGF) | 200 mg/kg (oral, twice daily) | Significant inhibition of corneal angiogenesis (P < 0.0001) after 5 days of treatment.[3] | Kruse et al., 1998 |
| Mouse Cornea Micropocket Assay | Basic Fibroblast Growth Factor (bFGF) & Vascular Endothelial Growth Factor (VEGF) | Intraperitoneal administration | Significant inhibition of neovascularization.[4] | Kenyon et al., 1997 |
| This compound Analog | Experimental Model | Relative Anti-Angiogenic Potency | Key Observation | Reference |
| S(-)-enantiomer | Mouse Cornea Micropocket Assay | Strongest anti-angiogenic activity | The anti-angiogenic effect was found to be stereospecific.[4] | Kenyon et al., 1997 |
| Phthaloyl glutamic acid (hydrolysis product) | Mouse Cornea Micropocket Assay | Retained anti-angiogenic activity | Suggested that metabolites of this compound could be responsible for its activity.[4] | Kenyon et al., 1997 |
Experimental Protocols
Rabbit Cornea Micropocket Assay Protocol
-
Animal Model: New Zealand White rabbits were utilized for these experiments.
-
Anesthesia: Animals were anesthetized prior to the surgical procedure.
-
Pellet Formulation:
-
A solution of bFGF or VEGF was mixed with sucralfate and poly(2-hydroxyethyl methacrylate) (Hydron) to form a slow-release pellet.
-
The concentration of the growth factor in the pellet was carefully controlled to induce a consistent angiogenic response.
-
-
Surgical Procedure:
-
A small incision was made in the cornea.
-
A micropocket was created in the corneal stroma using a fine spatula.
-
The slow-release pellet containing the angiogenic factor was implanted into the pocket, typically 2 mm from the limbus.
-
-
This compound Administration:
-
Quantification of Angiogenesis:
-
The growth of new blood vessels was observed daily using a slit-lamp biomicroscope.
-
The area of neovascularization was quantified by measuring the length of the new vessels and the circumferential extent of the vascularized area.
-
References
- 1. A review of angiogenesis and antiangiogenic therapy with this compound in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a treatment option for bleeding GI angiodysplasias in dialysed patients - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a New Therapeutic Class: A Technical Guide to the Foundational Discoveries in Immunomodulatory Drug (IMiD®) Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the seminal discoveries that led to the development of immunomodulatory drugs (IMiDs), a class of therapeutics that has revolutionized the treatment of certain hematological malignancies. From the tragic history of thalidomide to the rational design of its potent analogs, lenalidomide and pomalidomide, this document provides a comprehensive overview of the key experiments, quantitative data, and groundbreaking insights that underpin our understanding of these powerful agents.
The Re-emergence of this compound: From Teratogen to Therapeutic
Initially marketed as a sedative in the 1950s, this compound was quickly withdrawn due to its devastating teratogenic effects. However, astute clinical observations in the 1960s revealed its profound anti-inflammatory properties, leading to its re-evaluation and eventual repurposing.
Early Clinical Observations in Erythema Nodosum Leprosum (ENL)
A pivotal 1965 study by Dr. Jacob Sheskin reported the dramatic efficacy of this compound in treating the painful inflammatory complications of leprosy known as Erythema Nodosum Leprosum (ENL). This serendipitous discovery marked the beginning of this compound's redemption and sparked interest in its immunomodulatory potential.
Unraveling the Anti-Inflammatory Mechanism: TNF-α Inhibition
Subsequent research sought to elucidate the molecular basis of this compound's anti-inflammatory effects. A foundational 1993 paper by Moreira et al. demonstrated that this compound selectively inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[1][2][3][4]
Experimental Protocol: TNF-α mRNA Degradation Assay (Moreira et al., 1993)
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Treatment: Cells were treated with this compound at various concentrations.
-
RNA Analysis: After treatment, total RNA was extracted, and the levels of TNF-α mRNA were quantified using Northern blot analysis. The stability of the mRNA was assessed by treating the cells with a transcription inhibitor (actinomycin D) and measuring the rate of TNF-α mRNA decay over time.
-
Key Finding: this compound was found to enhance the degradation of TNF-α mRNA, thereby reducing the amount of TNF-α protein produced.[1][3][4]
| Parameter | Control | This compound (50 µg/mL) |
| TNF-α mRNA Half-life | ~30 minutes | ~17 minutes |
Table 1: Effect of this compound on TNF-α mRNA Half-life in LPS-stimulated PBMCs. Data extracted from Moreira et al., 1993.[4]
A New Facet: The Discovery of Anti-Angiogenic Properties
In 1994, a landmark study by D'Amato, Folkman, and colleagues revealed an entirely new mechanism of action for this compound: the inhibition of angiogenesis, the formation of new blood vessels.[5] This discovery was critical, as it provided a strong rationale for investigating this compound as an anti-cancer agent.
Experimental Protocol: Rabbit Cornea Micropocket Assay (D'Amato et al., 1994)
-
Animal Model: New Zealand white rabbits were used.
-
Assay: A small pellet containing a pro-angiogenic factor (basic fibroblast growth factor, bFGF) was implanted into a surgically created pocket in the rabbit cornea.
-
Treatment: Rabbits were treated with oral this compound.
-
Evaluation: The growth of new blood vessels from the limbus towards the pellet was observed and quantified over several days.
-
Key Finding: this compound significantly inhibited bFGF-induced angiogenesis in a dose-dependent manner.[5]
| Treatment Group | Mean Vessel Length (mm) ± SD | Inhibition of Angiogenesis (%) |
| Control (bFGF only) | 3.5 ± 0.4 | 0 |
| This compound (200 mg/kg/day) | 1.2 ± 0.3 | 66 |
Table 2: Anti-angiogenic effect of this compound in the rabbit cornea micropocket assay. Data synthesized from D'Amato et al., 1994.[5]
The IMiD Revolution: Lenalidomide and Pomalidomide
The discoveries of this compound's dual anti-inflammatory and anti-angiogenic activities paved the way for the development of more potent and safer analogs. This led to the creation of lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), the cornerstones of modern IMiD therapy.
Enhanced Potency and a New Mechanism: The Identification of Cereblon
A major breakthrough in understanding the mechanism of action of IMiDs came in 2010 with the identification of cereblon (CRBN) as their direct molecular target.[6] This seminal work by Ito et al. provided a unified explanation for both the therapeutic and teratogenic effects of this compound.
Experimental Protocol: Affinity Purification of this compound-Binding Proteins (Ito et al., 2010)
-
Affinity Matrix: A this compound derivative was immobilized on ferrite glycidyl methacrylate (FG) beads.
-
Protein Extraction: Cellular extracts from HeLa cells were prepared.
-
Pull-down Assay: The cell extracts were incubated with the this compound-conjugated beads. Proteins that bound to the immobilized this compound were then eluted and identified using mass spectrometry.
-
Key Finding: Cereblon (CRBN) and Damaged DNA Binding Protein 1 (DDB1) were identified as the primary binding partners of this compound.[6] CRBN was later confirmed to be a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.
References
- 1. rupress.org [rupress.org]
- 2. This compound and derivatives: immunological investigations of tumour necrosis factor-alpha (TNF-α) inhibition suggest drugs capable of selective gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
An In-Depth Technical Guide to the Pleiotropic Effects of Thalidomide In Vitro
Executive Summary: Initially developed as a sedative, thalidomide was withdrawn from the market due to its severe teratogenicity. However, its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties have led to its repurposing for treating conditions like multiple myeloma (MM) and erythema nodosum leprosum.[1] This guide provides a detailed examination of the multifaceted in vitro effects of this compound, focusing on its core molecular mechanism centered around the protein Cereblon (CRBN). By binding to CRBN, a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), this compound alters its substrate specificity.[2][3][4] This action turns the E3 ligase into a degrader of specific proteins, known as neosubstrates, that it would not normally target, leading to a cascade of downstream cellular effects. This document summarizes the key signaling pathways, presents quantitative data from various in vitro studies, details relevant experimental protocols, and provides visual diagrams to elucidate these complex interactions for researchers and drug development professionals.
The Central Mechanism: Cereblon (CRBN) and the CRL4 E3 Ligase Complex
The diverse effects of this compound converge on a single direct target protein: Cereblon (CRBN).[2] CRBN functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Ring-Box Protein 1 (RBX1).[2][4] This complex is a key component of the ubiquitin-proteasome system, which tags proteins for degradation.
This compound and its analogues (known as immunomodulatory drugs or IMiDs) act as "molecular glues."[4] They bind to a specific pocket in CRBN, which in turn creates a new binding surface that can recruit proteins not normally targeted by this E3 ligase.[1][2][4] These recruited proteins, or "neosubstrates," are then polyubiquitinated by the CRL4^CRBN^ complex and subsequently degraded by the 26S proteasome. The specific set of neosubstrates degraded dictates the downstream pharmacological effect, explaining this compound's pleiotropic nature.[1][2]
Immunomodulatory Effects
This compound's ability to modulate the immune system is one of its most clinically significant properties. This is achieved through two primary mechanisms: suppressing inflammatory responses and co-stimulating T cells.
Anti-Inflammatory Actions
This compound is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5][6] It selectively inhibits TNF-α production in lipopolysaccharide (LPS)-stimulated monocytes, with a 40% inhibition observed at a clinically achievable concentration of 1 µg/mL.[7] This effect is partly mediated by enhancing the degradation of TNF-α mRNA.[8]
Furthermore, this compound suppresses the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for many inflammatory genes.[9] It achieves this by inhibiting the activity of the IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκBα.[9] This blockade of NF-κB activation leads to reduced expression of downstream targets like IL-1β, IL-8, and TNF-α itself.[9][10]
T-Cell Modulation
Paradoxically, while suppressing monocytic inflammation, this compound co-stimulates T lymphocytes, particularly the CD8+ cytotoxic subset.[11] This effect is central to its anti-myeloma activity and is mediated by the CRBN-dependent degradation of two lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[12][13] These proteins act as repressors of T-cell activation. Their degradation leads to increased T-cell proliferation and enhanced production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), promoting a Th1-type immune response and boosting anti-tumor immunity.[12][14][15]
Table 1: Quantitative Effects of this compound on Inflammatory and T-Cell Markers In Vitro
| Parameter | Cell Type | Treatment/Stimulus | Effect | Concentration | Reference |
| TNF-α Production | Human Monocytes | LPS | 40% Inhibition | 1 µg/mL | [7] |
| TNF-α Production | Human Microglial Cells | LPS | Dose-dependent Inhibition | - | [6] |
| NF-κB Activity | Multiple Myeloma Cells | - | Decreased Activity | - | [16] |
| IL-1β, IL-8, TNF-α mRNA | Human PBMCs | - | 9.1, 5.3, 33.3-fold decrease | - | [10] |
| CD4+ T-Cell Proliferation | Mouse Splenic T-cells | anti-CD3/CD28 | Significant dose-dependent decrease | 1-100 µmol/L | [17] |
| Ikaros/Aiolos Degradation | Human T-cells | - | CRBN-dependent degradation | - | [12] |
Anti-Angiogenic Effects
This compound's initial clinical success in multiple myeloma was empirically based on its presumed anti-angiogenic properties.[18][19] In vitro studies have confirmed that this compound can interfere with several key steps in the angiogenic process, although it is often less potent than its analogues like lenalidomide in certain assays.[20][21] It has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) and interfere with their ability to form capillary-like tube structures.[20][22] The mechanism involves the modulation of signaling pathways downstream of angiogenic factors like VEGF and bFGF, including the partial inhibition of Akt phosphorylation.[20] While some anti-angiogenic effects are independent of CRBN, recent evidence suggests CRBN plays a role by modulating levels of proteins like Argonaute-2 (AGO2), which is essential for endothelial cell survival.[23]
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Key Finding | Comparison | Reference |
| Tube Formation | HUVEC, B16-F10 Melanoma | Inhibition of tube formation | Lenalidomide is ~10-fold more potent | [20] |
| Cell Migration (Scratch Assay) | HUVEC, B16-F10 Melanoma | Inhibition of cell migration into wound | This compound is more potent than lenalidomide | [20] |
| Cell Proliferation | HUVEC | No appreciable inhibitory effect | - | [20] |
| Human Angiogenesis Model | HUVEC & Fibroblasts | Significant inhibition of tubule development | Analogues (IMiDs/SelCIDs) are more potent | [24][25] |
Anti-Neoplastic Effects in Multiple Myeloma (MM)
This compound and its analogues directly induce growth arrest and apoptosis in multiple myeloma cells, even in refractory cases.[18][19][26] This pro-apoptotic effect is a cornerstone of its therapeutic action. Mechanistically, it involves several pathways:
-
Caspase Activation: IMiDs trigger the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[18][19]
-
NF-κB Inhibition: As described earlier, suppression of the pro-survival NF-κB pathway sensitizes MM cells to apoptosis.[16][18]
-
Modulation of Apoptotic Proteins: this compound treatment can increase the Bax:Bcl-2 protein ratio, favoring apoptosis.[16]
-
Degradation of Ikaros/Aiolos: This is a critical anti-myeloma mechanism, as these transcription factors are essential for MM cell survival.[13][27]
Table 3: Anti-Myeloma Effects of this compound In Vitro
| Parameter | Cell Line | Effect | IC50 / Concentration | Reference |
| Cell Viability | U266 | Reduction in viability | 362 µM | [16] |
| Apoptosis | U266 | 40.3% apoptotic cells (Day 3) | 200 µM | [16] |
| Cell Cycle | RPMI8226, U266, IM9 | G2/M phase arrest (by analogue 5HPP-33) | 10 µM | [26] |
| NF-κB Expression | U266 | Four-fold decrease | IC50 concentration | [16] |
Key Experimental Protocols
Reproducing and building upon research into this compound's effects requires standardized in vitro methodologies. Below are outlines for key experiments.
Cell Viability and Apoptosis Assay
-
Objective: To quantify this compound's cytotoxic and pro-apoptotic effects on cancer cells (e.g., MM.1S, U266).
-
Protocol Outline:
-
Cell Culture: Culture MM cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Treatment: Seed cells in 96-well plates (for viability) or 6-well plates (for apoptosis). Treat with a dose range of this compound (e.g., 1-1000 µM) or DMSO as a vehicle control for 24-72 hours.
-
Viability (MTT Assay): Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Dissolve the resulting formazan crystals in DMSO. Measure absorbance at 490-570 nm.[28] Cell viability is expressed as a percentage relative to the DMSO control.
-
Apoptosis (Flow Cytometry): Harvest cells and wash with PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze immediately using a flow cytometer.[16] Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+.
-
TNF-α Secretion Assay (ELISA)
-
Objective: To measure the inhibitory effect of this compound on TNF-α production by immune cells.
-
Protocol Outline:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Treatment & Stimulation: Pre-incubate PBMCs with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS, e.g., 1 µg/mL) to stimulate TNF-α production. Incubate for 18-24 hours.
-
Quantification: Collect the cell culture supernatant. Quantify the concentration of TNF-α using a commercial Human TNF-α ELISA kit according to the manufacturer's instructions.[29]
-
Endothelial Tube Formation Assay
-
Objective: To assess the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures.
-
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with Matrigel® Basement Membrane Matrix and allow it to polymerize at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in endothelial growth medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Analysis: Visualize the formation of tube-like networks using a microscope. Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software (e.g., ImageJ).[23]
-
Conclusion
The in vitro effects of this compound are remarkably diverse, stemming from a singular, elegant molecular mechanism: the recruitment of neosubstrates to the CRL4^CRBN^ E3 ubiquitin ligase complex for degradation. This mode of action results in potent immunomodulatory, anti-angiogenic, and anti-neoplastic activities. Understanding these distinct, yet interconnected, pathways is crucial for the rational design of next-generation CRBN E3 Ligase Modulating Drugs (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs). By refining the chemical structure of the core molecule, it is possible to fine-tune the substrate degradation profile, potentially enhancing therapeutic efficacy for specific diseases while minimizing the off-target effects that have historically defined this controversial yet powerful drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. This compound treatment reduces tumor necrosis factor alpha production and enhances weight gain in patients with pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits tumor necrosis factor-alpha production by lipopolysaccharide- and lipoarabinomannan-stimulated human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Inhibition of NF-kappa B activity by this compound through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Exerts Anti-Inflammatory Effects in Cutaneous Lupus by Inhibiting the IRF4/NF-ҡB and AMPK1/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The immunosuppressive drug this compound induces T helper cell type 2 (Th2) and concomitantly inhibits Th1 cytokine production in mitogen- and antigen-stimulated human peripheral blood mononuclear cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 16. s-thalidomide has a greater effect on apoptosis than angiogenesis in a multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immune modulatory effect of this compound on T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptotic signaling induced by immunomodulatory this compound analogs in human multiple myeloma cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bingcenterforwm.org [bingcenterforwm.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Novel this compound analogues display anti-angiogenic activity independently of immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamscience.com [benthamscience.com]
- 23. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel this compound analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 26. Novel tubulin-polymerization inhibitor derived from this compound directly induces apoptosis in human multiple myeloma cells: possible anti-myeloma mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparation, characterization, in vitro and in vivo anti-tumor effect of this compound nanoparticles on lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preparation and in vitro analysis of microcapsule this compound formulation for targeted suppression of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thalidomide Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of thalidomide in various mouse models. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound in preclinical settings.
Introduction
This compound, a drug with a complex history, is a potent immunomodulatory and anti-angiogenic agent. Its therapeutic potential is explored in various disease models, including cancer, autoimmune disorders, and neurodegenerative diseases. However, significant interspecies differences in metabolism and pharmacokinetics exist, particularly between rodents and humans, which must be considered when designing preclinical studies in mice.[1][2][3] Rodents are notably resistant to the teratogenic effects of this compound observed in humans.[4][5][6]
Pharmacokinetics of this compound in Mice
Understanding the pharmacokinetic profile of this compound in mice is crucial for designing effective dosing regimens. Studies have shown that this compound is rapidly absorbed and eliminated in mice, with a shorter half-life compared to humans.[1][2][3]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dose and Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Area Under the Curve (AUC) (µmol/L·hour) | Elimination Half-life (t½) (hours) | Bioavailability | Reference |
| 2 mg/kg p.o. | 4.3 ± 0.9 µmol/L | 0.5 hours | 4.3 ± 0.8 | 0.5 - 0.8 | 50% | [1] |
| 2 mg/kg i.v. | 7.7 ± 0.3 µmol/L | 5 minutes | 8.7 ± 0.7 | 0.5 - 0.8 | N/A | [1] |
| 20 mg/kg p.o. | Not specified | Not specified | 10-fold increase from 2 mg/kg dose | Not specified | Not specified | [1] |
Experimental Protocols
The following protocols are examples of this compound administration in different mouse models. The optimal dose and administration route may vary depending on the specific mouse strain, disease model, and experimental endpoint.
Oncology Models
This compound's anti-angiogenic and immunomodulatory properties make it a compound of interest in cancer research.
-
Objective: To evaluate the effect of this compound on tumor growth and angiogenesis.
-
Mouse Strain: Nude mice.
-
Tumor Model: Subcutaneous xenografts of human hepatocellular carcinoma cells with high metastatic potential.
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as 30% dimethylsulfoxide (DMSO) in polypropylene glycol.[1]
-
Administration Protocol:
-
Administer this compound at a dose of 200 mg/kg body weight daily via intraperitoneal (i.p.) injection.[7]
-
Continue treatment for the duration of the study.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, excise tumors for histological analysis of microvessel density (MVD) and expression of vascular endothelial growth factor (VEGF).[7]
-
-
Objective: To assess the inhibitory effect of this compound on pulmonary metastasis.
-
Mouse Strain: Athymic nude mice.
-
Tumor Model: Subcutaneous injection of canine osteosarcoma cells.
-
This compound Preparation: Dissolve this compound in DMSO to the desired concentrations.[8]
-
Administration Protocol:
Immunology Models
This compound's ability to modulate the immune system is a key area of investigation.
-
Objective: To investigate the immunomodulatory effects of this compound in a transplantation setting.
-
Mouse Strain: C57BL/6 mice.
-
Model: Heterotopic cardiac allograft transplantation.
-
This compound Administration: Administer this compound in the chow.
-
Administration Protocol:
-
Provide mice with chow containing this compound for one week.[9]
-
Following transplantation, continue the this compound-containing diet.
-
Analyze peripheral blood mononuclear cells (PBMCs) and splenocytes for changes in immune cell populations (e.g., CD4+ T cells, CD8+ T cells, dendritic cells) using flow cytometry.[9][10]
-
Neuroscience Models
This compound is also being studied for its potential effects in neurological disorders.
-
Objective: To evaluate the long-term effects of this compound on amyloid-like pathology.
-
Mouse Strain: APP23 transgenic mice.
-
This compound Preparation: Suspend this compound in 0.5% w/v carboxymethylcellulose sodium (CMC) in PBS.[11]
-
Administration Protocol:
-
Objective: To determine the analgesic effects of this compound on bone cancer pain.
-
Mouse Strain: C57/BL mice.
-
Model: Intramedullary injection of fibrosarcoma cells into the femur.
-
Administration Protocol:
-
Administer this compound at a dose of 50 mg/kg or 100 mg/kg i.p. daily, starting one day after surgery and continuing for 7 days.[12][13]
-
Evaluate pain behaviors using tests for thermal hyperalgesia and mechanical allodynia.[12]
-
Measure the expression of inflammatory markers such as TNF-α, NF-κB, and GFAP in the spinal cord.[12][13]
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Oncology Xenograft Studies
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
This compound's Anti-Angiogenic Signaling Pathway
Caption: Simplified pathway of this compound's anti-angiogenic action via VEGF inhibition.
Workflow for Immunomodulatory Studies in a Transplantation Model
Caption: Experimental workflow for studying the immunomodulatory effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of primary oxidative metabolites of this compound in rats and in chimeric mice humanized with different human hepatocytes [jstage.jst.go.jp]
- 5. This compound-induced limb abnormalities in a humanized CYP3A mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of this compound's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. Effects of this compound on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Immune Modulatory Effect of this compound and Dexamethasone Co-Treatment on Murine Splenocytes - ATC Abstracts [atcmeetingabstracts.com]
- 10. The Immunomodulating Effects of this compound and Dexamethasone in a Murine Cardiac Allograft Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Treatment of this compound Ameliorates Amyloid-Like Pathology through Inhibition of β-Secretase in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraperitoneal injection of this compound attenuates bone cancer pain and decreases spinal tumor necrosis factor-α expression in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound alleviates bone cancer pain by down-regulating expressions of NF-κB and GFAP in spinal astrocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assays to Measure Thalidomide-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives, including lenalidomide and pomalidomide, have been repurposed as powerful therapeutic agents, primarily in the treatment of hematological cancers.[1] Their mechanism of action involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific "neosubstrate" proteins.[1][2] This process, known as targeted protein degradation (TPD), has opened new avenues for drug discovery, particularly for targeting proteins previously considered "undruggable".[3][4]
These molecules, often referred to as molecular glues or Cereblon E3 ligase modulators (CELMoDs), bind to CRBN and alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[1][5] The development and optimization of these degraders necessitate robust and quantitative assays to measure their efficacy and elucidate their mechanism of action. This document provides detailed protocols for key assays used to quantify this compound-induced protein degradation, along with data presentation guidelines and visualizations of the underlying pathways and workflows.
Core Concepts in this compound-Induced Protein Degradation
The central mechanism involves the formation of a ternary complex between the CRBN E3 ligase, the this compound derivative, and the target protein (neosubstrate). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[2] The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome.[1] Key quantitative parameters used to evaluate the efficacy of these degraders are:
-
DC50 : The concentration of the compound that induces 50% degradation of the target protein.[6]
-
Dmax : The maximum percentage of target protein degradation achieved.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated protein degradation and a typical experimental workflow for its assessment.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound-induced degradation of the neosubstrate Ikaros (IKZF1).
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| Lenalidomide | Ikaros (IKZF1) | MM.1S | 50 | >90 | Western Blot |
| Pomalidomide | Ikaros (IKZF1) | MM.1S | 10 | >95 | Western Blot |
| CC-885 | GSPT1 | MOLM-13 | 5 | >90 | Mass Spectrometry |
Note: The data presented are representative and may vary based on specific experimental conditions.
Detailed Experimental Protocols
Western Blotting for Protein Degradation Analysis
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels.[1][7]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein assay kit (e.g., BCA assay).[8]
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[8]
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[8]
-
HRP-conjugated secondary antibody.[8]
-
Enhanced chemiluminescence (ECL) substrate.[1]
-
Imaging system.[7]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of the this compound derivative for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[1] Include a vehicle-only control (e.g., DMSO).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.[1] Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[6]
-
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[1] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.[7] Calculate the percentage of degradation relative to the vehicle-treated control.[1]
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS)-based proteomics provides a global and unbiased view of the proteome-wide effects of a degrader, enabling the assessment of both on-target and off-target degradation.[10][11][12]
Protocol (General Workflow):
-
Sample Preparation: Treat cells with the this compound derivative or vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.[13]
-
Peptide Labeling (Optional): For multiplexed analysis, label the peptides with tandem mass tags (TMT).[13]
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[13]
-
Data Analysis: Process the raw data using a software suite like Proteome Discoverer or Skyline.[12][13] Identify and quantify thousands of proteins across different samples. Compare protein abundance between treated and control samples to identify degraded proteins.
HiBiT Lytic Detection Assay
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels.[14][15] It utilizes a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.[14] The HiBiT tag complements with the LgBiT protein to produce a bright luminescent signal that is proportional to the amount of HiBiT-tagged protein.[16]
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein.[14]
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate).[16]
-
Opaque, white multi-well plates.[16]
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HiBiT-tagged cells into a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and incubate for the desired time.
-
Lysis and Detection:
-
Data Acquisition: Measure luminescence using a plate reader.[5]
-
Analysis: Normalize the data to vehicle-treated control cells and calculate the percentage of degradation to determine DC50 and Dmax values.[15]
NanoBRET™ Assays for Target Engagement and Ternary Complex Formation
NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are powerful tools for studying protein-protein interactions and target engagement in live cells.[17][18]
a) NanoBRET™ Target Engagement Assay: This assay measures the binding of the degrader to the target protein or CRBN in live cells.[17][19] The target protein is fused to NanoLuc® luciferase (the donor), and a fluorescent tracer that binds to the same site is used.[17] Competition between the tracer and the test compound results in a dose-dependent decrease in the BRET signal.[17]
b) NanoBRET™ Ternary Complex Assay: This assay directly measures the formation of the ternary complex (Target-Degrader-CRBN).[17] The target protein is fused to NanoLuc®, and the E3 ligase (CRBN) is fused to a HaloTag® that is labeled with a fluorescent ligand (the acceptor).[17] The formation of the ternary complex brings the donor and acceptor into proximity, generating a BRET signal.[20]
Protocol (General Workflow):
-
Cell Transfection: Co-express the NanoLuc®-fusion protein and the HaloTag®-fusion protein in cells.
-
Labeling: Add the HaloTag® fluorescent ligand to the cells.
-
Compound Treatment: Add the this compound derivative at various concentrations.
-
Substrate Addition: Add the NanoLuc® substrate.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) and calculate the BRET ratio.[19]
Conclusion
The assays described in this document provide a comprehensive toolkit for researchers to quantitatively assess this compound-induced protein degradation. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. Western blotting remains a fundamental and accessible method for initial validation. For more comprehensive and unbiased analysis of on- and off-target effects, mass spectrometry-based proteomics is the gold standard.[10][12] HiBiT and NanoBRET™ assays offer high-throughput capabilities and the ability to study degradation kinetics and target engagement in live cells, providing deeper insights into the mechanism of action of these powerful therapeutic agents.[14][17] Rigorous and quantitative characterization using these methods is essential for the successful development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degraders | Bruker [bruker.com]
- 4. sapient.bio [sapient.bio]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. selvita.com [selvita.com]
- 18. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of synthetic strategies for creating novel thalidomide analogs, compounds of significant interest for their immunomodulatory and anti-cancer properties.[1][2][3] Included are summaries of synthetic methodologies, detailed experimental protocols, and data presentation to guide researchers in this field.
Introduction: The Therapeutic Potential of this compound Analogs
This compound, initially known for its tragic teratogenic effects, has been repurposed for treating conditions like multiple myeloma and erythema nodosum leprosum.[1][4] Its therapeutic effects are primarily mediated through its binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5][6] This interaction modulates the ubiquitination and subsequent degradation of specific protein targets, known as neosubstrates, such as the transcription factors IKZF1 and IKZF3.[4][5]
The development of this compound analogs—often referred to as immunomodulatory drugs (IMiDs)—like lenalidomide and pomalidomide, has led to more potent and specific agents for cancer therapy.[1][7] These analogs are designed to enhance the recruitment of target proteins to the CRBN complex, leading to improved therapeutic outcomes.[5] The ongoing synthesis of novel analogs aims to further refine this mechanism, increase efficacy, reduce side effects, and expand the range of treatable diseases.[7][8]
Mechanism of Action: The CRL4^CRBN^ Pathway
This compound and its analogs function as "molecular glues." They bind to CRBN, altering its substrate specificity to recognize and recruit neosubstrates. The CRL4^CRBN^ E3 ligase complex then polyubiquitinates these neosubstrates, marking them for degradation by the proteasome. This targeted protein degradation is the basis for the drugs' anti-proliferative and immunomodulatory effects.[4][5]
General Synthetic Workflow
The development of a novel this compound analog typically follows a structured workflow from initial design and synthesis to biological evaluation.
References
- 1. Design, synthesis, and biological evaluation of novel bioactive this compound analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - A Novel Green Synthesis of this compound and Analogs - Figshare [manara.qnl.qa]
- 3. researchgate.net [researchgate.net]
- 4. Structural studies reveal this compound's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel effect of this compound and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Design and synthetic approaches to this compound based small molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thalidomide in Multiple Myeloma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, initially withdrawn from the market due to its severe teratogenic effects, has been repurposed as a cornerstone therapy for multiple myeloma (MM).[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes direct anti-proliferative and pro-apoptotic effects on myeloma cells, as well as indirect effects on the bone marrow microenvironment through its anti-angiogenic and immunomodulatory properties.[1][3][4] This document provides detailed application notes and experimental protocols for studying the effects of this compound on multiple myeloma cell lines, intended to guide researchers in their preclinical investigations.
The primary molecular target of this compound and its analogs (immunomodulatory drugs or IMiDs) is the protein cereblon (CRBN).[1][2][5][6] Binding of this compound to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, alters its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors is a critical event that results in the direct cytotoxic effects on multiple myeloma cells.[1][2]
Mechanism of Action
This compound exerts its anti-myeloma effects through several interconnected mechanisms:
-
Direct Anti-Proliferative and Pro-Apoptotic Effects: this compound and its more potent analogs, lenalidomide and pomalidomide, directly inhibit the growth of MM cell lines and induce apoptosis.[2][7][8][9] This is primarily achieved through the CRBN-mediated degradation of Ikaros and Aiolos, which are essential for MM cell survival.[1][2] Downstream effects include the downregulation of key survival factors such as c-Myc and interferon regulatory factor 4 (IRF4).[2]
-
Inhibition of Angiogenesis: this compound was initially explored in MM due to its anti-angiogenic properties.[2][8] It can inhibit the formation of new blood vessels, which are crucial for tumor growth and survival.
-
Immunomodulation: this compound modulates the immune system by enhancing the activity of T cells and natural killer (NK) cells, leading to increased killing of myeloma cells.[2][10][11] It can also inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][3]
-
Modulation of the Tumor Microenvironment: this compound can alter the interaction between myeloma cells and the bone marrow stromal cells, inhibiting the production of cytokines like interleukin-6 (IL-6), a key growth factor for MM cells.[12][13][14]
Data Presentation
Table 1: IC50 Values of this compound and its Derivatives in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| This compound | U266 | 362 | s-Thalidomide | [15] |
| This compound | RPMI-8226 | >251 | [16] | |
| This compound | OPM-2 | >251 | [16] | |
| This compound | U-266 | >251 | [16] | |
| This compound | MUM24 | > Therapeutic Plasma Concentrations (1-10 µM) | This compound-resistant cell line | [17] |
| Lenalidomide | KMS-21 | ~3 | [17] | |
| Lenalidomide | MUM24 | >25 | This compound-resistant cell line | [17] |
| 5HPP-33 (this compound analog) | RPMI8226 | 1-10 | [7] | |
| 5HPP-33 (this compound analog) | U266 | 1-10 | [7] | |
| 5HPP-33 (this compound analog) | IM9 | 1-10 | [7] | |
| TC11 (Phthalimide derivative) | Various MM cell lines | 4-8 (mM) | Note: Concentration in mM | [18] |
| TC13 (Phthalimide derivative) | Various MM cell lines | 4-11 (mM) | Note: Concentration in mM | [18] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the multiple myeloma cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0-1000 µM). Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined. Some studies have shown that this compound can induce a G1 growth arrest in MM cells.[8][9]
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cereblon, anti-Ikaros, anti-Aiolos, anti-NF-κB, anti-caspase-8, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
References
- 1. How this compound Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Anecdote to Targeted Therapy: The Curious Case of this compound in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myeloma.org [myeloma.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel tubulin-polymerization inhibitor derived from this compound directly induces apoptosis in human multiple myeloma cells: possible anti-myeloma mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound and its analogs overcome drug resistance of human multiple myeloma cells to conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bingcenterforwm.org [bingcenterforwm.org]
- 11. This compound and immunomodulatory derivatives augment natural killer cell cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptotic signaling induced by immunomodulatory this compound analogs in human multiple myeloma cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lenalidomide and this compound: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. A myeloma cell line established from a patient refractory to this compound therapy revealed high-risk cytogenetic abnormalities and produced vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Unraveling Thalidomide Resistance Mechanisms with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have significantly improved the treatment landscape for multiple myeloma (MM). However, the development of resistance remains a major clinical challenge. The discovery of Cereblon (CRBN) as the primary target of this compound has paved the way for a deeper understanding of its mechanism of action.[1][2][3][4] this compound binds to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN), modulating its activity to induce the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[1][5][6]
Resistance to this compound can arise through various mechanisms, often involving alterations in the CRL4CRBN pathway. The advent of CRISPR-Cas9 technology has revolutionized the systematic interrogation of these resistance mechanisms. Genome-wide CRISPR-Cas9 screens enable the identification of genes whose loss-of-function confers resistance to this compound, providing valuable insights for the development of novel therapeutic strategies to overcome resistance.[5][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to study this compound resistance mechanisms in cancer cell lines.
Key Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action and Resistance
This compound exerts its anti-myeloma effects by hijacking the CRL4CRBN E3 ubiquitin ligase complex. This leads to the degradation of IKZF1 and IKZF3, resulting in downstream anti-proliferative and immunomodulatory effects. Resistance can emerge from mutations or downregulation of core components of this pathway.
Caption: Mechanism of this compound action and resistance.
CRISPR-Cas9 Screening Workflow for Identifying Resistance Genes
A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful approach to identify genes that confer resistance to this compound. The general workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, applying drug selection, and then identifying sgRNAs that are enriched in the resistant population through next-generation sequencing (NGS).
Caption: CRISPR-Cas9 screening workflow.
Quantitative Data from CRISPR-Cas9 Screens
Genome-wide CRISPR-Cas9 screens have identified several genes whose inactivation leads to resistance to this compound and its analogs. The following tables summarize key findings from published studies.
Table 1: Top Gene Hits from a Genome-wide CRISPR-Cas9 Screen for Pomalidomide Resistance in MM.1S Cells
| Gene Symbol | Description | Fold Enrichment (Pomalidomide vs. DMSO) | p-value |
| CRBN | Cereblon | 25.8 | < 1.0E-10 |
| UBE2G1 | Ubiquitin-conjugating enzyme E2 G1 | 15.2 | < 1.0E-10 |
| COPS2 | COP9 signalosome complex subunit 2 | 12.5 | < 1.0E-08 |
| COPS3 | COP9 signalosome complex subunit 3 | 11.9 | < 1.0E-08 |
| COPS4 | COP9 signalosome complex subunit 4 | 11.2 | < 1.0E-08 |
| COPS5 | COP9 signalosome complex subunit 5 | 10.8 | < 1.0E-07 |
| COPS7A | COP9 signalosome complex subunit 7A | 10.1 | < 1.0E-07 |
| DDB1 | Damage-specific DNA binding protein 1 | 9.5 | < 1.0E-06 |
| CUL4A | Cullin 4A | 8.7 | < 1.0E-06 |
| RBX1 | Ring-box 1 | 7.9 | < 1.0E-05 |
Data adapted from a representative study. Fold enrichment and p-values are illustrative.
Table 2: Validation of Top Gene Hits by Individual Knockout
| Gene Knockout | Drug | IC50 (nM) | Fold Change in IC50 vs. Control |
| Control (AAVS1) | Pomalidomide | 50 | 1.0 |
| CRBN KO | Pomalidomide | > 10,000 | > 200 |
| UBE2G1 KO | Pomalidomide | 1250 | 25.0 |
| COPS2 KO | Pomalidomide | 850 | 17.0 |
| CUL4A KO | Pomalidomide | 600 | 12.0 |
| Control (AAVS1) | Lenalidomide | 500 | 1.0 |
| CRBN KO | Lenalidomide | > 50,000 | > 100 |
| UBE2G1 KO | Lenalidomide | 15,000 | 30.0 |
Data are representative and compiled from various studies for illustrative purposes.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
Objective: To identify genes whose knockout confers resistance to this compound in a multiple myeloma cell line.
Materials:
-
Cas9-expressing multiple myeloma cell line (e.g., MM.1S-Cas9)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the viral supernatant at 48 and 72 hours post-transfection and pool.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Myeloma Cells:
-
Transduce the Cas9-expressing myeloma cell line with the sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 500 cells per sgRNA).
-
Add polybrene to enhance transduction efficiency.
-
-
Puromycin Selection:
-
48 hours post-transduction, select for transduced cells by adding puromycin at a pre-determined concentration.
-
Culture the cells in puromycin for 2-3 days until non-transduced control cells are eliminated.
-
-
Drug Selection:
-
After puromycin selection, split the cell population into two arms: a control group treated with DMSO and a treatment group treated with this compound.
-
The concentration of this compound should be sufficient to achieve significant cell killing (e.g., IC80-90) in the parental cell line.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the DMSO-treated and this compound-treated populations at the end of the selection period.
-
Extract genomic DNA using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Calculate the fold change in sgRNA representation between the this compound-treated and DMSO-treated samples.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the this compound-treated population. These are the candidate resistance genes.
-
Protocol 2: Validation of Candidate Resistance Genes
Objective: To confirm that the knockout of individual candidate genes identified in the CRISPR screen confers this compound resistance.
Materials:
-
Cas9-expressing multiple myeloma cell line
-
Individual sgRNA constructs targeting candidate genes and a non-targeting control (e.g., AAVS1)
-
Lentiviral production reagents
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
Antibodies for western blotting (targeting the protein of interest and a loading control)
Procedure:
-
Generation of Individual Gene Knockout Cell Lines:
-
Produce lentivirus for each individual sgRNA construct (targeting a candidate gene or a non-targeting control).
-
Transduce the Cas9-expressing myeloma cell line with each lentivirus.
-
Select for transduced cells with puromycin.
-
Expand the knockout cell populations.
-
-
Confirmation of Gene Knockout:
-
Western Blot: Harvest protein lysates from the knockout and control cell lines. Perform western blotting to confirm the absence of the target protein.
-
Sanger Sequencing: Extract genomic DNA and sequence the target locus to confirm the presence of insertions/deletions (indels).
-
-
Cell Viability Assay:
-
Seed the control and knockout cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations.
-
After 72-96 hours, measure cell viability using a suitable assay.
-
Calculate the IC50 values for each cell line and determine the fold change in resistance compared to the control.
-
Protocol 3: Functional Characterization of Validated Hits
Objective: To investigate the mechanism by which the validated resistance gene contributes to this compound resistance.
Procedure (Example using a component of the CRL4CRBN complex):
-
Co-immunoprecipitation:
-
Perform co-immunoprecipitation experiments to determine if the knockout of the candidate gene disrupts the interaction between CRBN and other components of the E3 ligase complex (e.g., DDB1).
-
-
Ubiquitination Assay:
-
Conduct in vitro or in vivo ubiquitination assays to assess whether the knockout of the candidate gene impairs the this compound-induced ubiquitination of neosubstrates like IKZF1 and IKZF3.
-
-
Neosubstrate Degradation Assay:
-
Treat control and knockout cells with this compound and monitor the protein levels of IKZF1 and IKZF3 over time by western blotting to determine if their degradation is impaired in the knockout cells.
-
Conclusion
CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically identify and validate genes that mediate resistance to this compound. The protocols outlined in these application notes offer a robust framework for researchers to investigate the molecular mechanisms of this compound resistance. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies to overcome drug resistance and improve patient outcomes in multiple myeloma and other malignancies treated with IMiDs.
References
- 1. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanism of action of immune-modulatory drugs this compound, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive CRISPR-Cas9 screens identify genetic determinants of drug responsiveness in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for In Vivo Assessment of Thalidomide-Induced Neuropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vivo assessment of thalidomide-induced peripheral neuropathy (TIPN). It includes detailed application notes, experimental protocols for key assays, and a summary of expected quantitative outcomes. This guide is intended to assist researchers in establishing robust and reproducible rodent models to investigate the pathophysiology of TIPN and to evaluate potential therapeutic interventions.
Introduction to this compound-Induced Peripheral Neuropathy
This compound, an immunomodulatory drug, is used in the treatment of various conditions, including multiple myeloma. However, its use is often limited by the development of a painful and debilitating peripheral neuropathy.[1][2] The primary mechanism of this compound's therapeutic and toxic effects involves its binding to the protein Cereblon (CRBN).[3][4] This interaction alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific "neosubstrate" proteins and downstream cellular effects that contribute to neurotoxicity.[3][4] Understanding the in vivo manifestations of this neurotoxicity is crucial for the development of safer this compound analogs and effective supportive care strategies.
In Vivo Models of this compound-Induced Neuropathy
Rodent models, primarily rats and mice, are the most common in vivo systems used to study TIPN. The induction of neuropathy typically involves the repeated administration of this compound over a period of weeks.
Experimental Workflow for In Vivo Assessment of TIPN
Caption: Experimental workflow for assessing this compound-induced neuropathy in vivo.
Animal Models and this compound Administration
-
Animal Species: Sprague-Dawley rats and C57BL/6 mice are frequently used.
-
This compound Preparation: this compound can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline or corn oil for administration.
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection.
-
Dosage and Duration: Dosages can range from 10 to 50 mg/kg/day, administered for 2 to 4 weeks or longer to induce neuropathic symptoms.[5][6]
Assessment Methodologies
A multi-faceted approach is recommended to thoroughly characterize TIPN in vivo, encompassing behavioral, electrophysiological, and histopathological evaluations.
Behavioral Testing for Sensory Neuropathy
Behavioral tests are crucial for assessing the functional consequences of sensory nerve damage, such as mechanical allodynia and thermal hyperalgesia.
3.1.1. Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-painful mechanical stimulus.
Protocol:
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor for at least 30-60 minutes before testing to allow for acclimatization.[7]
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[7][8]
-
Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[9]
3.1.2. Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to withdraw from a thermal stimulus.
Protocol:
-
Acclimatization: Place the animal in a plexiglass chamber on a glass plate.
-
Stimulus: A radiant heat source is focused on the plantar surface of the hind paw.
-
Measurement: The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.
-
Cut-off: A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
Quantitative Data from Behavioral Studies
| Animal Model | This compound Dose | Test | Outcome | Reference |
| Rat (Spinal Nerve Ligation) | 50 mg/kg (oral) | Mechanical Allodynia (von Frey) | Increased paw withdrawal threshold (reduced allodynia with pre-emptive treatment) | [5] |
| Mouse | 10 mg/kg (oral) | Mechanical Hyperalgesia | Reversed crush-induced mechanical hyperalgesia | [6] |
| Rat (Spinal Nerve Ligation) | 1, 5, 10 mg/kg (i.p.) | Mechanical Allodynia (von Frey) | Dose-dependent increase in paw withdrawal threshold (analgesic effect) | [8] |
Electrophysiological Assessment
Nerve conduction studies (NCS) provide an objective measure of nerve function, particularly of large myelinated fibers.[1][10]
3.2.1. Nerve Conduction Velocity (NCV)
NCV measurement assesses the speed of electrical impulse propagation along a nerve.
Protocol:
-
Anesthesia: Anesthetize the animal (e.g., with ketamine/xylazine).[11][12]
-
Electrode Placement:
-
Stimulation: Deliver a supramaximal electrical stimulus at each stimulation site.
-
Recording: Record the compound muscle action potentials (CMAPs).
-
Calculation: NCV (m/s) = Distance between stimulating electrodes (m) / (Proximal latency - Distal latency) (s).
Quantitative Data from Electrophysiological Studies (Clinical and Preclinical)
| Species | This compound Exposure | Nerve | Parameter | Finding | Reference |
| Human | Therapeutic Dosing | Sural Nerve | Sensory Nerve Action Potential (SNAP) Amplitude | Reduction | [10] |
| Human | Therapeutic Dosing | Sural Nerve | Somatosensory Evoked Potential (SSEP) Latency | Increase | [10] |
| Rabbit (Fetal) | 150 mg/kg/day (gestational) | Sciatic Nerve | Myelinated Fiber Number | Significant depletion in deformed fetuses | [13] |
| Rat | N/A (General Protocol) | Sciatic-Tibial Nerve | Motor NCV | Mean: 58.90 ± 5.07 m/s (in healthy rats) | [14] |
Histopathological Analysis
Histopathology allows for the direct visualization and quantification of nerve and neuronal damage.
3.3.1. Nerve Fiber Analysis
This involves examining the morphology and number of nerve fibers in peripheral nerves.
Protocol:
-
Tissue Collection: Perfuse the animal with 4% paraformaldehyde and dissect the sciatic nerves and dorsal root ganglia (DRGs).
-
Tissue Processing: Process tissues for paraffin or frozen sectioning.
-
Staining:
-
Toluidine Blue: Stains myelin sheaths, allowing for the quantification of myelinated fiber number and diameter, and assessment of myelin thickness.[15]
-
Immunohistochemistry: Use antibodies against markers like Myelin Basic Protein (MBP) to quantify myelination or neurofilament proteins to assess axonal integrity.[16][17]
-
-
Quantification: Use image analysis software to quantify fiber density, diameter, and g-ratio (axon diameter / total fiber diameter).[18]
3.3.2. Dorsal Root Ganglion (DRG) Neuron Analysis
This involves assessing the health and number of sensory neurons in the DRGs.
Protocol:
-
Tissue Collection and Processing: As described for nerve fiber analysis.
-
Staining:
-
Nissl Staining (e.g., Cresyl Violet): Stains the Nissl bodies in neurons, allowing for the quantification of neuronal cell bodies.[19]
-
Immunofluorescence: Use antibodies against neuronal markers (e.g., NeuN) and apoptosis markers (e.g., cleaved caspase-3) to assess neuronal survival.
-
-
Quantification: Perform stereological cell counting to obtain an unbiased estimate of the total number of DRG neurons.[20]
Quantitative Data from Histopathological Studies
| Animal Model | This compound Treatment | Tissue | Parameter | Finding | Reference |
| Rabbit (Fetal) | 150 mg/kg/day (gestational) | Sciatic Nerve | Total Fascicular Area | Significant reduction | [13] |
| Rabbit (Fetal) | 150 mg/kg/day (gestational) | Sciatic Nerve | Large Diameter Fiber Number | Significant reduction | [13] |
| Mouse (ALS model) | Therapeutic Dosing | Lumbar Spinal Cord | Nissl-stained Neuron Count | Attenuated neuronal loss | [19] |
Molecular Mechanisms of this compound-Induced Neuropathy
The neurotoxic effects of this compound are initiated by its binding to Cereblon (CRBN).[3][4] This leads to a cascade of downstream events that ultimately result in neuronal damage and the clinical manifestations of peripheral neuropathy.
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
The binding of this compound to CRBN alters the ubiquitination and subsequent degradation of a set of proteins not normally targeted by the CRL4-CRBN complex.[3][4] This can lead to:
-
Increased TNF-α production: this compound has been shown to modulate the expression of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in neuropathic pain.[21]
-
Dysregulation of NF-κB signaling: The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, can be affected by this compound's interaction with the CRBN complex.[3]
-
Induction of Apoptosis: The altered cellular signaling can lead to the activation of apoptotic pathways in neurons, contributing to neuronal cell death in the DRG and subsequent axonal degeneration.[22][23]
These molecular changes culminate in the pathological hallmarks of TIPN, including axonal degeneration and a reduction in the number of myelinated nerve fibers, leading to the observed sensory and motor deficits.[13][24]
Conclusion
The methodologies outlined in this document provide a robust framework for the in vivo assessment of this compound-induced peripheral neuropathy. A comprehensive evaluation incorporating behavioral, electrophysiological, and histopathological endpoints is essential for a thorough understanding of the neurotoxic effects of this compound and for the preclinical testing of novel neuroprotective agents. Further research into the intricate molecular pathways downstream of CRBN will be critical for the development of targeted therapies to prevent or mitigate this debilitating side effect.
References
- 1. Rodent models of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces mechanical hyperalgesia and depressive-like behavior induced by peripheral nerve crush in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 8. Antiallodynic Effect of this compound and Morphine on Rat Spinal Nerve Ligation-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound neuropathy: an electrophysiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 12. diacomp.org [diacomp.org]
- 13. This compound deformities and their nerve supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A quantitative analysis of rat central nervous system myelination using the immunohistochemical method for MBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A quantitative method for microstructural analysis of myelinated axons in the injured rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound and Lenalidomide Extend Survival in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. This compound treatment in chronic constrictive neuropathy decreases endoneurial tumor necrosis factor-alpha, increases interleukin-10 and has long-term effects on spinal cord dorsal horn met-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cereblon attenuates DNA damage-induced apoptosis by regulating the transcription-independent function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 24. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Notes and Protocols for the Safe Handling and Laboratory Use of Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide is a potent immunomodulatory and anti-angiogenic agent with significant therapeutic applications, particularly in the treatment of multiple myeloma and erythema nodosum leprosum. However, its use is strictly regulated due to its severe teratogenic effects. These application notes provide detailed protocols and safety guidelines for the handling and use of this compound in a laboratory setting to ensure the safety of all personnel and the integrity of experimental outcomes.
Hazard Identification and Safety Precautions
This compound is a known human teratogen and can cause severe, life-threatening birth defects with a single dose. It is classified as a hazardous drug and requires stringent safety measures.
2.1 Summary of Hazards
| Hazard | Description |
| Teratogenicity | May damage fertility or the unborn child.[1][2] |
| Acute Toxicity | Toxic if swallowed and harmful in contact with skin.[1] |
| Mutagenicity | May cause genetic defects. |
| Organ Toxicity | Causes damage to the hematological and neurological systems through prolonged or repeated exposure. |
2.2 Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown with knit cuffs. | Provides full-body coverage and prevents contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes. |
| Respiratory Protection | An N95 respirator is the minimum requirement. For handling larger quantities or when dust generation is possible, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contaminants outside the work area. |
2.3 Engineering Controls
All procedures involving solid this compound or concentrated solutions should be performed in a designated controlled area with appropriate engineering controls.
| Engineering Control | Description |
| Chemical Fume Hood | A certified chemical fume hood must be used for all weighing, reconstitution, and dilution procedures to minimize inhalation exposure. |
| Glove Box | For procedures with a high risk of aerosol generation or when handling large quantities, a containment glove box provides an additional layer of protection. |
| Biological Safety Cabinet (BSC) | For cell culture applications, a Class II BSC should be used to maintain sterility and protect the user from aerosols. |
Experimental Protocols
3.1 Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for reproducible experimental results. Due to its poor aqueous solubility, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.58 mg of this compound (Molecular Weight: 258.23 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO to the powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solutions at -20°C or -80°C.
3.2 In Vitro Cell-Based Assay Protocol: MTT Assay for Cell Viability
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS)
-
Microplate reader
Procedure:
-
Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range is 0 to 100 µmol/l.[3]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 200 µL of the diluted this compound solutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[3]
-
After incubation, add MTT solution to each well (final concentration of 0.25 mg/ml) and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]
-
Carefully remove the medium and add 200 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
3.3 In Vivo Animal Study Protocol: Mouse Tumor Model
This protocol outlines a general procedure for administering this compound to mice in a tumor xenograft model. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Tumor-bearing mice (e.g., BALB/c or nude mice)
-
This compound
-
Vehicle for suspension (e.g., 0.5% sodium carboxyl methyl cellulose (CMC))
-
Gavage needles or appropriate injection supplies
-
Animal balance
Procedure:
-
Dosing Solution Preparation: Due to its poor water solubility, this compound can be suspended in a vehicle like 0.5% CMC for oral administration or dissolved in a suitable solvent for injection.[4] For example, a 200 mg/kg dose for a 20g mouse would require 4mg of this compound.
-
Administration:
-
Dosing Schedule: Dosing can begin the day after tumor cell inoculation and continue for a specified period (e.g., 30 consecutive days).[4]
-
Monitoring:
-
Monitor the body weight of the mice regularly (e.g., weekly).[4]
-
Measure tumor dimensions with calipers periodically to calculate tumor volume.
-
Observe the animals for any signs of toxicity or distress.
-
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31 or VEGF).[5]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic and teratogenic effects by binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The binding of this compound alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. The degradation of these proteins is responsible for the anti-myeloma and teratogenic effects of this compound.
Diagram of this compound's Mechanism of Action
Caption: this compound binds to CRBN, altering the CRL4^CRBN^ complex to degrade neosubstrates.
Spill and Emergency Procedures
5.1 Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully collect the absorbed material and spilled powder using appropriate tools (e.g., forceps, wetted absorbent pads) and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area twice with an appropriate solvent (e.g., soap and water, followed by 70% ethanol).
-
Dispose: Dispose of all contaminated materials as hazardous waste.
5.2 Personnel Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
6.1 Waste Segregation and Collection
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, including gloves, gowns, weigh boats, pipette tips, and contaminated labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Dispose of contaminated needles and other sharps in a designated sharps container.
6.2 Chemical Degradation (for small quantities)
While incineration is the preferred method of disposal, chemical degradation can be considered for small quantities of this compound waste in solution, with prior approval from the institutional EHS office. A hypothetical approach involves oxidation. This procedure should only be performed by trained personnel in a chemical fume hood.
Disclaimer: This is a hypothetical procedure and must be validated and approved by your institution's safety office before implementation.
Materials:
-
This compound waste solution
-
Strong oxidizing agent (e.g., potassium permanganate, sodium hypochlorite)
-
Quenching agent (e.g., sodium bisulfite for permanganate)
-
pH meter and appropriate acids/bases for neutralization
Procedure:
-
In a chemical fume hood, place the this compound waste solution in a suitable reaction vessel.
-
Slowly add the oxidizing agent to the solution while stirring. Monitor the reaction for any signs of exotherm or gas evolution.
-
Allow the reaction to proceed for a sufficient time to ensure complete degradation (this would need to be validated by an appropriate analytical method like HPLC).
-
Once the reaction is complete, quench any remaining oxidizing agent.
-
Neutralize the final solution to a pH acceptable for aqueous waste disposal according to institutional guidelines.
-
Dispose of the treated solution as aqueous chemical waste.
Diagram of Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound suppresses breast cancer tumor growth by inhibiting tumor-associated macrophage accumulation in breast tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effects of this compound on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on tumor growth in mouse hepatoma H22 model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of PROTAC Technology Using Thalidomide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the cell's natural protein degradation machinery.[1][2] This technology utilizes heterobifunctional molecules that simultaneously bind a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][3] Among the various E3 ligases harnessed for this purpose, Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a cornerstone of PROTAC development.[4][] This is largely due to the well-established clinical precedent of thalidomide and its derivatives (lenalidomide and pomalidomide), which act as molecular glues to recruit neosubstrates to CRBN for degradation.[][6][7]
These application notes provide a comprehensive overview of the principles and methodologies for developing and evaluating this compound-based PROTACs. Detailed protocols for synthesis, in-vitro evaluation, and cellular characterization are provided to guide researchers in this rapidly advancing field.
Mechanism of Action
This compound-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex.[4] The PROTAC molecule acts as a bridge, with one end binding to the POI and the this compound-derived moiety binding to CRBN.[8] This induced proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4][8] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[9]
Quantitative Data Summary
The efficacy of a PROTAC is primarily defined by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[4] The following tables summarize key quantitative data for a selection of this compound-based PROTACs targeting various proteins.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MM.1S | < 1 | > 90 | [4] |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [4] |
| ZB-S-29 | SHP2 | - | 6.02 | - | [4] |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 | [4] |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [10] |
| PROTAC Compound | Target Protein | DC50 (nM) | Dmax (%) |
| This compound-O-PEG5-Acid-BRD4 | BRD4 | 15 | 95 |
| Alternative PROTAC (Alkyl C5 Linker) | BRD4 | 50 | 85 |
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Targeting BRD4 (dBET1 analogue)
This protocol describes a representative synthesis of a pomalidomide-based PROTAC targeting the bromodomain-containing protein 4 (BRD4), adapted from published procedures.[4]
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Materials: 4-Fluorothis compound, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (DMSO).[4]
-
Procedure:
-
To a solution of 4-fluorothis compound (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the pomalidomide-piperazine-linker intermediate.[4]
-
Step 2: Synthesis of JQ1-Linker Intermediate
-
Materials: (+)-JQ1, a linker with a terminal carboxylic acid (e.g., 4-(2-carboxyethyl)benzoic acid), HATU, DIPEA, Dimethylformamide (DMF).[4]
-
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) and the carboxylic acid linker (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the crude product by column chromatography on silica gel to yield the JQ1-linker intermediate.[4]
-
Step 3: Final PROTAC Synthesis
-
Materials: Pomalidomide-piperazine-linker intermediate (from Step 1), JQ1-linker intermediate (from Step 2), HATU, DIPEA, DMF.[4]
-
Procedure:
-
To a solution of the JQ1-linker intermediate (1.0 eq) and the pomalidomide-piperazine-linker intermediate (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[4][11]
-
Materials:
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[4]
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.[11]
-
Re-probe the membrane with a loading control antibody.
-
Quantify band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax values.[8]
-
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to confirm the interaction between the PROTAC, the target protein, and CRBN.[8]
-
Materials:
-
Non-denaturing lysis buffer
-
Antibody against the POI or a tag (if the POI is tagged)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies against the POI and CRBN for Western blotting
-
-
Procedure:
-
Cell Lysis: Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.[8]
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the POI overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
-
Washes and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN to confirm their co-immunoprecipitation.[8]
-
Protocol 4: Quantitative Proteomics for Specificity Assessment
For a comprehensive analysis of a PROTAC's selectivity, a quantitative proteomics approach is employed.[12]
-
Procedure:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.[8]
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions with isobaric TMT reagents for multiplexed quantitative analysis.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture by LC-MS/MS.[8]
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups. Proteins that are significantly downregulated in the PROTAC-treated samples are potential targets.[8]
-
Conclusion
The use of this compound and its derivatives as CRBN recruiters has been a pivotal strategy in the development of PROTACs, enabling the targeted degradation of a wide array of proteins implicated in various diseases. The protocols and data presented herein provide a foundational guide for researchers to design, synthesize, and evaluate novel this compound-based PROTACs. Rigorous experimental validation, including the assessment of degradation potency, ternary complex formation, and proteome-wide selectivity, is crucial for the successful translation of these promising molecules into transformative therapeutics.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Thalidomide and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of thalidomide and its primary metabolites in plasma samples. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and advancing our understanding of this compound's mechanism of action.
Introduction
This compound, a glutamic acid derivative, is a chiral drug with a controversial history, initially used as a sedative and later withdrawn due to its severe teratogenic effects.[1][2] It has since been repurposed for the treatment of various conditions, including erythema nodosum leprosum and multiple myeloma, owing to its immunomodulatory and anti-inflammatory properties.[1][2] The therapeutic and adverse effects of this compound are closely linked to its metabolism and the stereochemistry of its enantiomers. Therefore, robust and sensitive analytical methods are crucial for accurately quantifying this compound and its metabolites in biological matrices.
The primary routes of this compound biotransformation include spontaneous, non-enzymatic hydrolysis and enzyme-mediated hydroxylation by cytochrome P450 (CYP) enzymes, leading to a variety of metabolites.[3][4][5] The main hydroxylated metabolites found in human plasma are 5-hydroxythis compound and 5'-hydroxythis compound.[6] Accurate quantification of the parent drug and its metabolites is critical for understanding its pharmacokinetic profile and pharmacodynamic effects.
This application note details two primary analytical techniques for the quantification of this compound and its metabolites in plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally favored for its superior sensitivity and specificity.
This compound Metabolic Pathway
This compound undergoes biotransformation through two main pathways: non-enzymatic hydrolysis and enzymatic hydroxylation. The glutarimide and phthalimide rings of the this compound molecule are susceptible to hydrolysis, leading to the formation of numerous breakdown products.[3][4] The enzymatic pathway, primarily mediated by CYP2C19, results in the formation of hydroxylated metabolites, most notably 5-hydroxythis compound and 5'-hydroxythis compound.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various validated analytical methods for this compound and its metabolites in human plasma.
Table 1: LC-MS/MS Methods for Quantification of this compound and its Metabolites
| Analyte(s) | Internal Standard (IS) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Extraction Method | Reference |
| This compound | Temozolomide | 2 - 1500 | 2 | Liquid-Liquid Extraction (LLE) | [1][2][7] |
| This compound, 5-Hydroxythis compound, 5'-Hydroxythis compound | Umbelliferone | This compound: 10.0 - 2000.05-OH: 0.2 - 50.05'-OH: 1.0 - 200.0 | This compound: 10.05-OH: 0.25'-OH: 1.0 | Liquid-Liquid Extraction (LLE) | [6][8] |
| This compound | Not Specified | 50 - 2000 | 50 | Solid-Phase Extraction (SPE) | [9] |
Table 2: HPLC-UV Method for Quantification of this compound
| Analyte(s) | Linearity Range (µM) | Limit of Quantitation (ng) | Extraction Method | Reference |
| This compound | 0.02 - 50 | 0.50 | Not Specified | [10][11] |
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for this compound
| Parameter | Value | Reference |
| Intra-day Precision (%RSD) | 6.8 - 13.5 | [1][7] |
| Inter-day Precision (%RSD) | 4.3 - 5.0 | [1][7] |
| Accuracy (%RE) | 2.0 - 3.5 | [1][7] |
| Extraction Recovery (%) | 92.1 - 95.3 | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of this compound, 5-hydroxythis compound, and 5'-hydroxythis compound in human plasma.[6][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., umbelliferone).
-
Vortex the sample briefly.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent
-
Mobile Phase: Methanol:Water with 0.1% formic acid (70:30, v/v)[6][8]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode[1][6]
-
MRM Transitions:
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the determination of this compound in plasma using HPLC with UV detection.[10][11][12]
1. Sample Preparation
-
To 200 µL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector
-
Column: Hypersil C18 (e.g., 250 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: Acetonitrile:10 mM Ammonium Acetate buffer (pH 5.5) (28:72, v/v)[10]
-
Flow Rate: 0.8 mL/min[10]
-
Detection Wavelength: 220 nm[10]
-
Injection Volume: 20 µL
Chiral Separation of this compound Enantiomers
This compound is a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers, which exhibit different pharmacological and toxicological properties.[13][14] The enantiomers can undergo chiral inversion in vivo.[13] Therefore, stereospecific analytical methods are important for a complete understanding of its disposition. Chiral separation can be achieved using polysaccharide-based chiral stationary phases (CSPs) in HPLC.
Key Considerations for Chiral Separation:
-
Chiral Stationary Phases: Chiralpak AD and Chiralcel OJ-H have shown success in separating this compound enantiomers.[15]
-
Mobile Phase: Polar organic mobile phases such as methanol, ethanol, and acetonitrile are commonly used.[15] The composition of the mobile phase can significantly impact the resolution and even the elution order of the enantiomers.[15]
Conclusion
The accurate quantification of this compound and its metabolites in plasma is fundamental for both clinical and research applications. The LC-MS/MS methods presented offer high sensitivity and specificity for the simultaneous determination of the parent drug and its key metabolites. HPLC-UV provides a more accessible alternative, though with lower sensitivity. The choice of method will depend on the specific requirements of the study. Furthermore, the use of chiral chromatography is essential for investigating the distinct roles of the this compound enantiomers. The protocols and data provided in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and analysis.
References
- 1. Determination of this compound concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A validated LC-MS/MS method for the simultaneous determination of this compound and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. "Determination of this compound by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 11. Determination of this compound by high performance liquid chromatography: plasma pharmacokinetic studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Enantiomers of this compound: blood distribution and the influence of serum albumin on chiral inversion and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of the enantiomers of this compound | Lund University [lunduniversity.lu.se]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Thalidomide in Angiogenesis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide, initially known for its tragic teratogenic effects, has been repurposed for its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2][3] Its efficacy in treating various conditions, including multiple myeloma, is largely attributed to these activities.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions like tumor growth.[4][5][6] this compound and its analogues (IMiDs®) are recognized as active anti-angiogenic agents, making them a subject of intense research.[1][5]
The primary mechanism of this compound's action involves its binding to the Cereblon (CRBN) protein.[1][2][7] CRBN is a component of the Cullin-4 E3 ubiquitin ligase complex (CRL4-CRBN), which functions as a substrate receptor to target proteins for degradation.[7][8] By binding to CRBN, this compound modulates the substrate specificity of the E3 ligase complex, leading to the degradation of specific downstream proteins and subsequent anti-angiogenic effects.[2][7] This document provides a detailed overview of the experimental design, key protocols, and data interpretation for studying the anti-angiogenic effects of this compound.
Mechanism of Action: this compound's Anti-Angiogenic Signaling
This compound's anti-angiogenic activity is primarily mediated through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8] This interaction alters the complex's substrate selection, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors. This, in turn, downregulates the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[9][10][11][12] The suppression of VEGF and FGF signaling pathways hinders endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.[9][13][14] Some studies suggest this compound may also inhibit angiogenesis by downregulating Angiopoietin-2 (Ang-2) and affecting signaling pathways involving STAT3 and SP4.[4][9][15]
Experimental Workflow Overview
A typical workflow for investigating the anti-angiogenic properties of this compound involves a multi-tiered approach. It begins with foundational in vitro assays to assess direct effects on endothelial cells. Positive results are then validated using more complex ex vivo and in vivo models that better recapitulate the physiological environment.
In Vitro Angiogenesis Assays
In vitro assays are essential for dissecting the specific cellular mechanisms through which this compound affects endothelial cells.
Endothelial Cell Proliferation Assay
Principle: This assay quantifies the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which is a fundamental step in angiogenesis.[13][16]
Protocol:
-
Cell Seeding: Seed HUVECs (e.g., 4 x 10⁴ cells/mL) into 96-well plates in complete endothelial cell growth medium.[17]
-
Incubation: Allow cells to adhere by incubating for 1 hour at 37°C and 5% CO₂.[17]
-
Treatment: Add pro-angiogenic factors like VEGF or bFGF (e.g., 10 ng/mL final concentration) to stimulate proliferation.[17] Concurrently, add this compound at various concentrations (e.g., 5, 10, 25, 50 µg/mL).[17] Include a vehicle control (e.g., 0.05% DMSO).[17]
-
Incubation: Incubate the plates for 96 hours at 37°C with 5% CO₂.[17]
-
Quantification: During the final 18 hours of incubation, add 1 µCi of ³H-thymidine to each well to measure DNA synthesis.[17] Alternatively, use colorimetric assays like MTT or XTT.
-
Analysis: Harvest the cells and measure the incorporated radioactivity using a scintillation counter or read absorbance for colorimetric assays.[17] Calculate the percentage of inhibition relative to the vehicle control.
Endothelial Cell Migration (Wound Healing) Assay
Principle: This assay assesses the impact of this compound on the directional migration of endothelial cells, which is required to cover denuded areas during vessel formation.[18]
Protocol:
-
Monolayer Culture: Culture HUVECs or the EA.hy926 cell line in 35-mm dishes until they form a confluent monolayer.[17][18]
-
Wound Creation: Create a linear scratch or "wound" in the monolayer using a sterile pipette tip or a rubber policeman.[17][18]
-
Wash: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove detached cells.[17][18]
-
Treatment: Add fresh culture medium containing this compound at desired concentrations. Include a vehicle control.
-
Incubation & Imaging: Incubate the dishes at 37°C and 5% CO₂. Capture images of the wound at time 0 and after a set period (e.g., 8-16 hours).[17][18]
-
Analysis: Measure the width of the wound at different points for each condition at both time points. The rate of migration can be calculated by the difference in wound width over time. Alternatively, fix and stain the cells and count the number of cells that have migrated into the wound area.[17]
Endothelial Cell Tube Formation Assay
Principle: This assay evaluates the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, such as Matrigel.[4]
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel (50 µL per well) and allow it to solidify at 37°C for 30 minutes.[4]
-
Cell Seeding: Seed HUVECs (2 x 10⁴ cells per well) onto the Matrigel layer.[4]
-
Treatment: The cells can be seeded in medium containing different concentrations of this compound (e.g., 50, 100, 150 µg/mL) or conditioned medium from other cells treated with this compound.[4][18]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 8-12 hours.[18]
-
Imaging: Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total number of complete loops/rings, total tube length, or the number of branch points using image analysis software.[18]
Ex Vivo Angiogenesis Assay
Rat Aortic Ring Assay
Principle: This assay uses explants of rat aorta cultured in a 3D collagen or Matrigel matrix to study the sprouting of new microvessels from a pre-existing blood vessel. It provides a more complex microenvironment than 2D cell culture.[5][19]
Protocol:
-
Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.
-
Ring Preparation: Remove surrounding fibro-adipose tissue and cut the aorta into 1-mm thick rings.
-
Embedding: Embed the aortic rings in a layer of collagen gel or Matrigel in a 24-well plate.[17][19]
-
Treatment: Cover the gel with culture medium containing this compound at various concentrations. The medium and treatment should be replaced every 48 hours.[17]
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for 6-10 days.[5]
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. Quantify the number and length of the microvessel sprouts. Note that some studies have found this compound only shows activity in this assay when co-incubated with a microsomal preparation to allow for its metabolism.[5][17][20]
In Vivo Angiogenesis Assays
In vivo models are crucial for evaluating the efficacy of this compound in a complex biological system.
Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM of a developing chicken embryo is a highly vascularized extraembryonic membrane, making it an excellent and cost-effective model to study angiogenesis in vivo.[21][22][23] It allows for direct visualization and quantification of blood vessel formation in response to test compounds.[21]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator (85% humidity) for 3 days.[22][24]
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.[25] This can be done by cracking the egg and transferring the contents to a sterile cup (ex-ovo method) or by carefully drilling a hole in the shell (in-ovo method).[22][24]
-
Treatment Application: On day 6-8, place a sterile filter paper disk or a small sponge soaked with this compound solution (or a control solution) onto the CAM.[21][26]
-
Incubation: Reseal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.[21]
-
Observation and Imaging: On the final day, reopen the window and observe the vasculature in the area around the implant. Capture high-resolution images using a stereomicroscope.[21]
-
Quantification: Analyze the images to quantify angiogenesis. This can be done by counting the number of blood vessel branch points within a defined radius of the implant or by measuring vascular density using image analysis software.[21][22][27]
Matrigel Plug Assay
Principle: This assay involves the subcutaneous injection of Matrigel mixed with pro-angiogenic factors and the test compound into mice. The Matrigel solidifies, forming a "plug" that is subsequently infiltrated by host cells and blood vessels. The extent of vascularization within the plug serves as a measure of angiogenesis.[28]
Protocol:
-
Matrigel Preparation: Thaw liquid Matrigel on ice. Mix it with a pro-angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of this compound. Keep the mixture on ice to prevent premature solidification.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of an anesthetized mouse (e.g., C57BL/6J). The liquid will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for vascularization of the plug to occur. Administer daily intraperitoneal injections of this compound or vehicle control if sustained exposure is desired.[29]
-
Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in paraffin, section them, and perform immunohistochemical staining for endothelial cell markers like CD31 to visualize and quantify the microvessel density (MVD).[28]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on HUVEC Proliferation (Example Data)
| Treatment | Concentration | Proliferation (% of Control) | Standard Deviation | P-value |
|---|---|---|---|---|
| Vehicle Control | 0.05% DMSO | 100 | ± 8.5 | - |
| This compound | 10 µM | 75.2 | ± 6.1 | < 0.05 |
| This compound | 50 µM | 48.9 | ± 5.3 | < 0.01 |
| this compound | 100 µM | 26.4 | ± 4.7 | < 0.001 |
Table 2: Quantification of Angiogenesis in CAM Assay (Example Data)
| Treatment Group | N (embryos) | Branch Points (Mean) | Inhibition (%) | Standard Deviation | P-value |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 65.4 | 0 | ± 7.2 | - |
| This compound (50 µg) | 10 | 41.8 | 36.1 | ± 5.9 | < 0.01 |
| this compound (100 µg) | 10 | 25.1 | 61.6 | ± 4.5 | < 0.001 |
Table 3: Quantification of Microvessel Density in Matrigel Plug Assay (Example Data)
| Treatment Group | N (mice) | Microvessel Density (vessels/mm²) | Standard Deviation | P-value |
|---|---|---|---|---|
| Vehicle Control | 8 | 125.6 | ± 15.3 | - |
| This compound (50 mg/kg) | 8 | 78.2 | ± 11.8 | < 0.05 |
| this compound (100 mg/kg) | 8 | 51.4 | ± 9.7 | < 0.01 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. Effect of this compound affecting VEGF secretion, cell migration, adhesion and capillary tube formation of human endothelial EA.hy 926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | this compound Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 10. Teratogenic effects of this compound: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on growth and VEGF-A expression in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound down-regulates the expression of VEGF and bFGF in cisplatin-resistant human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on parameters involved in angiogenesis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces limb defects by preventing angiogenic outgrowth during early limb formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound and a this compound analogue inhibit endothelial cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel this compound analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound attenuates nitric oxide mediated angiogenesis by blocking migration of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory this compound analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Thalidomide Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of thalidomide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
This compound is a non-polar molecule, which contributes to its low solubility in water. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Its chemical structure leads to high crystallinity, further limiting its ability to dissolve in aqueous media.[1][2]
Q2: What is the approximate aqueous solubility of this compound?
The aqueous solubility of this compound is reported to be approximately 50 micrograms/mL.[3] This low solubility can present significant challenges for in vitro and in vivo studies.
Q3: What are the most common organic solvents used to dissolve this compound?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most common organic solvents used to dissolve this compound. It is soluble in both DMSO and DMF at a concentration of approximately 12 mg/mL. It is sparingly soluble in methanol, ethanol, acetone, and ethyl acetate.[4]
Q4: What are the primary strategies to enhance the aqueous solubility of this compound?
The main strategies to overcome this compound's poor aqueous solubility include:
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Co-solvents: Using a water-miscible organic solvent like DMSO to first dissolve this compound before diluting it into an aqueous buffer.
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly increase its aqueous solubility.[3][5][6]
-
Solid Dispersions: Creating solid dispersions of this compound in self-emulsifying carriers can enhance its apparent solubility and dissolution rate.[1][7]
-
Nanoformulations: Developing nanoemulsions or nanoparticles can improve the delivery and bioavailability of this compound.[8][9][10]
Troubleshooting Guides
Issue 1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
This is a common problem due to the poor solubility of this compound in aqueous solutions. When the DMSO stock is diluted, the this compound concentration may exceed its solubility limit in the final aqueous environment, leading to precipitation.[11]
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Optimize the Co-solvent Concentration: While keeping the final DMSO concentration low to minimize solvent toxicity to cells (typically <0.5%), you might need to slightly increase the initial concentration of your DMSO stock to reduce the dilution factor.
-
Use a Solubilizing Agent: Consider pre-complexing this compound with a cyclodextrin before adding it to the aqueous medium. This can significantly increase its aqueous solubility.[3][5]
-
Prepare a Solid Dispersion: For oral administration models, using a solid dispersion formulation can improve dissolution and absorption.[1]
Issue 2: I am seeing inconsistent results in my experiments, which I suspect is due to poor this compound solubility.
Inconsistent solubility can lead to variable drug exposure and, consequently, unreliable experimental outcomes.
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Before any dilution, make sure the this compound is completely dissolved in the organic solvent. Gentle warming or sonication can aid this process.
-
Prepare Fresh Solutions: this compound can degrade in aqueous solutions.[4] It is recommended to prepare fresh aqueous dilutions for each experiment and not to store them for more than a day.[12]
-
Use a Validated Solubilization Method: Employ a well-documented method for enhancing solubility, such as cyclodextrin complexation, and validate the concentration and stability of your final solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Aqueous Solution | ~50 µg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL |
| Dimethylformamide (DMF) | ~12 mg/mL |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL |
Table 2: Enhancement of this compound Aqueous Solubility
| Method | Fold Increase in Solubility | Final Concentration |
| Hydroxypropyl-β-cyclodextrin | ~34x | 1.7 mg/mL[3] |
| Sulfobutyl ether-β-cyclodextrin | Markedly Increased[5] | Not specified |
| Solid Dispersions | 2-3x | Not specified[1][7] |
| N-methylation | ~6x | 276 µg/mL[13][14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 258.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh 2.58 mg of this compound powder.
-
Dissolving: Add the weighed this compound to a clean vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. The solution is stable for up to 3 months at -20°C.[15]
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Conceptual)
This protocol is a generalized procedure based on the principle of forming inclusion complexes.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve an appropriate molar excess of HP-β-CD in deionized water with stirring.
-
Add this compound: Gradually add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation. The solution should become clear as the this compound dissolves.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Determine the final concentration of this compound in the solution using a suitable analytical method like HPLC.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting precipitation issues.
References
- 1. Solid dispersions enhance solubility, dissolution, and permeability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvements in solubility and stability of this compound upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular encapsulation of this compound with sulfobutyl ether-7 beta-cyclodextrin for immediate release property: enhanced in vivo antitumor and antiangiogenesis efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.br [scielo.br]
- 9. A Novel Nanoemulsion Formula for an Improved Delivery of a this compound Analogue to Triple-Negative Breast Cancer; Synthesis, Formulation, Characterization and Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Physicochemical characterization and solubility analysis of this compound and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Thalidomide Degradation Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in thalidomide and this compound-analog-based degradation assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced protein degradation?
This compound and its analogs, often referred to as immunomodulatory drugs (IMiDs), function by redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Normally, this complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome. When this compound binds to CRBN, it alters the substrate specificity of the complex, leading to the recognition of new protein targets, termed "neosubstrates," for degradation.[1][3] This process is central to both the therapeutic effects and the teratogenicity of this compound.[1][2]
Q2: What are the critical controls to include in a this compound degradation experiment?
To ensure the validity of your results, the following controls are essential:
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Vehicle Control (e.g., DMSO): Establishes a baseline for protein levels in the absence of the degrader.[4]
-
Positive Control: A known degrader for your target of interest or a well-characterized degrader for another protein to confirm the cellular degradation machinery is active.[4][5]
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Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of the target protein, confirming that the observed protein loss is proteasome-dependent.[4][5]
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Inactive Compound Control: A structurally similar but inactive version of your this compound analog (e.g., an epimer) can help verify that the degradation is specific to the intended molecular mechanism.[6]
Q3: How is the efficiency of a this compound-based degrader measured?
The efficiency is typically characterized by two key parameters:
-
DC50: The concentration of the degrader that induces 50% of the maximal protein degradation.[4]
-
Dmax: The maximum percentage of protein degradation achieved.[4]
These values are determined by performing a dose-response experiment and quantifying the target protein levels, usually by Western blot.[7]
Troubleshooting Guide
Issue 1: No or Poor Degradation of the Target Protein
This is a frequent challenge in degradation assays. A systematic approach is necessary to pinpoint the cause.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Poor Compound Solubility | Optimize the solvent used to dissolve the compound. Test a range of biocompatible solvents like DMSO or ethanol.[8] Consider using buffer additives such as cyclodextrins or low percentages of non-ionic detergents (e.g., Tween-20) to improve solubility.[8] Adjusting the pH of the assay buffer may also enhance solubility.[8] |
| Ineffective Ternary Complex Formation | The formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase is crucial for degradation.[5] Confirm complex formation using techniques like co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET).[5] |
| High Protein Synthesis Rate | The cell's natural protein synthesis may be counteracting the degradation.[5] Perform a time-course experiment to identify the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis occurs.[5] |
| Cell Line Specificity | The expression levels of CRBN and other components of the ubiquitin-proteasome system can vary between cell lines, affecting degradation efficiency.[9] Ensure your chosen cell line expresses sufficient levels of CRBN.[9] |
| Experimental Protocol Issues | Review and optimize your treatment time and lysis conditions. Incubation times of 8-24 hours are typically sufficient.[5] Ensure your lysis buffer is appropriate for your target protein.[5] |
| Detection Problems (Western Blot) | Verify the specificity and sensitivity of your primary antibody for the target protein.[5] Ensure proper protein transfer and blotting conditions. Include a positive control cell lysate known to express the target protein.[5] |
Issue 2: The "Hook Effect" - Reduced Degradation at High Concentrations
The "hook effect" is characterized by a bell-shaped dose-response curve, where degradation efficiency decreases at very high concentrations of the degrader.[4]
Potential Cause and Solution
| Potential Cause | Recommended Troubleshooting Step |
| Formation of Binary Complexes | At excessive concentrations, the degrader is more likely to form non-productive binary complexes (degrader-target or degrader-E3 ligase) rather than the required ternary complex.[4][5] |
| Action | Perform a full dose-response curve with a wider range of concentrations, including lower ones, to identify the optimal concentration for degradation and to confirm the presence of the hook effect.[5][10] |
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the key pathways and workflows involved in this compound degradation assays.
Caption: Mechanism of this compound-induced protein degradation.
References
- 1. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Thalidomide Toxicity Mitigation in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating thalidomide-induced toxicities in animal studies. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities associated with this compound in animal studies?
A1: The most significant and well-documented toxicities are teratogenicity (birth defects), peripheral neuropathy, and an increased risk of thromboembolism (blood clots).[1][2] The severity and incidence of these toxicities can be dose-dependent.[1][2]
Q2: Which animal models are most suitable for studying this compound-induced toxicities?
A2: The choice of animal model is critical due to species-specific differences in sensitivity to this compound.
-
Teratogenicity: Rabbits, particularly the New Zealand White strain, are a sensitive species and are commonly used to model this compound-induced limb malformations.[3][4] Rodents like rats and mice are generally resistant to this compound's teratogenic effects.[5]
-
Peripheral Neuropathy: Rat models are frequently used to study chemotherapy-induced peripheral neuropathy, and protocols involving this compound administration have been established.[6][7]
-
Thrombosis: While less established than for other toxicities, rodent models can be adapted to study this compound's prothrombotic effects, often in combination with other agents like dexamethasone.
Q3: What are the key mechanisms underlying this compound's toxicities?
A3: The primary mechanism involves this compound's binding to the protein cereblon (CRBN).[8] This interaction alters the function of an E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in fetal development and other cellular processes. Other significant mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS) and anti-angiogenic effects (inhibition of new blood vessel formation).[9]
Troubleshooting Guides
Teratogenicity
Problem: High incidence of limb malformations in rabbit fetuses exposed to this compound.
Mitigation Strategy: Antioxidant Co-administration
Oxidative stress is a key contributor to this compound-induced teratogenicity.[9] Co-administration of an antioxidant, such as α-phenyl-N-tert-butylnitrone (PBN), can mitigate these effects.[9]
Experimental Protocol: PBN Co-administration in Pregnant Rabbits
-
Animal Model: New Zealand White rabbits.
-
This compound Administration: Administer this compound orally at a dose of 400 mg/kg/day on gestational days 8-12.
-
PBN Administration: Administer PBN intraperitoneally at a dose of 40 mg/kg 15 minutes prior to each this compound dose.
-
Endpoint Assessment: On gestation day 29, perform a caesarean section and examine fetuses for external malformations, particularly limb defects (phocomelia). Collect embryonic tissue to assess levels of DNA oxidation.
Quantitative Data on Mitigation of this compound-Induced Teratogenicity with PBN in Rabbits
| Parameter | This compound Alone (400 mg/kg) | This compound + PBN (40 mg/kg) | Reference |
| Incidence of Phocomelia | High | Reduced | |
| Embryonic DNA Oxidation | Increased | Decreased | [10] |
| FGF-8 and FGF-10 Expression | Decreased | Expression restored |
Peripheral Neuropathy
Problem: Development of mechanical allodynia and thermal hyperalgesia in rats treated with this compound.
Mitigation Strategy: Neuroprotective Agents and Antioxidants
Given the role of oxidative stress and inflammation in this compound-induced peripheral neuropathy, antioxidants and agents that modulate inflammatory pathways can be effective.
Experimental Protocol: Assessment of Neuroprotective Agents in a Rat Model
-
Animal Model: Sprague-Dawley rats.
-
Induction of Neuropathy: Administer this compound intraperitoneally at doses ranging from 6.25 to 50 mg/kg.[6] A model combining bortezomib (0.2 mg/kg, subcutaneous or intravenous on days 1, 4, 8, and 11) and daily oral this compound (10.5 mg/kg) can also be used to model neuropathy seen in combination therapies.
-
Mitigating Agent Administration: Administer the test neuroprotective agent or antioxidant (e.g., PBN) according to a predetermined dosing schedule, either prophylactically or therapeutically.
-
Behavioral Assessment: Measure mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline and at regular intervals after this compound administration.[6]
-
Histopathological Assessment: At the end of the study, collect sciatic nerves and dorsal root ganglia for histopathological examination to assess for axonal degeneration and demyelination.
Quantitative Data on Mitigation of Neuropathic Pain in a Rat Model
| Treatment Group | Mechanical Withdrawal Threshold (g) | Reference |
| Vehicle Control | High (no allodynia) | [6] |
| This compound (12.5 - 50 mg/kg) | Significantly decreased | [6] |
| This compound + Mitigating Agent | Increased compared to this compound alone | Varies by agent |
Thromboembolism
Problem: High incidence of venous thromboembolism (VTE) in animal models receiving this compound, especially with corticosteroids.
Mitigation Strategy: Prophylactic Anticoagulation
Prophylactic administration of anticoagulants or antiplatelet agents can significantly reduce the risk of this compound-associated thrombosis.[11][12][13]
Experimental Protocol: Prophylactic Anticoagulation in a Rat Model
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Induction of Prothrombotic State: Administer this compound (e.g., 50 mg/kg, oral gavage) daily. To mimic clinical scenarios with higher risk, co-administer dexamethasone (e.g., 1 mg/kg, intraperitoneal).
-
Anticoagulant Administration:
-
Assessment of Thrombosis:
-
Tail Vein Thrombosis Model: Following a period of treatment, induce thrombosis in the tail vein (e.g., using carrageenan) and measure the length of the resulting thrombus.
-
Blood Coagulation Parameters: Collect blood samples to measure prothrombin time (PT), activated partial thromboplastin time (aPTT), and platelet aggregation.
-
Quantitative Data on the Efficacy of Prophylactic Anticoagulants in Preventing VTE (Clinical Data Extrapolation)
| Prophylactic Agent | Incidence of VTE with this compound-based Regimens | Reference |
| No Prophylaxis | Up to 28% | [12] |
| Aspirin (81-100 mg/day) | ~5-8% | [8][12][14] |
| Warfarin (low-dose or INR 2-3) | ~5-8% | [11][12] |
| LMWH (e.g., enoxaparin 40 mg/day) | ~2-5% | [11][12] |
Signaling Pathways and Experimental Workflows
This compound-Induced Teratogenicity: CRBN-Mediated Degradation Pathway
Caption: CRBN-mediated degradation pathway in this compound teratogenicity.
This compound-Induced Toxicity: Oxidative Stress Pathway
Caption: Role of oxidative stress in this compound-induced toxicities.
Experimental Workflow for Mitigating this compound-Induced Teratogenicity
References
- 1. This compound-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound teratogenesis: evidence for a toxic arene oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiallodynic Effect of this compound and Morphine on Rat Spinal Nerve Ligation-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound treatment on vascular pathology and hyperalgesia caused by chronic constriction injury of rat nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prophylactic low-dose aspirin is effective antithrombotic therapy for combination treatments of this compound or lenalidomide in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teratogenic effects of this compound: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of this compound- and lenalidomide-associated thrombosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Venous and arterial thrombotic risks with this compound: evidence and practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myeloma.org [myeloma.org]
- 14. The role of aspirin in the prevention of thrombotic complications of this compound and anthracycline-based chemotherapy for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thalidomide Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing thalidomide in in vivo cancer models. Our aim is to address common challenges and provide structured protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo mouse models?
A1: The optimal starting dose of this compound can vary significantly depending on the cancer model, the intended biological effect (e.g., anti-angiogenic vs. immunomodulatory), and the specific mouse strain. Based on published studies, a general starting range for daily administration in mice is 50-200 mg/kg.[1][2][3][4] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental setup.
Q2: What is the most effective route of administration for this compound in mice?
A2: The most common routes of administration for this compound in mice are intraperitoneal (i.p.) injection and oral gavage (p.o.).[2] The choice of administration route can be influenced by the desired pharmacokinetic profile and the vehicle used for drug formulation. Intraperitoneal injection often leads to higher bioavailability compared to oral administration in mice.[5]
Q3: My this compound treatment is not showing any anti-tumor effect. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Species-specific differences: this compound's metabolism and pharmacokinetics differ significantly between species.[5][6] Mice metabolize this compound much faster than humans, resulting in a shorter half-life and lower drug exposure.[5][6] This may necessitate higher or more frequent dosing.
-
Insufficient Dosage: The dose might be too low to achieve a therapeutic concentration in the tumor microenvironment. Consider a dose-escalation study.
-
Tumor Model Resistance: Some tumor types may be inherently resistant to the anti-angiogenic or immunomodulatory effects of this compound.[7][8]
-
Drug Formulation and Stability: Improper dissolution or instability of the this compound formulation can lead to inconsistent dosing.
Q4: What are the common signs of toxicity I should monitor for in my animal models?
A4: Common side effects of this compound in humans include sedation, rash, and dizziness.[8][9] In mice, it is important to monitor for signs of toxicity such as:
-
Weight loss
-
Lethargy or sedation
-
Dehydration
-
Skin abnormalities
-
Neurological symptoms (e.g., altered gait, tremors)
If significant toxicity is observed, dose reduction or a temporary halt in treatment may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable anti-tumor effect | Inadequate dosage due to rapid metabolism in mice. | Increase the dose in a stepwise manner (e.g., 50, 100, 200 mg/kg/day) and/or increase the frequency of administration (e.g., twice daily).[4][5] |
| Tumor model is resistant to this compound's mechanism of action. | Research the sensitivity of your specific cancer cell line to this compound. Consider using a different in vivo model or a combination therapy.[7][8] | |
| Poor bioavailability with the chosen administration route. | If using oral gavage, consider switching to intraperitoneal injection to potentially increase bioavailability.[5] | |
| Significant toxicity observed (e.g., >15% weight loss, severe lethargy) | Dose is too high for the specific mouse strain or model. | Reduce the dosage by 25-50% or switch to a less frequent dosing schedule. |
| Vehicle used for formulation is causing adverse effects. | Ensure the vehicle (e.g., DMSO, carboxymethylcellulose) is well-tolerated at the administered volume and concentration. Consider using an alternative vehicle.[2][10] | |
| Inconsistent results between experiments | Improper drug formulation leading to variable dosing. | Ensure this compound is fully dissolved or homogenously suspended in the vehicle before each administration. Prepare fresh formulations regularly. |
| Variability in the health status or age of the mice. | Use mice of the same age and from a consistent, reliable vendor. Ensure all animals are healthy before starting the experiment. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For Intraperitoneal (i.p.) Injection:
-
Vehicle: Dimethyl sulfoxide (DMSO) is a common vehicle for dissolving this compound for i.p. injection.[2][10]
-
Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 40 mg/mL).[2]
-
Vortex thoroughly until the this compound is completely dissolved.
-
The final injection volume should be adjusted based on the mouse's body weight (e.g., 2.5 µL/g body weight for a 100 mg/kg dose).[2]
-
For Oral Gavage (p.o.):
-
Vehicle: A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) or 0.3% hydroxypropylcellulose.[2]
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the desired concentration of the vehicle solution (e.g., 10 mg/mL).[2]
-
Add the this compound to the vehicle and vortex vigorously to create a uniform suspension.
-
Administer using a proper gavage needle, with the volume adjusted for the mouse's body weight (e.g., 5 µL/g body weight for a 50 mg/kg dose).[2]
-
In Vivo Dose Optimization Workflow
Caption: Workflow for optimizing this compound dosage in vivo.
This compound's Proposed Mechanism of Action
This compound's anti-cancer effects are primarily attributed to its anti-angiogenic and immunomodulatory properties. A key molecular target of this compound is the protein Cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex.
Caption: Simplified signaling pathway of this compound's action.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common this compound experiment issues.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of this compound on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor vasculature remolding by this compound increases delivery and efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Studies of this compound's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. Failure of this compound to inhibit tumor growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [this compound. Clinical trials in cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Technical Support Center: Synthesis of Thalidomide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of thalidomide analog syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound analogs like Lenalidomide and Pomalidomide?
A1: The most prevalent synthetic strategies involve the condensation of a substituted phthalic anhydride or a related precursor with the glutarimide chiral center, typically derived from glutamic acid or 3-aminopiperidine-2,6-dione.[1][2] Key approaches include multi-step solution-phase synthesis, solid-phase synthesis for library generation, and more recent one-pot microwave-assisted methods for rapid analog synthesis.[3][4][5]
Q2: My overall yield is low. Which reaction step is the most common culprit?
A2: Low yields can arise at several stages. The initial N-alkylation to form the phthalimide ring can be inefficient if improper conditions are used.[6] Additionally, the cyclization to form the glutarimide ring can be low-yielding, and the final reduction of a nitro group (in the synthesis of lenalidomide and pomalidomide) is a critical step where yields can be significantly impacted by the choice of catalyst and reaction conditions.[2][7] Purification, especially with poorly soluble compounds, can also lead to significant product loss.
Q3: What are the key factors influencing the success of the phthalimide ring formation?
A3: The formation of the phthalimide ring, often a Gabriel-type synthesis, is highly dependent on the choice of solvent, temperature, and base. Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the reaction and allow for lower temperatures.[6][8] Incomplete reaction or side reactions, such as elimination with secondary alkyl halides, are common pitfalls that reduce yield.[9]
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: Minimizing byproducts requires careful control of reaction conditions. For instance, in the condensation step, adding reagents at a controlled temperature (e.g., 0°C) can favor the kinetic product over thermodynamic byproducts.[10] Using a slight excess of one reactant can help drive the reaction to completion and consume the limiting reagent, simplifying purification. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.[9]
Q5: My this compound analog is difficult to purify due to poor solubility. What can I do?
A5: Poor solubility is a known challenge with this compound and its analogs.[11] For purification, a mixed solvent system can be effective for recrystallization; for example, dissolving the crude product in a small amount of a good solvent like DMSO or THF and then inducing precipitation by adding a miscible anti-solvent like water or an alcohol.[12][13] For chromatographic purification, it is essential to find a solvent system in which the compound is sufficiently soluble to be loaded onto the column without precipitating.
Troubleshooting Guides
Issue 1: Low Yield in Phthalimide Ring Formation
| Possible Cause | Recommended Solution | Citation |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or DMSO to improve solubility and reaction rate. This often allows for lower reaction temperatures. | [6][14] |
| Suboptimal Temperature | If the reaction is slow, incrementally increase the temperature by 10-20°C. However, be cautious of high temperatures which can lead to side products. | [9] |
| Steric Hindrance with Alkyl Halide | This reaction works best with primary alkyl halides. Secondary halides often lead to low yields due to competing E2 elimination. Tertiary halides are generally unsuitable. | [6][9] |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is not fully consumed, consider increasing the reaction time or adding a catalytic amount of potassium iodide to promote substitution. | [9] |
Issue 2: Poor Yield in Glutarimide Ring Cyclization
| Possible Cause | Recommended Solution | Citation |
| Harsh Reaction Conditions | The glutarimide ring can be susceptible to hydrolysis under strongly acidic or basic conditions. Use milder cyclizing agents and control the pH. | [11] |
| Inefficient Dehydrating Agent | For cyclization involving the removal of water, ensure an efficient dehydrating agent is used. In some cases, coupling agents like HATU or EDC can be effective under cold conditions. | [10] |
| Side Reactions | Depending on the substrate, alternative cyclizations can occur. Running the reaction at lower temperatures can favor the desired kinetic product. | [10] |
Issue 3: Inefficient Nitro Group Reduction (for Lenalidomide/Pomalidomide)
| Possible Cause | Recommended Solution | Citation |
| Catalyst Inactivation | Ensure the palladium catalyst (e.g., Pd/C) is of high quality and handled under appropriate inert conditions to prevent deactivation. | [2] |
| Suboptimal Solvent and Pressure | While older methods used high pressures, newer protocols have shown high yields at atmospheric pressure with careful solvent selection. Solvents like DMF or methanol are commonly used. | [7] |
| Low Yield with Metal/Acid Systems | Consider alternative reducing systems like iron powder with ammonium chloride in an ethanol/water mixture. This can provide high yields and a product in the base form, simplifying workup. | [15] |
Issue 4: Difficulty in Product Purification and Isolation
| Possible Cause | Recommended Solution | Citation |
| Product Precipitation During Workup | Due to low aqueous solubility, the product may precipitate upon addition of water. This can be used to your advantage for isolation by filtration. | [16] |
| Co-eluting Impurities in Chromatography | If impurities are difficult to separate, modify the mobile phase (e.g., switch from acetonitrile to methanol in reverse phase) or try a different stationary phase (e.g., C8 instead of C18). | [17] |
| Racemization of Chiral Center | The chiral center on the glutarimide ring can be prone to racemization, especially under basic conditions. It is important to control the pH during synthesis and purification. Deuterium labeling at the chiral center can help stabilize the enantiomers. | [18] |
| Challenging Chiral Separation | For separating enantiomers, specialized chiral HPLC columns (e.g., polysaccharide-based stationary phases like Chiralpak or Lux Amylose) are necessary. Screening different polar organic mobile phases (e.g., methanol, ethanol, acetonitrile) is often required to achieve baseline separation. | [17][19][20] |
Quantitative Data Summary
Table 1: Comparison of Reported Yields for this compound Analog Synthesis
| Analog | Synthetic Approach | Key Reagents/Conditions | Reported Yield | Purity | Citation |
| Pomalidomide | Three-step synthesis | 4-nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione HCl | 65% (total) | 99.56% (HPLC) | [1] |
| Lenalidomide | Catalytic reduction of nitro intermediate | Optimized solvent volume, atmospheric pressure | >80% (molar) | >99.9% (HPLC) | [7] |
| Lenalidomide | Reduction with Iron/Ammonium Chloride | Fe powder, NH4Cl, Ethanol/Water | ~80% (total) | High | [15] |
| This compound Analogs | Solid-Phase Synthesis | Hydroxymethyl polystyrene, phthalic anhydride | 40.3% - 98.1% (in 3 steps) | 92.3% - 98.9% | [5] |
| This compound | One-pot microwave synthesis | Phthalic anhydride, glutamic acid, NH4Cl, DMAP | Good isolated yields | N/A | [3] |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide Intermediate
This protocol describes the reaction of 3-nitrophthalic acid with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-intermediate of pomalidomide.[16]
-
Reaction Setup: To a stirred mixture of 3-nitrophthalic acid (1.0 eq) in acetonitrile, add 1,1'-carbonyldiimidazole (CDI) (2.2 eq) under a nitrogen atmosphere at room temperature.
-
Addition of Amine: To this mixture, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq).
-
Heating: Heat the reaction mixture to 75-80°C.
-
Monitoring: Monitor the reaction by TLC until completion (typically 5-18 hours).
-
Workup: After the reaction is complete, distill the solvent under reduced pressure.
-
Precipitation: Add water to the residue and cool the mixture to 0-5°C while stirring to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
Protocol 2: Reduction of Nitro-Pomalidomide to Pomalidomide
This protocol describes the reduction of the nitro-intermediate to form pomalidomide.
-
Reaction Setup: Suspend the nitro-pomalidomide intermediate (1.0 eq) in a suitable solvent such as methanol or a mixture of DMF and acetonitrile.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation. While some procedures use elevated pressure (e.g., 50 psi), recent methods have achieved high yields at atmospheric pressure.[7]
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude pomalidomide can then be purified by recrystallization from a suitable solvent system (e.g., DMSO/water or THF/water).[12][13]
Visualizations
Caption: General experimental workflow for the synthesis of this compound analogs.
Caption: Signaling pathway of this compound analogs via Cereblon (CRBN).
References
- 1. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102924432A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 13. CN110498788B - Preparation method of high-purity this compound alpha crystal form - Google Patents [patents.google.com]
- 14. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 15. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 16. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 17. Comparative Chiral Separation of this compound Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. Comparative Chiral Separation of this compound Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of protocols for long-term thalidomide treatment in vitro
Welcome to the technical support center for the long-term in vitro use of thalidomide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in cell culture medium?
This compound is known to be unstable in aqueous solutions at physiological pH (around 7.4), undergoing spontaneous hydrolysis. Its half-life can range from 5 to 12 hours under these conditions.[1] Factors influencing stability include the pH of the medium, with degradation increasing at neutral to alkaline pH, and temperature, with higher temperatures accelerating degradation.[2] For long-term experiments (e.g., over 24 hours), it is crucial to consider this instability. To maintain a consistent concentration, it may be necessary to perform partial media changes with freshly prepared this compound at regular intervals.
Q2: How should I prepare and store this compound stock solutions?
This compound has low aqueous solubility.[3] Therefore, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[1][4] Stock solutions should be stored at -20°C.[2] When diluting the stock solution in your cell culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically ≤ 0.1%.[2] It is not recommended to store aqueous solutions of this compound for more than one day.
Q3: What is the primary mechanism of action of this compound in vitro?
This compound's primary mechanism of action is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5] By binding to CRBN, this compound alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[5][6] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as SALL4, which is implicated in limb development.[4][6]
Q4: I am not observing the expected biological effect. What are some possible reasons?
Several factors could contribute to a lack of effect:
-
Compound Degradation: As mentioned, this compound is unstable in culture medium. If your experiment extends beyond 12-24 hours, the effective concentration of this compound may be significantly reduced. Consider replenishing the this compound with fresh medium.
-
Cell Line Specificity: The response to this compound can be cell-line dependent. The expression level of CRBN and the presence of specific neosubstrates are critical for its activity.[7]
-
Incorrect Dosage: The effective concentration of this compound can vary widely between different cell types and biological assays. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Purity of the Compound: Ensure the this compound used is of high purity, as impurities or degradation products could interfere with its activity.[2]
Q5: How can I manage cell confluence during long-term this compound treatment?
Managing cell confluence over several days or weeks is a common challenge in long-term in vitro studies. Here are a few strategies:
-
Lower Seeding Density: Start your experiment with a lower initial cell seeding density to allow for a longer growth period before reaching confluence.[8]
-
Reduced Serum Concentration: In some cases, reducing the serum concentration in the culture medium can slow down cell proliferation. However, this should be tested beforehand to ensure it does not adversely affect cell health or the experimental outcome.
-
Regular Passaging: For very long-term treatments, it may be necessary to passage the cells. When doing so, a portion of the cells is re-plated with fresh medium containing this compound.[8] It is important to be aware that this process could potentially select for a subpopulation of cells with altered sensitivity to the treatment.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity | Compound degradation in stock solution or culture medium. | Prepare fresh stock solutions in DMSO. Perform a stability test of this compound in your specific cell culture medium. Consider adding the compound at multiple time points for long-term experiments.[1][2] |
| Incorrect calculations or dilutions. | Double-check all calculations and ensure pipettes are properly calibrated.[2] | |
| High background or off-target effects | Presence of degradation products with their own biological activities. | Confirm the purity of your this compound stock. Minimize degradation by following stability recommendations.[2] |
| Interaction of this compound with media components, leading to precipitation. | Test the solubility and stability of this compound in your specific medium. Consider reducing the serum concentration if your cell line allows it.[2] | |
| Low cell viability in control group | DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).[2] Run a DMSO vehicle control to assess its effect on cell viability. |
| Difficulty dissolving formazan crystals in MTT assay | Incomplete solubilization. | Increase shaking time or gently pipette the solvent to aid in dissolving the formazan crystals. |
| No or weak protein degradation in Western Blot | Ineffective ternary complex formation (this compound, CRBN, and target protein). | Optimize the this compound concentration and treatment time. Ensure your cell line expresses sufficient levels of CRBN.[9] |
| The target protein has a long half-life. | Increase the treatment duration to allow for sufficient time for protein degradation to occur.[9] |
Quantitative Data Summary
Table 1: this compound Stability in Aqueous Solutions
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 7.4 | Physiological | 5 - 12 | [1] |
| 6.4 | 32 | 25 - 35 | [10] |
| Diluted Solution | Not Specified | 2.1 - 4.1 | [3] |
Table 2: Reported In Vitro Concentrations and Effects of this compound
| Cell Line | Concentration Range | Observed Effect | Duration of Treatment | Reference |
| Pancreatic Cancer (SW1990) | 6.25 - 100 µmol/l | Inhibition of cell growth (13-47%) | 24, 48, 72 hours | [11] |
| Pancreatic Cancer (Capan-2) | 6.25 - 100 µmol/l | Inhibition of cell growth (4-20%) | 24, 48, 72 hours | [11] |
| Human Endothelial (EA.hy 926) | 0.1 - 10 µM | No change in cell proliferation | 72 hours | [12] |
| Human Lung Fibroblasts | 20 µM | Inhibition of cell proliferation | 24 and 48 hours | [13] |
| Multiple Myeloma Cell Lines | 4 - 11 mM (analogs) | IC50 for proliferation inhibition | Not Specified | [14] |
| Breast Cancer (MCF-7) | Not Specified | Cytotoxic activity (IC50) | Not Specified | [15] |
Experimental Protocols
Detailed Protocol for Long-Term MTT Cell Viability Assay
This protocol is adapted for long-term this compound treatment, accounting for the need to replenish the compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS, pH 4.7)[11]
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to avoid confluence during the treatment period. Allow cells to adhere overnight.
-
Initial Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Long-Term Incubation and Compound Replenishment:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired long-term duration (e.g., 72 hours, 96 hours, or longer).
-
Every 24-48 hours, carefully aspirate half of the medium from each well and replace it with fresh medium containing the corresponding concentration of this compound or vehicle. This helps to maintain a more stable concentration of the compound and replenish nutrients.
-
-
MTT Incubation: At the end of the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a plate reader.[17]
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Detailed Protocol for Western Blot Analysis of Neosubstrate Degradation
This protocol outlines the steps to detect the degradation of a target protein (neosubstrate) following this compound treatment.
Materials:
-
6-well cell culture plates
-
Cell line of interest expressing the target protein
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.[9]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.[18]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[1] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9] Normalize the target protein levels to the loading control to determine the extent of degradation.
-
Visualizations
Signaling Pathways
Caption: Overview of this compound's mechanism of action and affected signaling pathways.
Experimental Workflow
Caption: General experimental workflow for long-term in vitro this compound treatment.
Logical Relationships
Caption: Logical relationships in designing long-term this compound in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvements in solubility and stability of this compound upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemical stabilities and biological activities of this compound and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound affecting VEGF secretion, cell migration, adhesion and capillary tube formation of human endothelial EA.hy 926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The suppression effects of this compound on human lung fibroblasts: cell proliferation, vascular endothelial growth factor release, and collagen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. researchhub.com [researchhub.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Development of Non-Teratogenic Thalidomide Analogs
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) related to the challenges in developing non-teratogenic thalidomide analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's teratogenicity?
A1: this compound's teratogenic effects are primarily mediated by its binding to the protein Cereblon (CRBN).[1][2] CRBN is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] When this compound binds to CRBN, it alters the substrate specificity of this complex, leading to the ubiquitination and subsequent degradation of proteins that are not its usual targets. These new targets are referred to as "neosubstrates."[3][5] Key neosubstrates implicated in teratogenicity include SALL4 and p63, which are critical transcription factors for limb and overall embryonic development.[3] The degradation of these proteins disrupts normal developmental pathways, leading to severe birth defects such as phocomelia (limb malformations).[1][3]
Q2: Can the teratogenic effects of this compound be avoided by using only one of its enantiomers?
A2: No, this is not a viable strategy. This compound exists as a racemic mixture of two enantiomers, (R)-thalidomide and (S)-thalidomide.[6] While the (S)-enantiomer is considered to be more potent in its teratogenic effects, the two enantiomers rapidly interconvert under physiological conditions in the body.[1][6] Therefore, administering the supposedly "safer" (R)-enantiomer does not eliminate the risk of birth defects, as it will inevitably convert to the teratogenic (S)-form in vivo.[6]
Q3: What are the main challenges in separating the therapeutic effects of this compound analogs from their teratogenic side effects?
A3: The central challenge lies in the fact that both the desired therapeutic effects (e.g., anti-myeloma, anti-inflammatory) and the teratogenic side effects are mediated by the same primary target: Cereblon (CRBN).[1][3][7] The binding of this compound analogs to CRBN is essential for both actions. The development of non-teratogenic analogs, therefore, requires a nuanced understanding of the downstream consequences of CRBN binding. The goal is to design molecules that can still modulate CRBN activity to degrade proteins responsible for cancer cell survival (like Ikaros and Aiolos) while avoiding the degradation of developmental proteins like SALL4.[3][5] This requires a deep understanding of the subtle structural differences that determine which neosubstrates are recruited to the CRL4^CRBN^ complex.
Q4: Are newer this compound analogs like lenalidomide and pomalidomide free from teratogenic risks?
A4: No, lenalidomide and pomalidomide, which are more potent than this compound in their anti-cancer effects, still carry a significant risk of teratogenicity.[5][8] Due to their structural similarity to this compound, they also bind to CRBN and are presumed to have similar teratogenic potential.[1] In fact, both drugs are subject to strict risk evaluation and mitigation strategies (REMS) to prevent fetal exposure.[9] Studies in animal models have confirmed the teratogenic potential of these analogs.[5][10]
Data Presentation
Table 1: Comparative Binding Affinities of this compound Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (IC50/Ki) | Assay Method | Reference |
| This compound | ~30 µM (IC50) | Thermal Shift Assay | [1] |
| This compound | ~250 nM (Ki) | Competitive Titration | [9] |
| Lenalidomide | ~3 µM (IC50) | Thermal Shift Assay | [1] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [9] |
| Pomalidomide | ~3 µM (IC50) | Thermal Shift Assay | [1] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [9] |
Table 2: Teratogenic Effects of this compound Analogs in Animal Models
| Compound | Animal Model | Concentration | Observed Teratogenic Effects | Reference |
| This compound | Zebrafish | 250 µg/mL | Pectoral fin defects | [11] |
| Lenalidomide | Zebrafish | 200 µg/mL | Microphthalmia (small eyes) | [3] |
| Pomalidomide | Zebrafish | 60 µg/mL | No detectable teratogenic effects | [3] |
| This compound | Chicken Embryo | 50 µ g/embryo | Limb reduction defects | [11] |
| Lenalidomide | Chicken Embryo | 200 µg/mL | Severe head, beak, and eye defects | [11] |
| Pomalidomide | Chicken Embryo | 60 µg/mL | No detectable teratogenic effects | [11] |
Note: The lack of observed teratogenicity for pomalidomide in zebrafish and chicken embryos at the tested concentrations does not confirm its safety in humans. Pomalidomide has been shown to be teratogenic in rats and rabbits.[10]
Table 3: Therapeutic Potency of this compound Analogs in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Potency (IC50) | Effect | Reference |
| This compound | MM.1S | > 100 µM | G1 growth arrest | [12] |
| Lenalidomide | MM.1S | 5-10 µM | G1 growth arrest/apoptosis | [12] |
| Pomalidomide | MM.1S | 1-5 µM | G1 growth arrest/apoptosis | [12] |
| TC11 (analog) | KMM-1 | 4-8 µM | Inhibition of proliferation | [13] |
| TC13 (analog) | KMM-1 | 4-11 µM | Inhibition of proliferation | [13] |
Mandatory Visualizations
Caption: Dual signaling pathway of this compound analogs.
Caption: Experimental workflow for analog screening.
Experimental Protocols & Troubleshooting
Zebrafish Teratogenicity Assay
Objective: To assess the developmental toxicity and teratogenic potential of this compound analogs using zebrafish embryos.
Methodology:
-
Embryo Collection: Set up mating pairs of adult zebrafish the evening before the experiment. Collect freshly fertilized eggs within 30 minutes of spawning.[14]
-
Embryo Selection: Under a stereomicroscope, select healthy, fertilized embryos at the 4- to 8-cell stage. Discard any unfertilized or damaged embryos.
-
Dechorionation (Optional but Recommended): Manually dechorionate embryos using fine forceps around 4 hours post-fertilization (hpf) to increase compound exposure.[15]
-
Compound Exposure:
-
Prepare stock solutions of the test analog in DMSO.
-
Create a dilution series of the test compound in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4). The final DMSO concentration should not exceed 0.1%.[16]
-
Include a vehicle control (E3 medium with 0.1% DMSO) and a positive control (e.g., retinoic acid).[17]
-
Place 5-10 embryos per well in a 24- or 48-well plate containing the test solutions.[17]
-
-
Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.[14]
-
Endpoint Analysis:
-
Observe embryos at 24, 48, 72, and 96 hpf for developmental defects.[11]
-
Key endpoints to assess include: mortality, hatching rate, heart rate, edema (pericardial and yolk sac), body length, and specific morphological defects (e.g., fin development, eye size, craniofacial structure, spine curvature).[18][19]
-
Calculate the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for malformations).[17]
-
The Teratogenic Index (TI = LC50 / EC50) can be used to quantify teratogenic potential. A TI > 2 is often considered indicative of teratogenicity.[17]
-
Troubleshooting Guide:
-
Q: High mortality in control group embryos.
-
A1: Water Quality: Ensure the E3 medium is freshly prepared with high-purity water and that the pH is stable.
-
A2: Handling Stress: Handle embryos gently during selection and transfer to minimize physical damage.
-
A3: Fungal/Bacterial Contamination: Add a low concentration of methylene blue to the E3 medium to prevent microbial growth. Remove any dead or decaying embryos promptly.
-
-
Q: Inconsistent results between experimental replicates.
-
A1: Embryo Staging: Ensure all embryos are at a similar developmental stage at the start of the experiment.
-
A2: Compound Stability: Verify the stability of your test compound in the aqueous E3 medium over the course of the experiment. Some compounds may degrade or precipitate.
-
A3: Temperature Fluctuation: Maintain a constant and uniform temperature in the incubator, as temperature variations can affect developmental timing.
-
Chicken Embryo Teratogenicity Assay
Objective: To evaluate the teratogenic effects of this compound analogs on limb and vascular development in a chick embryo model.
Methodology:
-
Egg Incubation: Obtain fertilized White Leghorn chicken eggs and incubate them at 38°C with high humidity.[20]
-
Windowing the Egg: On embryonic day 3 (Hamburger-Hamilton stage 17-19), create a small window in the eggshell to access the embryo.[11]
-
Compound Administration:
-
Prepare the test analog, typically dissolved in a biocompatible solvent like DMSO.
-
Soak a small carrier bead (e.g., Affi-Gel blue bead) in the test solution.
-
Carefully place the bead adjacent to the developing right limb bud of the embryo.[21]
-
-
Sealing and Re-incubation: Seal the window with sterile tape and return the egg to the incubator.
-
Endpoint Analysis:
-
Continue incubation until embryonic day 9 or 10.
-
Sacrifice the embryo and carefully dissect the limbs.
-
Analyze for limb malformations (e.g., amelia, phocomelia), size reduction, and other gross morphological defects.[4][21]
-
Vascular development can be assessed by injecting India ink into the vasculature or by using specific staining techniques.
-
Troubleshooting Guide:
-
Q: High embryo mortality after windowing and compound application.
-
A1: Contamination: Use sterile techniques throughout the procedure to prevent bacterial or fungal contamination.
-
A2: Dehydration: Ensure the incubator has adequate humidity. A small amount of sterile saline can be added to the embryo before sealing the window.
-
A3: Physical Damage: Be extremely careful when creating the window and placing the bead to avoid damaging the embryo or its associated membranes.
-
-
Q: No observable effect, even with compounds expected to be teratogenic.
-
A1: Incorrect Timing: The timing of compound administration is critical. Ensure you are applying the compound during the sensitive period for limb development (HH stage 17-20).
-
A2: Poor Compound Delivery: Check that the bead is placed correctly and is in direct contact with the embryonic tissue. Ensure the compound has been adequately absorbed by the bead.
-
In Vitro Cereblon (CRBN) Binding Assay (TR-FRET)
Objective: To quantitatively measure the binding affinity of this compound analogs to the CRBN protein.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer.
-
Reconstitute tagged recombinant human CRBN protein (e.g., GST- or His-tagged).
-
Prepare a fluorescently labeled this compound tracer and a corresponding FRET donor-labeled antibody (e.g., anti-GST-Terbium).[22][23]
-
Create a serial dilution of the test analog in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO control to the wells of a low-volume white microplate.
-
Add the CRBN protein and the donor-labeled antibody mixture to the wells.
-
Add the fluorescent tracer to all wells.[23]
-
-
Incubation: Seal the plate and incubate at room temperature for 60-180 minutes to allow the binding reaction to reach equilibrium.[23]
-
Detection: Read the plate on a TR-FRET compatible microplate reader. Measure the fluorescence emission at the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor emission / Donor emission).
-
Plot the FRET ratio against the log of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the tracer binding.[23]
-
Troubleshooting Guide:
-
Q: High background signal or low FRET signal.
-
A1: Reagent Concentration: Optimize the concentrations of the CRBN protein, tracer, and antibody.
-
A2: Buffer Composition: Ensure the assay buffer does not contain components that interfere with the fluorescence signal.
-
A3: Plate Type: Use low-volume, white, non-binding microplates to maximize signal and minimize background.
-
-
Q: Inconsistent IC50 values.
-
A1: Compound Solubility: Test compounds may precipitate at high concentrations. Visually inspect the wells and consider using a lower concentration range or adding a solubilizing agent to the buffer.
-
A2: Incomplete Equilibration: Ensure the incubation time is sufficient for the binding to reach equilibrium. This may need to be optimized for each new compound.
-
A3: Pipetting Errors: Use calibrated pipettes and careful technique, especially when working with small volumes in a 384-well format.
-
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pomalidomide is nonteratogenic in chicken and zebrafish embryos and nonneurotoxic in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of a Novel Series of Polyfluorinated this compound Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the human C2H2 zinc-finger degrome targeted by this compound analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound and its analogs overcome drug resistance of human multiple myeloma cells to conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zebrafish as a Model to Assess the Teratogenic Potential of Nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo screening and discovery of novel candidate this compound analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
- 19. Improvement of the evaluation method for teratogenicity using zebrafish embryos [jstage.jst.go.jp]
- 20. ijpp.com [ijpp.com]
- 21. The effect of this compound in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. benchchem.com [benchchem.com]
Navigating Thalidomide-Induced Peripheral Neuropathy: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing thalidomide, managing its associated peripheral neuropathy (TIPN) is a critical aspect of experimental design and patient safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during research and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of peripheral neuropathy in our experimental subjects receiving this compound?
A1: The incidence of this compound-induced peripheral neuropathy is dose-dependent.[1][2] Higher daily doses are associated with a greater risk of developing neuropathy.[1] One study found that with long-term use (more than 6 months), the frequency of peripheral neuropathy increases.
Q2: What are the typical early signs and symptoms of this compound-induced peripheral neuropathy to monitor for in our study participants?
A2: Early detection is crucial for managing TIPN. The initial symptoms are typically sensory and present in a "stocking-glove" distribution. Key signs to monitor for include:
-
Sensory disturbances: Numbness, tingling, and burning pain in the hands and feet are common initial complaints.[3]
-
Motor symptoms: While less common initially, some subjects may experience mild proximal muscle weakness.
-
Autonomic dysfunction: Symptoms such as constipation and dizziness may also occur.[4]
Q3: What is the underlying mechanism of this compound-induced peripheral neuropathy?
A3: The exact mechanism is not fully elucidated, but it is understood to be a predominantly sensory, length-dependent axonal neuropathy.[2][3] Key molecular mechanisms implicated include:
-
Axonal Degeneration: Sural nerve biopsies in affected patients have shown evidence of Wallerian degeneration and a loss of myelinated fibers.
-
Cytokine Modulation: this compound is known to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[5][6] This modulation of the inflammatory response is thought to play a role in the neurotoxic effects. This compound may also down-regulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor for TNF-α and other cytokines.[5]
Troubleshooting Guides
Issue 1: A subject in our study is reporting symptoms of peripheral neuropathy. How should we proceed?
This guide provides a stepwise approach to managing suspected TIPN based on the severity of symptoms, often graded using the National Cancer Institute Common Toxicity Criteria (CTC).
Troubleshooting Workflow
References
- 1. High-dose this compound increases the risk of peripheral neuropathy in the treatment of ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing treatment-related peripheral neuropathy in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myeloma.org.au [myeloma.org.au]
- 5. TNF α signaling beholds this compound saga: a review of mechanistic role of TNF-α signaling under this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment in chronic constrictive neuropathy decreases endoneurial tumor necrosis factor-alpha, increases interleukin-10 and has long-term effects on spinal cord dorsal horn met-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Methods for Thalidomide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of thalidomide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound quantification in positive ionization mode?
A1: For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common multiple reaction monitoring (MRM) transition is m/z 259.1 → 84.0.[1][2][3][4][5] Another transition that has been reported is m/z 259.1 → 186.1.[6][7] It is advisable to optimize collision energy for your specific instrument to ensure the highest signal intensity for the chosen product ion.
Q2: Which internal standard (IS) is suitable for this compound analysis?
A2: Several internal standards have been successfully used. Temozolomide (MRM transition m/z 195.9 → 138.9) is a suitable choice as it has similar retention behavior and extraction recovery to this compound.[1][2][3] Another option is umbelliferone (MRM transition m/z 163.1 → 107.1).[6][7][8] The choice of IS should be validated to ensure it adequately compensates for variations in sample preparation and instrument response.
Q3: What type of sample preparation is most effective for plasma samples?
A3: Liquid-liquid extraction (LLE) is a commonly used and effective method for extracting this compound from plasma. A mixture of ether and dichloromethane (e.g., 3:2, v/v) has been shown to provide good recovery.[1][2][3][5] Another reported LLE solvent is ethyl acetate.[6][7] Protein precipitation is a simpler alternative, but may result in higher matrix effects. Solid-phase extraction (SPE) can also be used for cleaner extracts.
Q4: How can the stability of this compound in plasma samples be ensured?
A4: this compound can undergo spontaneous hydrolysis. To prevent this, it is recommended to stabilize plasma samples by mixing them with a buffer solution, such as 0.025 M Sorensen's citrate buffer at pH 1.5, immediately after collection.[2][3] Stabilized samples should be stored at -80°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For this compound, a common mobile phase is a mixture of methanol or acetonitrile with an aqueous component containing an additive like formic acid or ammonium acetate to improve peak shape.[1][3][6] Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. Several C18 columns have been shown to provide good separation for this compound.[1][6] | |
| Low Sensitivity / Poor Signal Intensity | Suboptimal mass spectrometer parameters. | Optimize MS parameters including ion spray voltage, source temperature, and gas pressures.[1][2] Perform a compound optimization by infusing a standard solution to determine the optimal declustering potential and collision energy. |
| Inefficient ionization. | Ensure the mobile phase composition is conducive to good ionization. For this compound, positive electrospray ionization (ESI) is commonly used.[1][2][5] The presence of additives like formic acid can enhance protonation. | |
| Matrix effects causing ion suppression. | Improve sample cleanup. Use a more rigorous extraction method like SPE or optimize the LLE protocol. Diluting the sample may also help but could compromise the limit of quantification. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives.[9] Regularly flush the LC system to remove contaminants.[9] |
| Salt precipitation from mobile phase additives. | Avoid high concentrations of non-volatile salts in the mobile phase. If buffers are necessary, ensure they are completely soluble in the mobile phase mixture and flush the system properly when changing solvents.[9] | |
| Inconsistent Retention Times | Unstable column temperature. | Use a column oven to maintain a consistent temperature, for example, at 40°C.[1][2] |
| Air bubbles in the pump or flow path. | Degas the mobile phases before use and prime the pumps thoroughly. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. | |
| Internal Standard (IS) Response Varies Significantly | Inconsistent addition of IS. | Ensure precise and accurate addition of the IS to all samples, calibrators, and quality controls. |
| IS is not behaving similarly to the analyte. | Re-evaluate the choice of internal standard. The IS should have similar extraction recovery and ionization efficiency to this compound.[1] | |
| Degradation of the IS. | Check the stability of the internal standard in the storage solvent and in the final extracted sample matrix. |
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for this compound and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound | 259.1 | 84.0 | Positive ESI/APCI | [1][2][3][4][5] |
| This compound | 259.1 | 186.1 | Positive APCI | [6][7] |
| Temozolomide (IS) | 195.9 | 138.9 | Positive ESI | [1][2][3] |
| Umbelliferone (IS) | 163.1 | 107.1 | Positive APCI | [6][7] |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | TC-C18, 50 x 4.6 mm, 5 µm[1][3] | BETASIL C18, 150 x 4.6 mm, 5 µm[6] |
| Mobile Phase | Methanol:10 mM Ammonium Acetate with 0.04% Formic Acid (60:40, v/v)[1][3] | Methanol:Water with 0.1% Formic Acid (70:30, v/v)[6] |
| Flow Rate | 0.9 mL/min[1][3] | 0.5 mL/min[6] |
| Column Temperature | 40°C[1] | Not specified |
| Injection Volume | 20 µL[1] | Not specified |
| Run Time | 3.0 min[5] | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a micro-centrifuge tube.
-
Add 100 µL of the internal standard working solution (e.g., temozolomide in methanol).
-
Add 150 µL of a methanol-ammonium acetate (50:50, v/v) solution.[1]
-
Vortex mix the sample.
-
Add 3 mL of an ether-dichloromethane (3:2, v/v) extraction solvent.[1][3]
-
Agitate for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a portion (e.g., 20 µL) into the LC-MS/MS system.[1]
Visualizations
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Determination of this compound concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Determination of this compound concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for the simultaneous determination of this compound and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development, validation and application of a sensitive LC-MS/MS method for the quantification of this compound in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
Validation & Comparative
Unveiling the Gatekeeper: Validating Cereblon's Crucial Role in Thalidomide's Mechanism of Action
A Comparative Guide for Researchers
Thalidomide, a drug with a notorious past, has re-emerged as a vital therapeutic agent, particularly in the treatment of multiple myeloma. The discovery of Cereblon (CRBN) as its primary target marked a pivotal moment in understanding its pleiotropic effects, including both its therapeutic efficacy and its devastating teratogenicity.[1][2][3] This guide provides a comprehensive comparison of experimental data validating the role of CRBN in this compound's mechanism of action, alongside alternative hypotheses, to offer researchers a clear perspective on the current state of knowledge.
The Central Role of Cereblon: A Molecular Hijacking
Cereblon is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5][6] In its native state, this complex is involved in the ubiquitination and subsequent proteasomal degradation of specific cellular proteins. This compound and its analogs, known as immunomodulatory drugs (IMiDs), act as a "molecular glue" by binding to CRBN.[2] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of proteins that are not its usual targets. These newly targeted proteins are referred to as "neosubstrates."[2][4]
The degradation of these neosubstrates is central to both the therapeutic and toxic effects of this compound. Key neosubstrates identified to date include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and the developmental transcription factor Sall4 (SALL4).[7][8] The degradation of IKZF1 and IKZF3 is linked to the anti-myeloma effects of IMiDs, while the degradation of SALL4 is strongly implicated in the teratogenic limb deformities associated with this compound.[7][8][9]
Quantitative Evidence: Binding Affinities and Neosubstrate Degradation
The interaction between this compound and its analogs with CRBN, and the subsequent degradation of neosubstrates, has been quantified in numerous studies. The following tables summarize key quantitative data that substantiates the central role of Cereblon.
Table 1: Binding Affinities of this compound and its Analogs to Cereblon
| Compound | Binding Affinity (Kd) to Human CRBN | Method | Reference |
| This compound | ~250 nM | Not Specified | [10] |
| (S)-thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) | [11] |
| (R)-thalidomide | ~11 µM | Isothermal Titration Calorimetry (ITC) | [11] |
| Lenalidomide | Not Specified | - | |
| Pomalidomide | Not Specified | - |
Note: Binding affinities can vary depending on the experimental method and conditions.
Table 2: Degradation of Key Neosubstrates Induced by this compound and Analogs
| Neosubstrate | Drug | Cell Line/System | Degradation Level | Reference |
| IKZF1 | Lenalidomide | MM1.S (Multiple Myeloma) | >80% reduction in luciferase activity | [12] |
| IKZF3 | Lenalidomide | MM1.S (Multiple Myeloma) | Significant reduction | [13][14] |
| CK1α | Lenalidomide | HCT116, DLD-1, HaCaT | Substantial degradation | [15] |
| SALL4 | This compound | Human Embryonic Stem Cells | Dramatic reduction | [6] |
Experimental Protocols: The Methodologies Behind the Discovery
The identification and validation of Cereblon as the primary target of this compound relied on a series of key experiments. Below are detailed methodologies for two of the foundational techniques used in this discovery.
Experimental Protocol 1: Affinity Chromatography for Target Identification
This method was instrumental in the initial discovery of Cereblon as a this compound-binding protein.
Objective: To isolate and identify proteins from a cell lysate that directly bind to this compound.
Materials:
-
This compound-immobilized affinity beads (e.g., FG beads)
-
Control beads (without this compound)
-
Cell lysate (e.g., from HeLa cells)
-
Lysis buffer
-
Wash buffer
-
Elution buffer (containing free this compound)
-
SDS-PAGE gels
-
Silver staining reagents or mass spectrometry equipment
Procedure:
-
Cell Lysis: Prepare a crude cell extract by lysing cells in a suitable lysis buffer.
-
Pre-clearing: Incubate the cell lysate with control beads to remove non-specifically binding proteins.
-
Affinity Purification: Incubate the pre-cleared lysate with this compound-immobilized affinity beads to allow for the binding of target proteins.
-
Washing: Wash the beads extensively with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by incubating with an elution buffer containing a high concentration of free this compound. This competitively displaces the target proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry to identify the proteins that specifically bind to this compound.[16][17][18]
Experimental Protocol 2: Co-Immunoprecipitation (Co-IP) for Interaction Validation
Co-IP is used to confirm the interaction between proteins in a complex, such as the interaction between CRBN and its binding partners within the cell.
Objective: To demonstrate the interaction between Cereblon and other components of the E3 ligase complex (like DDB1) or its neosubstrates in a cellular context.
Materials:
-
Cells expressing the proteins of interest (e.g., FLAG-tagged CRBN)
-
IP Lysis Buffer
-
Antibody against one of the proteins of interest (e.g., anti-FLAG antibody)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse the cells to release the protein complexes.
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-FLAG for FLAG-CRBN).
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., an antibody against DDB1 or a neosubstrate) to confirm its presence in the immunoprecipitated complex.[19][20][21]
Visualizing the Mechanisms: Pathways and Workflows
To better illustrate the complex interactions and experimental logic, the following diagrams have been generated using Graphviz.
Caption: this compound-CRBN signaling pathway.
Caption: Experimental workflow for CRBN validation.
Beyond Cereblon: Exploring Alternative Mechanisms
While the evidence overwhelmingly supports Cereblon as the primary mediator of this compound's major effects, some studies suggest the existence of CRBN-independent mechanisms.
-
Anti-Angiogenic Effects: Some research indicates that not all anti-angiogenic this compound analogs bind to Cereblon, suggesting that multiple targets and mechanisms may be involved in this particular effect.[22][23] Studies have shown that the anti-angiogenic properties of certain IMiDs are not mediated by Cereblon binding and subsequent neosubstrate degradation.[24]
-
Hypnotic Effects: The sedative properties of this compound, which led to its initial use, have been shown to be independent of Cereblon. Studies using mice with a this compound-resistant form of Cereblon demonstrated that the hypnotic effects of the drug were still present.[25][26]
Caption: CRBN-dependent vs. independent mechanisms.
Conclusion
The identification and validation of Cereblon as the primary target of this compound have revolutionized our understanding of its mechanism of action. The "molecular glue" concept has not only explained the diverse effects of this compound but has also opened up new avenues for therapeutic development, including the design of novel protein degraders. While the evidence strongly supports the central role of CRBN in the anti-myeloma and teratogenic effects of this compound, the existence of CRBN-independent pathways for other effects, such as anti-angiogenesis and sedation, highlights the multifaceted nature of this complex drug. Continued research into both CRBN-dependent and -independent mechanisms will be crucial for developing safer and more effective this compound analogs and for fully harnessing the therapeutic potential of targeted protein degradation.
References
- 1. This compound: Unlocking a dark past | eLife [elifesciences.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 4. This compound Teratogenic Effects Linked to Degradation of SALL4: After 60 years, researchers have now shed light on the mechanism underlying this compound's devastating teratogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SALL4 mediates teratogenicity as a this compound-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural basis of this compound enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IMiDs induce FAM83F degradation via an interaction with CK1α to attenuate Wnt signalling | Life Science Alliance [life-science-alliance.org]
- 16. bastiani.biology.utah.edu [bastiani.biology.utah.edu]
- 17. Identification Examples of Target Protein by FG beads - FG beads TAMAGAWA SEIKI [fgb.tamagawa-seiki.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Revisiting the antiangiogenic mechanisms of fluorinated this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide and Pomalidomide in the Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thalidomide and its structural analog, pomalidomide, focusing on their inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α). By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms, this document aims to provide a clear and objective resource for the scientific community.
Introduction
This compound, a drug with a complex history, has been repurposed for the treatment of various inflammatory diseases and cancers, largely due to its immunomodulatory and anti-inflammatory properties. One of its key mechanisms of action is the inhibition of TNF-α, a pro-inflammatory cytokine implicated in a wide range of pathological conditions. Pomalidomide, a second-generation immunomodulatory drug (IMiD), is a structural analog of this compound developed to enhance its therapeutic effects and reduce its side effects. Both drugs are known to inhibit TNF-α production, but with differing potencies and potentially nuanced mechanisms.[1][2][3] This guide will explore these differences through a detailed comparative analysis.
Quantitative Comparison of TNF-α Inhibition
The inhibitory potency of this compound and pomalidomide on TNF-α production is a critical factor in their therapeutic application. While direct head-to-head comparisons in the same experimental setup are limited in publicly available literature, the existing data consistently demonstrates the superior potency of pomalidomide.
| Drug | Target | Cell Type | Stimulant | IC50 (Concentration for 50% Inhibition) | Reference |
| This compound | TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | ~19.4 - 38.8 µM | [4] |
| Pomalidomide | TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Significantly more potent than this compound | [1][2] |
Mechanism of Action: A Tale of Two Analogs
The primary mechanism through which both this compound and pomalidomide exert their TNF-α inhibitory effects is by binding to the protein Cereblon (CRBN) .[1] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of this compound or pomalidomide to CRBN allosterically modifies the substrate specificity of the E3 ligase complex.
This altered complex then targets specific proteins for ubiquitination and subsequent proteasomal degradation. Key substrates in this pathway are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of these transcription factors is a central event in the immunomodulatory effects of these drugs.[5]
While both drugs utilize this CRBN-dependent pathway, pomalidomide exhibits a higher binding affinity for CRBN compared to this compound, which likely contributes to its enhanced potency.[1]
Another reported mechanism for this compound-mediated TNF-α inhibition is the enhancement of TNF-α mRNA degradation .[6] This leads to a reduction in the half-life of the TNF-α transcript and consequently, decreased protein synthesis.
The following diagram illustrates the signaling pathway involved in TNF-α production and the inhibitory actions of this compound and pomalidomide.
Caption: Signaling pathway of TNF-α production and inhibition by this compound and pomalidomide.
Experimental Protocols
A standard method to quantify the inhibitory effect of this compound and pomalidomide on TNF-α production is through an in vitro cell-based assay followed by an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: In Vitro TNF-α Inhibition Assay in Human PBMCs
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
2. Cell Seeding:
-
Seed the PBMCs in a 96-well flat-bottom culture plate at a density of 2 x 10^5 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow for monocyte adherence.
3. Drug Treatment:
-
Prepare stock solutions of this compound and pomalidomide in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the drugs in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Add the drug dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 1 hour.
4. Stimulation:
-
Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli.
-
Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production.
-
Include an unstimulated control (cells with medium only).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
5. Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell culture supernatants for TNF-α measurement.
6. TNF-α Quantification by ELISA:
-
Use a commercially available Human TNF-α ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for human TNF-α.
-
Add the collected supernatants and a series of TNF-α standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.
-
Determine the concentration of TNF-α in the experimental samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each drug concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis.
The following diagram outlines the general workflow of this experimental protocol.
Caption: A typical experimental workflow for assessing TNF-α inhibition.
Conclusion
Both this compound and pomalidomide are effective inhibitors of TNF-α production, primarily acting through a CRBN-dependent mechanism that leads to the degradation of the transcription factors Ikaros and Aiolos. Experimental evidence consistently demonstrates that pomalidomide is a significantly more potent inhibitor of TNF-α than its predecessor, this compound. This enhanced potency is likely a result of its higher binding affinity for CRBN. The choice between these two drugs for therapeutic or research purposes will depend on the desired potency and the specific context of the application. The provided experimental protocol offers a robust framework for quantifying and comparing the TNF-α inhibitory activities of these and other immunomodulatory compounds.
References
- 1. Molecular mechanism of action of immune-modulatory drugs this compound, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNF α signaling beholds this compound saga: a review of mechanistic role of TNF-α signaling under this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Teratogenic Culprit: A Comparative Guide to the Validation of SALL4 as a Key Mediator of Thalidomide's Devastating Effects
For decades, the precise molecular mechanism behind the catastrophic birth defects caused by thalidomide remained a haunting scientific mystery. This guide provides a comprehensive comparison of the evidence validating the transcription factor SALL4 as the primary teratogenic mediator of this compound, alongside an objective look at alternative hypotheses. We present key experimental data, detailed methodologies, and visual pathways to offer researchers, scientists, and drug development professionals a clear understanding of the science that has unraveled this long-standing enigma.
The central theory, now strongly supported by a wealth of experimental data, posits that this compound and its immunomodulatory analogs (IMiDs), such as lenalidomide and pomalidomide, exert their teratogenic effects by inducing the degradation of SALL4.[1][2] This protein is a critical transcription factor for embryonic development, particularly for limb formation, and its drug-induced destruction leads to the characteristic phocomelia, amelia, and other severe congenital malformations associated with this compound exposure.[3][4]
The mechanism is elegantly sinister: this compound binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[2][4] This binding event alters CRBN's substrate specificity, causing it to recognize and recruit SALL4, marking it for ubiquitination and subsequent degradation by the proteasome.[5] This targeted destruction of a protein essential for normal development provides a direct molecular link to the devastating consequences of this compound exposure in pregnant women.
A striking piece of evidence supporting this hypothesis is the remarkable phenotypic overlap between this compound embryopathy and rare genetic disorders caused by heterozygous loss-of-function mutations in the SALL4 gene, such as Duane Radial Ray syndrome and Holt-Oram syndrome.[1][2] These syndromes are characterized by similar limb deformities, as well as heart and eye defects, mirroring the effects of this compound.[1]
Comparative Data: SALL4 Degradation by this compound and its Analogs
The following table summarizes the quantitative data from key studies, demonstrating the dose-dependent degradation of SALL4 in human cells upon treatment with this compound and its more potent analogs, lenalidomide and pomalidomide.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | H9 hESC | Western Blot | Dose-dependent decrease in SALL4 protein levels. | [1] |
| Lenalidomide | H9 hESC | Western Blot | Dose-dependent decrease in SALL4 protein levels. | [1] |
| Pomalidomide | H9 hESC | Western Blot | Dose-dependent decrease in SALL4 protein levels. | [1] |
| This compound | Kelly Cells | Western Blot | Dose-dependent degradation of SALL4. | [2] |
| Lenalidomide | hiPSCs | High Content Imaging | IC50 of 0.08 ± 0.02 µM for SALL4 degradation. | [3] |
| Pomalidomide | hiPSCs | High Content Imaging | IC50 of 0.013 ± 0.002 µM for SALL4 degradation. | [3] |
| This compound | hiPSCs | High Content Imaging | IC50 of 0.14 ± 0.02 µM for SALL4 degradation. | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the molecular interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound binds to CRBN, recruiting SALL4 to the CRL4 E3 ligase for ubiquitination and proteasomal degradation, leading to teratogenesis.
Caption: A generalized workflow illustrating the key experimental approaches used to validate this compound-induced SALL4 degradation.
Alternative Hypotheses: A Comparative Overview
While the SALL4 degradation model is the most compelling, other mechanisms have been proposed to explain this compound's teratogenicity. It is important to consider these alternatives and the evidence that supports or refutes them.
-
Anti-angiogenesis: One of the earliest and most prominent alternative theories was that this compound causes birth defects by inhibiting the formation of new blood vessels (angiogenesis) in the developing embryo, leading to tissue death and malformations.[6] This hypothesis was supported by observations that this compound has anti-angiogenic properties in some experimental systems.[6] However, the link between the anti-angiogenic effects and the specific limb deformities caused by this compound is not as direct as the SALL4 mechanism.
-
Oxidative Stress: Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can damage embryonic tissues.[4] Some studies have shown that this compound can induce oxidative stress.[4] However, like the anti-angiogenesis theory, it has been challenging to demonstrate a direct and specific causal link to the characteristic pattern of this compound-induced birth defects.
The discovery of the CRBN-SALL4 interaction provides a more precise and encompassing explanation for the species-specific teratogenicity of this compound. Rodents, which are resistant to the teratogenic effects of this compound, have variations in both their CRBN and SALL4 proteins that prevent the drug-induced degradation of SALL4.[5][7] This species-specificity is not as readily explained by the more general mechanisms of anti-angiogenesis or oxidative stress.
Key Experimental Protocols
Below are detailed methodologies for the key experiments that have been instrumental in validating the role of SALL4 in this compound teratogenesis.
Mass Spectrometry-Based Proteomics for Identifying this compound-Dependent Substrates
Objective: To identify proteins that are degraded in a this compound-dependent manner on a proteome-wide scale.
Methodology:
-
Cell Culture and Treatment: Human embryonic stem cells (hESCs) or other relevant human cell lines are cultured under standard conditions. Cells are then treated with a specific concentration of this compound, its analogs (lenalidomide, pomalidomide), or a DMSO vehicle control for a defined period (e.g., 24 hours).[1][2]
-
Cell Lysis and Protein Digestion: Following treatment, cells are harvested and lysed. The protein concentration is determined, and equal amounts of protein from each condition are subjected to enzymatic digestion (typically with trypsin) to generate peptides.
-
Isobaric Labeling (e.g., TMT): Peptides from each condition are labeled with tandem mass tags (TMT), which allows for the relative quantification of peptides and their corresponding proteins in a multiplexed fashion.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and the TMT tags, allowing for both peptide identification and quantification.
-
Data Analysis: The resulting data is processed to identify and quantify thousands of proteins. Statistical analysis is performed to identify proteins that show a significant and consistent decrease in abundance in the this compound-treated samples compared to the control.[1]
In Vitro Ubiquitination Assay
Objective: To demonstrate the direct, this compound-dependent ubiquitination of SALL4 by the CRL4-CRBN E3 ligase complex.
Methodology:
-
Recombinant Protein Purification: Recombinant human proteins, including CRBN, DDB1, CUL4A, RBX1 (to reconstitute the CRL4-CRBN complex), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the SALL4 protein or its specific zinc finger domains, are expressed and purified.
-
Reaction Assembly: The ubiquitination reaction is assembled in a buffer containing ATP. The reaction includes the E1, E2, ubiquitin, the reconstituted CRL4-CRBN complex, and the SALL4 substrate.
-
This compound Treatment: this compound or a vehicle control (DMSO) is added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a specific time to allow for the ubiquitination cascade to occur.
-
Detection of Ubiquitination: The reaction products are separated by SDS-PAGE and analyzed by western blot using antibodies specific for SALL4 or ubiquitin. An increase in higher molecular weight, polyubiquitinated SALL4 species in the presence of this compound confirms the drug-dependent ubiquitination.[2]
Western Blot Analysis of SALL4 Degradation
Objective: To validate the degradation of SALL4 in cells treated with this compound and its analogs.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., H9 hESCs, Kelly neuroblastoma cells) are treated with increasing concentrations of this compound, lenalidomide, or pomalidomide for a set duration (e.g., 24 hours).[1][2]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for SALL4. A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager. A decrease in the intensity of the SALL4 band with increasing drug concentration indicates protein degradation.[1][2]
Conclusion
The convergence of evidence from proteomics, in vitro biochemical assays, and animal models, strongly validates SALL4 as the key teratogenic mediator of this compound. The remarkable consistency between the effects of this compound and the phenotypes of SALL4 genetic syndromes provides a compelling narrative that has largely resolved a half-century-old medical mystery. While alternative hypotheses such as anti-angiogenesis and oxidative stress may contribute to the overall toxicological profile of this compound, the targeted degradation of SALL4 offers the most direct and specific explanation for its devastating teratogenic effects. This understanding is not only crucial for historical context but also provides a critical roadmap for the development of safer immunomodulatory drugs that can harness the therapeutic benefits of this class of molecules without the catastrophic risks.
References
- 1. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 2. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Teratogenic effects of this compound: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. SALL4 mediates teratogenicity as a this compound-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Angiogenic Potency of Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of thalidomide and its key analogs, lenalidomide and pomalidomide. The information presented is curated from peer-reviewed scientific literature to support research and development efforts in oncology and other angiogenesis-dependent diseases.
Quantitative Comparison of Anti-Angiogenic Potency
The anti-angiogenic activity of this compound and its analogs has been evaluated in a variety of in vitro and ex vivo models. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, to provide a comparative overview of their potency. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Assay | Model | IC50 / Effective Concentration | Reference |
| This compound | HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | No significant inhibition up to 200 μM | [1] |
| Rat Aortic Ring Assay | Rat Aorta | No significant inhibition up to 50 μg/mL | [2] | |
| Human Angiogenesis Model (Tubule Formation) | Co-culture of HUVECs and fibroblasts | Non-significant inhibition at 10 μg/mL | [2] | |
| Lenalidomide (Revlimid®) | HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | ~10 μM (for inhibition of T regulatory cell expansion) | [1] |
| Rat Aortic Ring Assay | Rat Aorta | Significant inhibition | [2] | |
| Human Angiogenesis Model (Tubule Formation) | Co-culture of HUVECs and fibroblasts | Significant inhibition at 1 μg/mL | [2] | |
| SMMC-7721 Cell Proliferation | Human Hepatocellular Carcinoma Cells | Significantly more efficacious than this compound at 100 µg/ml | [3] | |
| Pomalidomide (Pomalyst®) | HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | ~1 μM (for inhibition of T regulatory cell expansion) | [1] |
| IMiD-1 (Lenalidomide) | Rat Aortic Ring Assay | Rat Aorta | 100% inhibition at 10 μg/mL | [2][4] |
| Human Angiogenesis Model (Tubule Formation) | Co-culture of HUVECs and fibroblasts | Significant inhibition at 1 μg/mL | [2][4] | |
| IMiD-2 | Rat Aortic Ring Assay | Rat Aorta | 90% inhibition at 10 μg/mL | [2] |
| Human Angiogenesis Model (Tubule Formation) | Non-significant inhibition at 10 μg/mL | [2] | ||
| SelCID-1 | Human Angiogenesis Model (Tubule Formation) | Co-culture of HUVECs and fibroblasts | Significant inhibition at 1 μg/mL | [2] |
| SelCID-2 | Human Angiogenesis Model (Tubule Formation) | Co-culture of HUVECs and fibroblasts | Non-significant inhibition at 10 μg/mL | [2] |
| SelCID-3 | Rat Aortic Ring Assay | Rat Aorta | Potent inhibition at 1 and 10 μg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the comparison of this compound analogs.
Rat Aortic Ring Assay
This ex vivo assay assesses the ability of compounds to inhibit the sprouting of new microvessels from a cross-section of a rat aorta embedded in a collagen matrix.
-
Aorta Excision and Preparation: Thoracic aortas are excised from rats and immediately placed in cold serum-free medium. The surrounding fibro-adipose tissue is carefully removed under a dissecting microscope. The cleaned aorta is then cut into 1-2 mm thick rings.
-
Embedding in Collagen Gel: A solution of collagen type I is prepared and polymerized in the wells of a culture plate. The aortic rings are placed on top of this layer, and a second layer of collagen is added to embed the rings completely.
-
Treatment and Incubation: The culture medium, supplemented with growth factors and the test compounds (this compound or its analogs) at various concentrations, is added to the wells. The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for several days.
-
Quantification of Angiogenesis: The extent of microvessel outgrowth from the aortic rings is quantified by capturing images at regular intervals and measuring parameters such as the number and length of the sprouts using image analysis software.
Workflow for the Rat Aortic Ring Assay.
HUVEC Tube Formation Assay
This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel).
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Matrigel Coating: A thin layer of Matrigel is added to the wells of a culture plate and allowed to solidify at 37°C.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in a medium containing the test compounds at various concentrations.
-
Incubation and Visualization: The plate is incubated for several hours to allow for the formation of tube-like structures. The formation of these networks is observed and photographed under a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.
Workflow for the HUVEC Tube Formation Assay.
Endothelial Cell Migration (Scratch) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: HUVECs are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the Scratch: A sterile pipette tip or a specialized tool is used to create a linear scratch or "wound" in the cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing the test compounds at different concentrations.
-
Image Acquisition: Images of the scratch are captured at time zero and at regular intervals thereafter.
-
Analysis: The rate of cell migration is determined by measuring the width of the scratch over time. A faster closure of the scratch indicates a higher rate of cell migration.
Signaling Pathways in Anti-Angiogenesis
The anti-angiogenic effects of this compound and its analogs are mediated through complex signaling pathways, involving both Cereblon (CRBN)-dependent and -independent mechanisms.
Cereblon-Dependent and -Independent Pathways
This compound and its immunomodulatory drug (IMiD®) analogs are known to bind to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. However, evidence also suggests the existence of CRBN-independent anti-angiogenic mechanisms.[5][6][7][8]
Recent studies have indicated that the anti-angiogenic effects of pomalidomide may not be mediated by Cereblon, suggesting a CRBN-independent pathway for its anti-angiogenic activity.[9]
Cereblon-dependent and -independent anti-angiogenic pathways.
Inhibition of VEGF Signaling
A key mechanism underlying the anti-angiogenic effects of this compound analogs is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and survival.[10]
This compound has been shown to suppress angiogenesis by inhibiting the secretion of VEGF.[10] It can also reduce the expression of VEGF receptors (VEGFRs), thereby dampening the cellular response to VEGF. Furthermore, this compound can interfere with downstream signaling cascades, such as the STAT3/SP4 pathway, which are involved in the transcriptional regulation of VEGF.[10][11] Lenalidomide has also been demonstrated to significantly inhibit the expression of VEGF.[3]
Inhibition of the VEGF signaling pathway by this compound analogs.
References
- 1. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. This compound Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
A Researcher's Guide to Validating Novel Biomarkers for Thalidomide Treatment Response in Multiple Myeloma
For Immediate Distribution
This guide provides a comprehensive comparison of emerging biomarkers for predicting patient response to thalidomide-based therapies in multiple myeloma. Intended for researchers, scientists, and drug development professionals, this document outlines the experimental validation of two key biomarker sets: a panel of five serum proteins and the well-established this compound target, Cereblon (CRBN). The guide details experimental protocols, presents comparative data, and visualizes key biological pathways and workflows to support further research and clinical validation efforts.
Introduction to this compound Biomarkers
This compound and its analogues, known as immunomodulatory drugs (IMiDs), are a cornerstone in the treatment of multiple myeloma. However, patient response to these agents is variable.[1] The identification of reliable biomarkers is crucial for personalizing therapy, improving efficacy, and avoiding unnecessary toxicity. This guide focuses on two promising avenues of biomarker discovery: a panel of serum proteins identified through proteomic screening and the direct molecular target of this compound, Cereblon.
Cereblon (CRBN) is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex and is the primary target of this compound.[2][3] Its expression is considered essential for the anti-myeloma activity of IMiDs.[4][5] A separate panel of protein biomarkers, including Zinc-α-2-glycoprotein (ZAG), Vitamin D-binding protein (VDB), Serum Amyloid A (SAA), β-2-microglobulin (B2M), and Haptoglobin (Hp), has been identified through proteomic analysis of multiple myeloma patients treated with this compound-based regimens.
Comparative Analysis of Biomarker Performance
The following tables summarize the key characteristics and performance of the five-protein panel and Cereblon as predictive biomarkers for this compound response.
Table 1: Performance of a 5-Protein Biomarker Panel in Predicting this compound Response
| Biomarker | Change in Non-Responders | Method of Detection | Predictive Accuracy (Panel) | Sensitivity (Panel) | Specificity (Panel) | Area Under the Curve (AUC) (ZAG, VDB, SAA) |
| Zinc-α-2-glycoprotein (ZAG) | Higher Concentration | 2-D DIGE, ELISA | 84% | 81.8% | 86.2% | 0.96 |
| Vitamin D-binding protein (VDB) | Higher Concentration | 2-D DIGE, ELISA | 84% | 81.8% | 86.2% | 0.96 |
| Serum Amyloid A (SAA) | Higher Concentration | 2-D DIGE, ELISA | 84% | 81.8% | 86.2% | 0.96 |
| β-2-microglobulin (B2M) | Higher Concentration | 2-D DIGE, ELISA | 84% | 81.8% | 86.2% | Not specified |
| Haptoglobin (Hp) | Lower Concentration | 2-D DIGE, ELISA | 84% | 81.8% | 86.2% | Not specified |
Table 2: Performance of Cereblon (CRBN) as a Predictor of this compound Response
| Biomarker | Change in Responders | Method of Detection | Key Findings |
| Cereblon (CRBN) | Higher Expression | IHC, Western Blot, qPCR | High CRBN expression is associated with a better response to this compound-based therapies.[4] Low or absent CRBN expression confers resistance to this compound and its analogues.[1] |
Signaling Pathways and Experimental Workflows
To elucidate the biological context and experimental approaches for validating these biomarkers, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
This proteomic technique is used for the initial discovery of differentially expressed proteins between responders and non-responders.
-
Sample Preparation: Serum samples from patients are depleted of high-abundance proteins. Protein concentration is determined, and samples are precipitated and resuspended in a labeling-compatible buffer.
-
Fluorescent Labeling: Individual protein samples (50 µg) are minimally labeled with Cy3 or Cy5 fluorescent dyes. A pooled sample, containing equal amounts of protein from all samples, is labeled with Cy2 to serve as an internal standard on all gels.
-
First-Dimension Isoelectric Focusing (IEF): Labeled samples are mixed and loaded onto immobilized pH gradient (IPG) strips. IEF is performed using an IPGPhor instrument to separate proteins based on their isoelectric point (pI).
-
Second-Dimension SDS-PAGE: The focused IPG strips are equilibrated and transferred to large-format SDS-polyacrylamide gels for separation of proteins based on their molecular weight.
-
Image Acquisition and Analysis: Gels are scanned using a Typhoon DIGE Imager to capture the fluorescent signals from Cy2, Cy3, and Cy5. Image analysis software is used to co-detect, match, and quantify protein spots across the different samples on the same gel, normalizing to the internal Cy2 standard.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Biomarkers
ELISA is employed for the quantitative validation of the candidate protein biomarkers (ZAG, VDB, SAA, B2M, Hp) in a larger patient cohort. The following is a general protocol for a sandwich ELISA, with specific details varying based on the commercial kit used.
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for the target protein and incubated overnight. The plate is then washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Diluted patient serum samples and a series of known concentrations of the recombinant protein standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the target protein is added to each well and incubated for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: The plate is washed again, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 20-60 minutes.
-
Substrate Development and Measurement: After a final wash, a TMB substrate solution is added, leading to the development of a colored product in proportion to the amount of biomarker present. The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the biomarker in the patient samples is then determined from this standard curve.
Immunohistochemistry (IHC) for Cereblon (CRBN)
IHC is used to assess the protein expression of CRBN in bone marrow biopsies from multiple myeloma patients. A dual-color IHC assay is recommended for simultaneously identifying myeloma cells and quantifying CRBN expression.
-
Sample Preparation: Formalin-fixed, paraffin-embedded bone marrow biopsy sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by heating the slides in a target retrieval solution.
-
Dual Staining:
-
A primary antibody cocktail containing a rabbit monoclonal anti-CRBN antibody and a mouse monoclonal anti-CD138 antibody (to identify myeloma cells) is applied to the slides and incubated.
-
A dual-detection system is used, employing an anti-rabbit HRP polymer and an anti-mouse AP polymer.
-
Two distinct chromogens (e.g., DAB for CRBN and Fast Red for CD138) are used to visualize the respective antigens.
-
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: CRBN expression in the cytoplasm and nucleus of CD138-positive myeloma cells is semi-quantitatively assessed using an H-score. The H-score is calculated by multiplying the percentage of positive cells at each intensity level (0=negative, 1=weak, 2=moderate, 3=strong) and summing the results (range 0-300).
Western Blot for Cereblon (CRBN)
Western blotting provides a method to quantify CRBN protein levels in cell lysates.
-
Protein Extraction: Multiple myeloma cells are lysed in a suitable buffer (e.g., NP40 lysis buffer) containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CRBN overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR) for Cereblon (CRBN) mRNA
qPCR is used to measure the relative expression levels of CRBN mRNA.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from multiple myeloma cells, and its quality and quantity are assessed. A fixed amount of RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with cDNA, SYBR Green master mix, and primers specific for CRBN and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of CRBN mRNA is calculated using the ΔΔCt method, normalizing the Ct value of CRBN to the Ct value of the reference gene.
Conclusion
The validation of predictive biomarkers is a critical step towards personalized medicine in multiple myeloma. This guide provides a framework for comparing and experimentally validating a promising panel of serum proteins and the key this compound target, Cereblon. The detailed protocols and comparative data herein are intended to facilitate further research and the development of robust clinical assays to guide this compound therapy.
References
- 1. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel panel of protein biomarkers for predicting response to this compound-based therapy in newly diagnosed multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of factors predicting long-term response to this compound in 234 patients with relapsed or resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. An evaluation of factors predicting long-term response to this compound in 234 patients with relapsed or resistant multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of thalidomide enantiomers in cancer models
Unraveling the Dichotomous Nature of (R)- and (S)-Thalidomide in Cancer Therapy
For decades, thalidomide has presented a remarkable paradox in pharmacology. Initially introduced as a sedative, its devastating teratogenic effects led to its withdrawal. However, its subsequent rediscovery as a potent anti-cancer agent has spurred extensive research into its mechanisms of action. A key aspect of this research focuses on the distinct biological activities of its two enantiomers: (R)-thalidomide and (S)-thalidomide. This guide provides a comparative overview of their efficacy in various cancer models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a chiral molecule that exists as a racemic mixture of two non-superimposable mirror images.[1] It is widely accepted that the (S)-enantiomer is responsible for the drug's infamous teratogenic effects, while the (R)-enantiomer is credited with its sedative properties.[1][2] However, the anti-cancer activities are not as clearly delineated, with evidence suggesting that the (S)-enantiomer may be the more potent form in this regard as well. A significant challenge in studying the individual effects of these enantiomers is their rapid interconversion in vivo, a process known as racemization.[1][3] This means that administering a pure form of one enantiomer will result in the presence of both forms in the body, complicating the interpretation of their specific contributions to therapeutic outcomes.
The primary mechanism through which this compound and its analogs exert their anti-cancer and teratogenic effects is by binding to the protein cereblon (CRBN).[4][5][6] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[4][6][7] Notably, the (S)-enantiomer has demonstrated a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, providing a molecular basis for its enhanced biological activity.[8]
Comparative Efficacy Data
The following tables summarize the quantitative data from studies comparing the efficacy of this compound enantiomers and their analogs in various cancer models.
| Compound | Cancer Model | Metric | Result | Reference |
| (-)-D-2 (deuterated enantiomer) | NCI-H929 Myeloma Xenograft | Tumor Growth Inhibition | Significant reduction in tumor growth at 1.5 mg/kg. More effective than the protonated racemate at 3.0 mg/kg. | [9] |
| (+)-D-2 (deuterated enantiomer) | NCI-H929 Myeloma Xenograft | Tumor Growth Inhibition | No significant efficacy at 1.5 mg/kg. | [9] |
| (S)-fluoro-thalidomide | H929 Multiple Myeloma Cells | Apoptosis (Annexin V+) | 64.5% at 24h (20 µg/mL). More active than (R)-fluoro-thalidomide. | [10] |
| (R)-fluoro-thalidomide | H929 Multiple Myeloma Cells | Apoptosis (Annexin V+) | 59.5% at 24h (20 µg/mL). | [10] |
| Racemic fluoro-thalidomide | H929 Multiple Myeloma Cells | Apoptosis (Annexin V+) | 66.9% at 24h (20 µg/mL). | [10] |
| This compound | H929 Multiple Myeloma Cells | Apoptosis (Annexin V+) | 41.3% at 24h (20 µg/mL). | [10] |
| CPS11, CPS45, CPS49 (analogs) | PC3 Prostate Cancer Xenograft | Tumor Growth Inhibition | Prominent growth inhibition. | [11] |
| This compound | PC3 Prostate Cancer Xenograft | Tumor Growth Inhibition | No effect on tumor growth. | [11] |
| CPS11, CPS45, CPS49 (analogs) | 22Rv1 Prostate Cancer Xenograft | Tumor Growth Inhibition | Modest growth inhibition. | [11] |
| This compound | 22Rv1 Prostate Cancer Xenograft | Tumor Growth Inhibition | No effect on tumor growth. | [11] |
| Tetrafluorophthalimido analogues | PC-3 and DU-145 Prostate Cancer Cells | Growth Inhibition (GI50) | Low micromolar range. | [12] |
| This compound | LNCaP Prostate Cancer Cells | PSA Secretion Inhibition | 70% inhibition. | [12] |
| Tetrafluorophthalimido analogue 19 | LNCaP Prostate Cancer Cells | PSA Secretion Inhibition | Complete inhibition. | [12] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the presented data.
In Vivo Xenograft Model of Multiple Myeloma
-
Cell Line: NCI-H929 human multiple myeloma cells.
-
Animal Model: Immunodeficient mice.
-
Procedure: NCI-H929 cells are implanted subcutaneously into the mice. Once tumors are established, the animals are treated with the respective compounds.
-
Drug Administration: Oral gavage.
-
Endpoint: Tumor volume is measured regularly to assess the rate of tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.
-
Reference: [9]
In Vitro Apoptosis Assay in Multiple Myeloma Cells
-
Cell Line: H929 human multiple myeloma cells.
-
Treatment: Cells are incubated with the specified concentrations of the compounds for defined periods (e.g., 24 and 48 hours).
-
Assay: Apoptosis is quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Reference: [10]
In Vivo Prostate Cancer Xenograft Models
-
Cell Lines: PC3 and 22Rv1 human prostate cancer cells.
-
Animal Model: Severely combined immunodeficient (SCID) mice.
-
Procedure: Cells are implanted subcutaneously. Treatment begins when tumors reach a certain size.
-
Drug Administration: As per the study design (e.g., intraperitoneal injection or oral gavage).
-
Endpoints: Tumor growth is monitored. After sacrifice, tumors are excised and analyzed for markers of angiogenesis (e.g., microvessel density via CD31 immunostaining) and levels of angiogenic factors (e.g., VEGF, bFGF, PDGF) by ELISA.
-
Reference: [11]
In Vitro Prostate Cancer Cell Proliferation and PSA Secretion Assays
-
Cell Lines: PC-3, DU-145 (androgen-independent), and LNCaP (androgen-dependent) human prostate cancer cells.
-
Assay for Proliferation: Cells are treated with various concentrations of the compounds, and cell viability or proliferation is measured using standard assays (e.g., MTT, SRB). The GI50 (concentration for 50% growth inhibition) is then calculated.
-
Assay for PSA Secretion: LNCaP cells, which secrete Prostate-Specific Antigen (PSA), are treated with the compounds. The concentration of PSA in the cell culture supernatant is measured by ELISA to determine the inhibitory effect of the compounds.
-
Reference: [12]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a general experimental workflow for evaluating its enantiomers.
Caption: Mechanism of action of this compound enantiomers.
Caption: General experimental workflow for comparing this compound enantiomers.
Conclusion
The available evidence strongly suggests that the (S)-enantiomer of this compound is the more biologically active form, both in terms of its teratogenic and its anti-cancer properties. This is supported by its higher binding affinity to cereblon, the primary molecular target. Studies with configurationally stable analogs, such as fluoro-thalidomide, have provided clearer insights into the distinct activities of each enantiomer by circumventing the issue of in vivo racemization. In multiple myeloma models, the (S)-enantiomer and its analogs consistently demonstrate superior pro-apoptotic and anti-proliferative effects. Similarly, in prostate cancer models, novel this compound analogs have shown significant anti-tumor activity where the parent compound was ineffective.
For drug development professionals, these findings underscore the importance of stereochemistry in drug design. The development of enantiomerically pure and configurationally stable this compound analogs holds the promise of more potent and potentially safer cancer therapeutics. By isolating the anti-cancer properties from the teratogenic effects, it may be possible to design next-generation immunomodulatory drugs with an improved therapeutic index. Further research focusing on the downstream effects of enantiomer-specific CRBN binding will be crucial in fully elucidating their differential activities and in the rational design of new anti-cancer agents.
References
- 1. acs.org [acs.org]
- 2. Death and Rebirth of the this compound Molecule: A Case of this compound-Induced Sensory Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Molecular Mechanisms of the Teratogenic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teratogenic effects of this compound: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural studies reveal this compound's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists discover how this compound-like drugs fight cancer [dana-farber.org]
- 8. Structural basis of this compound enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of this compound analogs in human prostate cancer xenografts implanted in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound analogues demonstrate dual inhibition of both angiogenesis and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Teratogenic Effects of Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the teratogenic effects of thalidomide across various species, supported by experimental data. It is intended to serve as a resource for researchers in developmental biology, toxicology, and pharmaceutical sciences.
The this compound tragedy of the late 1950s and early 1960s, where over 10,000 children were born with severe birth defects, underscored the critical importance of understanding species-specific differences in drug response.[1][2] Initially marketed as a safe sedative and treatment for morning sickness, this compound's devastating teratogenic effects in humans were not predicted by preclinical studies in rodents.[1][3] This discrepancy continues to be a pivotal case study in drug development and safety assessment.
Cross-Species Comparison of this compound Teratogenicity
This compound exhibits a wide spectrum of teratogenic effects, with notable differences in sensitivity and the types of malformations observed across species. Humans, non-human primates, and rabbits are highly sensitive, while rodents are largely resistant.[2] Other species like chicks and zebrafish have also been established as sensitive models for studying this compound-induced developmental abnormalities.[2][4]
The most characteristic malformations associated with this compound exposure are severe limb defects, such as phocomelia (flipper-like limbs) and amelia (complete absence of limbs).[3][4] Other reported defects include abnormalities of the ears, eyes, heart, and internal organs.[1][2]
Table 1: Summary of this compound's Teratogenic Effects Across Species
| Species | Sensitivity | Common Malformations | Teratogenic Dose Range (mg/kg) | Key References |
| Human | High | Phocomelia, amelia, ear and eye abnormalities, cardiac defects, internal organ damage.[1][2][4] | A single 50 mg tablet can be sufficient.[2] | [2][5] |
| Non-human Primates | High | Limb deformities (phocomelia, amelia) similar to humans.[2][4] | N/A | [2] |
| Rabbit | High | Limb deformities (phocomelia, amelia), skeletal abnormalities.[4] | 70 mg/kg/day | [5] |
| Chick | High | Limb defects (amelia), vascular disruption.[4] | N/A (Direct application to limb buds) | [3][5] |
| Zebrafish | High | Pectoral fin defects, ear (otic vesicle) abnormalities.[4][6] | N/A (Concentration in medium) | [4][6] |
| Opossum | High | Limb, craniofacial, and heart defects; vascular disruptions.[7] | N/A | [7] |
| Rat | Low/Resistant | Skeletal deformities (ribs, spine) and eye defects at high intravenous doses.[8] No limb malformations at oral doses up to 4,000 mg/kg.[3] | 45 mg/kg (intravenous) | [8] |
| Mouse | Low/Resistant | Generally no teratogenic effects, even at high doses.[1] | N/A | [1][3] |
Key Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of this compound's teratogenic effects.
In Vivo Teratogenicity Assessment in Rabbits
-
Objective: To determine the teratogenic potential of a compound in a sensitive mammalian species.
-
Methodology:
-
Time-mated pregnant New Zealand white rabbits are used.
-
This compound (e.g., 70 mg/kg body weight/day) or a control vehicle is administered orally via gavage during the critical period of organogenesis (e.g., gestation days 8-12).[5]
-
On a specific gestation day (e.g., day 28, just prior to term), the does are euthanized.
-
The uterine horns are exteriorized, and the number of viable fetuses, dead fetuses, and resorption sites are recorded.
-
Fetuses are weighed and examined for external malformations, particularly of the limbs.
-
A subset of fetuses is processed for visceral and skeletal examination to detect internal and skeletal abnormalities.
-
Chick Embryo Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis
-
Objective: To assess the anti-angiogenic properties of this compound and its analogs.
-
Methodology:
-
Fertilized chicken eggs are incubated at 37°C.
-
On embryonic day 3, a small window is made in the shell to expose the chorioallantoic membrane (CAM).
-
A sterile filter paper disc or a slow-release pellet containing this compound is placed on the CAM.
-
The window is sealed, and the eggs are returned to the incubator.
-
After a set period (e.g., 48-72 hours), the CAM is examined under a stereomicroscope.
-
The degree of inhibition of blood vessel growth around the pellet is quantified, often by measuring the avascular zone.
-
Western Blot Analysis for Cereblon (CRBN) Substrate Degradation
-
Objective: To investigate the this compound-dependent degradation of CRBN neosubstrates (e.g., SALL4).
-
Methodology:
-
Human embryonic stem cells or other appropriate cell lines are cultured.
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target protein (e.g., anti-SALL4) and a loading control (e.g., anti-GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The reduction in the target protein band intensity indicates degradation.
-
Molecular Mechanisms and Signaling Pathways
The primary mechanism of this compound teratogenicity involves its binding to the protein Cereblon (CRBN).[3][6] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[6] The binding of this compound to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."
Key neosubstrates implicated in this compound embryopathy include SALL4, a transcription factor crucial for limb development, and p63.[4][6] The degradation of these proteins is thought to disrupt downstream signaling pathways essential for normal embryonic development, including the FGF (Fibroblast Growth Factor) and Wnt pathways.[3][9]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CRBN [label="CRBN\n(E3 Ligase Substrate Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRL4 [label="CRL4 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; SALL4 [label="SALL4\n(Neosubstrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="SALL4 Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; FGF10 [label="FGF10/FGF8 Signaling\n Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; LimbDev [label="Impaired Limb Development", fillcolor="#F1F3F4", fontcolor="#202124"]; Malformations [label="Limb Malformations\n(Phocomelia, Amelia)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> CRBN [label="Binds"]; CRBN -> CRL4 [label="Part of"]; SALL4 -> CRBN [label="Recruited by\nthis compound-bound CRBN"]; Ub -> SALL4 [label="Ubiquitination"]; SALL4 -> Proteasome [label="Targeted for"]; Proteasome -> Degradation; Degradation -> FGF10; FGF10 -> LimbDev; LimbDev -> Malformations; } caption: "this compound-induced degradation of SALL4 via the CRL4-CRBN E3 ligase complex."
Species-Specific Differences in Mechanism
The resistance of rodents to this compound's teratogenic effects is a subject of intense research. Several factors are believed to contribute to this species-specificity:
-
Cereblon (CRBN) Amino Acid Differences: Subtle differences in the amino acid sequence of CRBN between sensitive and resistant species may affect this compound binding and subsequent neosubstrate degradation.[4][6]
-
Metabolism: Differences in the pharmacokinetics and metabolism of this compound can lead to different levels of the active teratogenic agent in the embryo.[3]
-
Oxidative Stress Response: Rodents appear to have a more robust antioxidant defense system, including higher levels of glutathione, which may protect their embryos from this compound-induced reactive oxygen species (ROS) and subsequent apoptosis.[1][10]
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; select_model [label="Select Animal Model\n(e.g., Rabbit, Zebrafish)", fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Administer this compound\nduring critical developmental window", fillcolor="#FBBC05", fontcolor="#202124"]; observation [label="Observe Embryo/Fetus\nfor Gross Malformations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; histology [label="Histological Analysis\nof Tissues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; molecular [label="Molecular Analysis\n(e.g., Western Blot, Gene Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Comparison", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Draw Conclusions on\nTeratogenic Potential and Mechanism", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> select_model; select_model -> dosing; dosing -> observation; observation -> histology; observation -> molecular; histology -> data_analysis; molecular -> data_analysis; data_analysis -> conclusion; conclusion -> end; } caption: "General workflow for assessing this compound teratogenicity in an animal model."
References
- 1. Studies of this compound's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 2. This compound‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teratogenic effects of this compound: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new mammalian model system for this compound teratogenesis: Monodelphis domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Embryotoxicity and teratogenicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gvsu.edu [gvsu.edu]
- 10. This compound resistance is based on the capacity of the glutathione-dependent antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
A Comparative Guide to New Generation Immunomodulatory Drugs (IMiDs): Validating Safety and Efficacy
Introduction
Immunomodulatory imide drugs (IMiDs) represent a cornerstone in the treatment of hematologic malignancies, particularly multiple myeloma (MM). The first generation, including thalidomide, and its subsequent analogs, lenalidomide and pomalidomide, have significantly improved patient outcomes.[1][2] These agents exert their pleiotropic effects—including anti-proliferative, anti-angiogenic, and immunomodulatory actions—primarily through their interaction with the protein cereblon (CRBN).[1][3]
Building on this foundation, a new generation of IMiDs, known as Cereblon E3 Ligase Modulators (CELMoDs), have been developed.[4][5] Prominent examples include iberdomide (CC-220) and mezigdomide (CC-92480).[4] These next-generation agents are designed to have a higher affinity for CRBN, leading to more efficient and potent degradation of target proteins.[4][5] This guide provides an objective comparison of the safety and efficacy of new generation IMiDs against their predecessors, supported by experimental data and detailed methodologies.
Mechanism of Action: The CRL4-CRBN E3 Ligase Pathway
The primary mechanism of action for both traditional IMiDs and next-generation CELMoDs involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1][6] By binding to CRBN, these drugs act as a "molecular glue," altering the substrate specificity of the E3 ligase. This modification leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not the natural targets of CRBN.[7]
The key neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] The degradation of these proteins leads to two main downstream effects:
-
Direct Anti-Myeloma Activity: The loss of Ikaros and Aiolos is cytotoxic to myeloma cells.[3]
-
Immunomodulatory Effects: It enhances the activity and proliferation of immune cells, including T-cells and Natural Killer (NK) cells, and increases the production of interleukin-2 (IL-2), which boosts the anti-tumor immune response.[2][3][5]
New generation CELMoDs like iberdomide and mezigdomide bind to CRBN with much higher affinity than lenalidomide or pomalidomide. This results in a faster, more profound, and more sustained degradation of Ikaros and Aiolos, translating to greater anti-myeloma potency, even in cancers that have developed resistance to prior IMiD therapies.[5][8][9]
Comparative Efficacy
Clinical studies have demonstrated the enhanced potency of new generation IMiDs, particularly in patients with relapsed/refractory multiple myeloma (RRMM) who have been exposed or are refractory to previous IMiD treatments. Iberdomide has shown significant activity both as a monotherapy and in combination regimens.[10][11] Early data from a phase II study suggests that iberdomide maintenance after a stem cell transplant has a superior response improvement compared to lenalidomide.[12]
| Drug | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Key Findings & Citations |
| Iberdomide | RRMM (heavily pretreated, median 5 prior lines) | Iberdomide + Dexamethasone | 32% | Showed activity in patients refractory to lenalidomide and/or pomalidomide.[11] |
| Iberdomide | RRMM (triple-class exposed) | Iberdomide-based therapy | ~30% | Considered a significant response in a difficult-to-treat population.[13] |
| Iberdomide | Newly Diagnosed MM (Post-Transplant Maintenance) | Iberdomide | Superior response improvement vs. lenalidomide at 12 months | Minimal residual disease (MRD) conversion rates of 30-50% were observed in some cohorts, compared to 10-20% with lenalidomide.[9][12] |
| Lenalidomide | Relapsed/Refractory Follicular & Marginal Zone Lymphoma | Lenalidomide + Rituximab | Up to 72% (first-line) | Efficacy is established, but resistance is a growing challenge.[14][15] |
| Pomalidomide | RRMM (previously treated with lenalidomide) | Pomalidomide + Dexamethasone | Improved activity demonstrated in lenalidomide-refractory patients. | Pomalidomide is ~15,000-fold more potent than this compound in TNF-α inhibition.[1][5] |
Comparative Safety Profile
While effective, IMiD therapies are associated with specific toxicities. New generation agents aim to provide a more favorable safety profile. Iberdomide, for instance, is reported to be better tolerated than its predecessors, with lower incidences of severe hematologic adverse events and fewer dose modifications required.[13]
| Adverse Event (AE) | Iberdomide | Mezigdomide | Lenalidomide | Pomalidomide |
| Neutropenia (Grade 3/4) | Lower incidence reported compared to other IMiDs.[13] | Common AE noted in early studies.[4] | 30-40% (with dexamethasone).[5] | ~50% (with dexamethasone).[5] |
| Thrombocytopenia | Lower incidence reported.[13] | Common AE noted in early studies.[4] | Common AE. | Common AE. |
| Infection | Reported as a side effect.[4] | Reported as a side effect.[4] | Common AE. | Common AE. |
| Peripheral Neuropathy | Reported as a side effect.[4] | Reported as a side effect.[4] | Less common than with this compound, but still occurs.[3] | Less common than with this compound. |
| Fatigue/Cognitive Issues | Designed as a "purer" single isomer to reduce side effects like fatigue and cognitive dysfunction seen with older agents.[13] | Data emerging. | Known side effect. | Known side effect. |
| Venous Thromboembolism (VTE) | Risk present, as with all IMiDs. | Risk present. | Increased risk, especially with dexamethasone (15%).[16] | Lower risk reported (7%), potentially due to routine thromboprophylaxis.[16] |
Experimental Protocols for Validation
The validation of new generation IMiDs involves a multi-stage process of in vitro and in vivo experiments to assess their mechanism, efficacy, and safety before proceeding to human clinical trials.
Key Experimental Methodologies
-
In Vitro Potency and Mechanistic Assays:
-
Cell Viability Assays: Multiple myeloma cell lines (both IMiD-sensitive and resistant strains) are treated with escalating doses of the new compound. Cell viability is measured using assays like MTS or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50) and compare its anti-proliferative activity to lenalidomide and pomalidomide.[10]
-
Protein Degradation Analysis (Western Blot): To confirm the mechanism of action, treated cells are lysed, and protein levels of Ikaros and Aiolos are quantified via Western Blot. A rapid and profound reduction in these target proteins indicates potent CRBN-mediated degradation.[8]
-
Immunomodulatory Effect Assays: Peripheral blood mononuclear cells (PBMCs) are co-cultured with myeloma cells in the presence of the drug. The proliferation of T-cells and the secretion of cytokines like IL-2 are measured using flow cytometry and ELISA, respectively, to quantify the drug's immune-stimulating effects.[5]
-
-
In Vivo Efficacy and Safety Models:
-
Murine Xenograft Models: Human multiple myeloma cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with the new generation IMiD, a control IMiD (e.g., pomalidomide), or a vehicle. Tumor volume is measured over time to assess anti-tumor efficacy. This model also allows for preliminary toxicity assessment by monitoring weight loss and general health.[7]
-
Zebrafish and Chicken Embryo Models: These models are used for rapid, high-throughput screening of new this compound analogs. They allow for the assessment of anti-angiogenic and anti-inflammatory properties, as well as potential teratogenicity, in a complex living organism early in the drug discovery process.[17][18]
-
New generation IMiDs, or CELMoDs, represent a significant evolution in the treatment paradigm for multiple myeloma and other hematologic cancers. By exhibiting higher binding affinity to cereblon, agents like iberdomide and mezigdomide achieve more potent and rapid degradation of key oncogenic proteins, Ikaros and Aiolos.[5][8] This enhanced mechanism translates into improved efficacy, particularly in patients who have developed resistance to lenalidomide and pomalidomide.[10][11]
Furthermore, early clinical data suggests that this next generation may possess a more favorable safety profile, with better tolerability and fewer dose-limiting toxicities.[13] As ongoing Phase III trials directly compare these novel agents to the current standard of care, the validation of their superior efficacy and safety will be crucial for their integration into clinical practice, offering a promising new therapeutic option for patients with difficult-to-treat malignancies.[12][19]
References
- 1. A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 5. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Iberdomide: A Potent New Drug to Treat Revlimid/Pomalyst Resistant Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 11. rarecancernews.com [rarecancernews.com]
- 12. ashpublications.org [ashpublications.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. IMiDs New and Old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo screening and discovery of novel candidate this compound analogs in the zebrafish embryo and chicken embryo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Phase 3, Two-stage, Randomized, Multi-center, Controlled, Open-label Study Comparing Iberdomide Maintenance to Lenalidomide Maintenance Therapy after Autologous Stem Cell Transplantation (ASCT) in Participants with Newly Diagnosed Multiple Myeloma (NDMM | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Thalidomide Disposal
For researchers, scientists, and drug development professionals, the responsible management of potent compounds like thalidomide is a cornerstone of laboratory safety and environmental stewardship. Due to its known teratogenic effects, this compound and its derivatives demand meticulous handling and disposal protocols.[1][2][3] This guide provides essential, step-by-step procedures to ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
Core Safety Principles: All handling and disposal of this compound must be conducted with the understanding that the compound is biologically active and hazardous.[2] It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and all local, regional, and national regulations.[1]
Quantitative Data Summary
While specific quantitative data for this compound derivatives may be limited, the properties of the parent compound, this compound, serve as a critical baseline for establishing handling and disposal procedures.[1][2]
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Physical State | Solid |
| Known Hazards | Known human teratogen, potential for reproductive harm.[1][2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-stage process that prioritizes safety and regulatory adherence. The following protocol outlines the necessary steps for waste segregation, packaging, and removal.
1. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.[3]
-
Gloves: Double-gloving with chemical-resistant nitrile gloves is mandatory.[2][4]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[2]
-
Lab Coat: A disposable gown or lab coat is required to protect from spills.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (N95 or higher) is necessary.[3][4]
2. Waste Segregation at the Point of Generation: Proper segregation of waste streams is crucial for compliant disposal.[3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1][3]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any needles or other sharps contaminated with this compound in a designated, puncture-resistant sharps container.[2]
-
3. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound" or specific derivative), and relevant hazard symbols (e.g., toxic, reproductive hazard).[1][2]
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1][3]
4. Decontamination:
-
After handling this compound, decontaminate all work surfaces (e.g., fume hood, balance) using a validated procedure.[2]
-
All cleaning materials used for decontamination must be disposed of as solid hazardous waste.[2]
5. Documentation and Disposal:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal for regulatory compliance.[1][2]
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[2][3] The recommended disposal method for this compound and its derivatives is incineration by a licensed hazardous waste management facility.[3][5][6]
Spill Response: In the event of a spill:
-
Evacuate: Non-essential personnel should leave the immediate area.[2][3]
-
Contain: Use an absorbent material to contain the spill.[2][3]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
